1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methoxyanilino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMAVUAAODMKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374868 | |
| Record name | 1-(4-Methoxyanilino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-96-4 | |
| Record name | 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyanilino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid (CAS No. 886496-96-4). While specific experimental data for this compound is limited in public literature, this document, designed for researchers, scientists, and drug development professionals, synthesizes theoretical knowledge with established analytical methodologies. We will explore the anticipated properties based on the molecule's distinct functional groups and provide detailed, field-proven protocols for their empirical determination. This guide serves as a foundational resource for researchers initiating work with this compound, emphasizing the causality behind experimental design and the principles of analytical validation.
Molecular Identity and Structural Rationale
This compound is a unique small molecule featuring a confluence of functional groups that dictate its chemical behavior.[1] Understanding its structure is paramount to predicting its properties and designing appropriate analytical strategies.
Key Structural Features:
-
Carboxylic Acid: A primary acidic functional group that will readily deprotonate at physiological and basic pH, influencing solubility and hydrogen bonding capacity.
-
Secondary Aryl Amine: A weakly basic nitrogen atom whose basicity is attenuated by the electron-withdrawing nature of the attached phenyl ring. This group is also a hydrogen bond donor.
-
Cyclohexane Ring: A bulky, non-polar aliphatic scaffold that contributes significantly to the molecule's lipophilicity.
-
p-Methoxyphenyl Group: An aromatic system with an electron-donating methoxy group, which increases the electron density of the ring and influences the basicity of the adjacent amine.
These features suggest a molecule with amphiphilic character, though with a strong inclination towards lipophilicity due to the substantial hydrocarbon framework.
Caption: Molecular structure and key functional groups.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties for this compound. It is critical to note that many of these values are estimations derived from its chemical structure and require empirical validation.
| Property | Value / Predicted Value | Source |
| CAS Number | 886496-96-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1][3] |
| Molecular Weight | 249.31 g/mol | [1] |
| Appearance | Predicted: White to off-white crystalline solid. (Based on similar carboxylic acids). | N/A |
| Melting Point (°C) | Not experimentally determined. Predicted to be relatively high (>150°C) due to potential for intermolecular hydrogen bonding (acid-acid dimerization) and crystalline packing. | N/A |
| Boiling Point (°C) | Not experimentally determined. Predicted to be high (>300°C) with probable decomposition. (Based on similar structures). | N/A |
| pKa | Not experimentally determined. Predicted: Two pKa values. - pKa₁ (Carboxylic Acid): ~4.5 - 5.5 - pKa₂ (Aryl Amine): ~3.0 - 4.0 (weakly basic). | N/A |
| LogP (Octanol/Water) | Not experimentally determined. Predicted: > 3.0, indicating significant lipophilicity due to the large non-polar scaffold. | N/A |
| Aqueous Solubility | Not experimentally determined. Predicted: Poorly soluble in neutral water. Solubility is expected to increase significantly at pH > 7 as the carboxylic acid forms a soluble carboxylate salt. Insoluble in acidic conditions (pH < 2).[4] | N/A |
| Organic Solvent Solubility | Predicted: Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | N/A |
Methodologies for Empirical Characterization
Given the absence of extensive published data, empirical determination of the compound's properties is a critical first step in any research or development program. The following section details standard, robust protocols for this purpose.
Structural Verification and Purity Analysis
Before measuring physical properties, the identity and purity of the material must be unequivocally confirmed.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile:water mixture.
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).[5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): Monitor at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.[7]
-
Analysis: Scan for the molecular ion. In positive mode, expect [M+H]⁺ at m/z 250.3. In negative mode, expect [M-H]⁻ at m/z 248.3.
-
-
Data Interpretation: Purity is assessed by the peak area percentage of the main component in the UV chromatogram. Identity is confirmed by the mass-to-charge ratio in the mass spectrum.
Determination of Key Physicochemical Properties
The melting point provides a quick indication of purity and is a fundamental physical constant.
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Loading: Tightly pack the powder into a capillary tube to a depth of 2-3 mm.
-
Measurement: Place the capillary in a calibrated digital melting point apparatus.[8]
-
Heating: Use a rapid heating rate (10-20 °C/min) for a coarse measurement, then repeat with a fresh sample using a slow ramp rate (1-2 °C/min) near the expected melting point for an accurate determination.
-
Observation: Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid. A sharp melting range (< 2 °C) is indicative of high purity.
This protocol determines the saturation solubility of the compound in aqueous media at different pH values.
Caption: Workflow for shake-flask solubility determination.
This method is ideal for determining the acid and base dissociation constants.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol:water) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Acidic pKa (Carboxylic Acid): Titrate the solution with a standardized base (e.g., 0.1 M NaOH). Record the pH as a function of the volume of titrant added.
-
Basic pKa (Amine): Titrate a separate sample with a standardized acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point (where half of the functional group has been neutralized). The inflection point of the curve represents the equivalence point.
The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity.
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period and then allow the layers to separate completely.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each layer using a validated analytical method like HPLC-UV.
-
Calculation: Calculate LogP as: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecule.
-
¹H NMR: Expect complex multiplets in the aliphatic region (1.0-2.5 ppm) for the cyclohexane protons. Aromatic protons will appear in the 6.5-7.5 ppm range. The methoxy group (-OCH₃) should present as a sharp singlet around 3.8 ppm. The amine (-NH) and acid (-OH) protons will be broad, exchangeable signals.[9]
-
¹³C NMR: Expect signals for the carbonyl carbon (~175-180 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and aliphatic carbons of the cyclohexane ring (20-50 ppm).[10]
-
Infrared (IR) Spectroscopy: Key vibrational bands are predicted: a very broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹, an N-H stretch around 3300-3400 cm⁻¹, a sharp and strong C=O stretch around 1700-1725 cm⁻¹, and C-O stretches for the ether and acid around 1250 cm⁻¹ and 1300 cm⁻¹, respectively.[11]
-
Mass Spectrometry (MS): The primary goal is to observe the molecular ion peak to confirm molecular weight.[7] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental formula C₁₄H₁₉NO₃.
Stability and Safety Considerations
Stability Profile
-
pH Stability: The compound is expected to be stable in neutral and acidic conditions. The ester linkage is absent, removing hydrolysis as a primary degradation pathway. At high pH and in the presence of oxygen, aryl amines can be susceptible to oxidation, potentially leading to colored degradants.
-
Thermal Stability: As a crystalline solid, it should be stable at room temperature. Thermal degradation is likely to occur near its boiling point.
-
Storage: For long-term storage, it is recommended to keep the material in a tightly sealed container, protected from light, in a cool, dry place.[12]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Based on analogous structures like cyclohexanecarboxylic acid, the following hazards should be assumed:
-
May cause skin and serious eye irritation.[4]
-
May cause respiratory irritation upon inhalation of dust.[4]
-
May be harmful if swallowed.
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and safety glasses with side shields.
-
When handling the solid powder, use a well-ventilated area or a chemical fume hood to avoid dust inhalation.[4]
Conclusion
This compound is a compound whose physicochemical profile is largely dictated by the interplay between its large lipophilic framework and its polar, ionizable functional groups. While public data is scarce, this guide provides a robust framework for its characterization. The provided protocols for determining solubility, pKa, LogP, and other core properties are essential for any researcher aiming to utilize this molecule in drug discovery, medicinal chemistry, or materials science. Rigorous empirical validation of these properties is the foundational step toward understanding its behavior in biological and chemical systems.
References
-
LookChem. Cas 7469-83-2, 1-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID. Available from: [Link]
-
Cheméo. 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid (CAS 7469-83-2). Available from: [Link]
-
Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. Available from: [Link]
-
ChemBK. 1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid. Available from: [Link]
-
PubChem. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979. Available from: [Link]
-
INRS. Methods for determining the physico-chemical properties under REACH 1/2. Available from: [Link]
-
Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. Chromatography At a Glance, Vol. 1, Chapter 1, pp. 1-22. Available from: [Link]
-
PubChem. 1-Amino-4-methoxycyclohexanecarboxylic acid | C8H15NO3 | CID 11171252. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Wikipedia. Mass spectrometry. Available from: [Link]
-
Jain, A. (2026). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences, 4(1), 1973-1986. Available from: [Link]
-
Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.), 23(6). Available from: [Link]
-
Chemsrc. cis-4-aminomethyl-1-cyclohexanecarboxylic acid | CAS#:1197-17-7. Available from: [Link]
-
NIST. 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid. Available from: [Link]
-
PubChem. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560. Available from: [Link]
- Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Available from: [Link]
-
McMahon, R. J. (2012). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available from: [Link]
-
Wikipedia. Cyclohexanecarboxylic acid. Available from: [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? (2019). Available from: [Link]
-
The Organic Chemistry Tutor. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Available from: [Link]
-
The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available from: [Link]
-
US EPA. Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans-. Available from: [Link]
Sources
- 1. 886496-96-4|1-((4-Methoxyphenyl)amino)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. 886496-96-4 CAS MSDS (1-(4-METHOXY-PHENYLAMINO)-CYCLOHEXANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 886496-96-4 [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. hovione.com [hovione.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. prc.cnrs.fr [prc.cnrs.fr]
- 9. Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. lookchem.com [lookchem.com]
Synthesis and Characterization of Novel N-Aryl Cyclic Amino Acids: A Guide for the Modern Medicinal Chemist
An In-Depth Technical Guide for Drug Development Professionals
Part 1: The Strategic Synthesis of N-Aryl Cyclic Amino Acids
The formation of the C-N bond between an aryl group and the nitrogen of a cyclic amino acid is the cornerstone of synthesizing these valuable compounds. The choice of synthetic methodology is critical and is dictated by factors such as substrate scope, functional group tolerance, cost, and scalability. The two dominant strategies in modern organic synthesis are palladium-catalyzed and copper-catalyzed cross-coupling reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient method for N-arylation.[1][2] Its success lies in the use of a palladium catalyst paired with sterically demanding and electron-rich phosphine ligands, which are crucial for facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Causality in Experimental Design: The choice of ligand is paramount. Bulky, electron-rich ligands (e.g., biarylphosphines) accelerate the reductive elimination step—the product-forming step—and promote the initial oxidative addition of the aryl halide to the Pd(0) center. The base is another critical parameter; sterically hindered bases like sodium tert-butoxide are commonly used to deprotonate the amino acid, generating the active nucleophile without competing with the desired coupling reaction.[2][3]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add the cyclic amino acid ester (1.0 equiv), aryl halide (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate phosphine ligand (4-8 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 2.0 equiv) and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the prescribed time (4-24 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Copper-Catalyzed N-Arylation (Ullmann-Type Reactions)
Historically, the Ullmann condensation required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[4][5] Modern advancements have led to milder, more efficient ligand-assisted copper-catalyzed protocols, making it a cost-effective and attractive alternative to palladium-based methods.[5][6][7]
Causality in Experimental Design: The key innovation in modern Ullmann-type reactions is the use of a ligand to solubilize the copper catalyst and accelerate the reaction. Amino acids themselves, particularly L-proline, have been shown to be effective ligands, creating a more reactive copper complex that can undergo coupling at significantly lower temperatures (80-90 °C) than traditional methods.[8][9][10] Other effective ligands include β-diketones, which can facilitate the reaction at room temperature in some cases.[11][12] The use of water as a solvent in microwave-enhanced protocols further enhances the green chemistry profile of this method.[12][13][14]
Experimental Protocol: Ligand-Assisted Copper-Catalyzed N-Arylation
-
Reaction Setup: In a sealable reaction vessel, combine the cyclic amino acid (1.0 equiv), aryl halide (1.5 equiv), copper(I) iodide (CuI, 5-10 mol%), and the ligand (e.g., L-proline or a β-diketone, 10-20 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) and the solvent (e.g., DMSO, DMF, or water).
-
Reaction Execution: Seal the vessel and heat the mixture (typically 60-100 °C, or higher for microwave conditions) with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.[13]
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. If the product is an acid, perform an acid-base extraction.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography or recrystallization.
Data Summary: Synthetic Methodologies
| Method | Catalyst System | Typical Base | Solvent | Temp. (°C) | Key Advantages |
| Buchwald-Hartwig | Pd(0) or Pd(II) precatalyst + Phosphine Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 110 | Broad substrate scope, high efficiency.[1][15] |
| Modern Ullmann | Cu(I) salt + Ligand (e.g., L-proline, diketone) | K₂CO₃, Cs₂CO₃ | DMSO, Water | 25 - 100 | Cost-effective, milder conditions, green solvents.[9][11][14] |
Part 2: Rigorous Characterization of N-Aryl Cyclic Amino Acids
Confirming the identity, purity, and stereochemical integrity of the synthesized N-aryl cyclic amino acids is a multi-step process requiring a suite of analytical techniques. Each technique provides a unique and essential piece of the structural puzzle.
Workflow for Compound Characterization
Caption: Workflow from synthesized product to full characterization.
Structural Elucidation: NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: The appearance of signals in the aromatic region (typically 6.5-8.0 ppm) coupled with the disappearance of the N-H proton signal from the parent amino acid is the primary evidence of successful N-arylation. The chemical shifts and coupling patterns of the protons on the cyclic core will also be altered.[16][17]
-
¹³C NMR: Confirms the presence of aromatic carbons and shows a shift in the signals of the carbons adjacent to the nitrogen atom in the cyclic amino acid.
-
2D NMR (COSY, HMBC): These experiments are used to confirm connectivity, definitively assigning which aryl group is attached to which amino acid nitrogen, especially in complex molecules.
-
-
Mass Spectrometry (MS): MS provides the crucial confirmation of the molecular weight of the synthesized compound.[18]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming that the desired transformation has occurred.
-
Protocol: Sample Preparation for NMR and MS Analysis
-
NMR Sample Prep: Dissolve ~5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.
-
MS Sample Prep (LC-MS): Prepare a stock solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Dilute this solution to a final concentration of ~1-10 µg/mL in the mobile phase for injection.[19]
Purity and Stereochemical Integrity: HPLC
The biological activity of amino acid derivatives is critically dependent on their stereochemistry. Therefore, confirming enantiomeric purity is as important as confirming the structure.
-
Reversed-Phase HPLC (RP-HPLC): Used to determine the chemical purity of the final compound. A high-quality sample should exhibit a single major peak, ideally with >95% purity as determined by peak area integration.
-
Chiral HPLC: This is the gold standard for assessing the enantiomeric excess (e.e.) of the product. The synthesis, particularly under thermal conditions or with strong bases, can sometimes lead to racemization at the α-carbon.
-
Causality in Column Selection: Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a compound. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) are highly effective.[20] The choice of mobile phase (normal phase vs. reversed-phase) is optimized to achieve baseline separation of the enantiomeric peaks.[21][22]
-
Protocol: Chiral HPLC Analysis
-
Column Selection: Choose an appropriate chiral column based on the structure of the N-aryl cyclic amino acid (e.g., a Pirkle-type, polysaccharide, or macrocyclic glycopeptide column).[21]
-
Method Development: Develop a separation method by screening different mobile phases (e.g., hexane/isopropanol for normal phase or acetonitrile/water with additives for reversed-phase).
-
Sample Analysis: Prepare a dilute solution of the synthesized compound (~0.1-0.5 mg/mL) in the mobile phase. Inject the sample and analyze the chromatogram.
-
Data Interpretation: Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100. A successful synthesis should retain the stereochemistry of the starting material, resulting in an e.e. of >99%.
Key Characterization Data Summary
| Technique | Purpose | Expected Outcome / Key Data Point |
| ¹H NMR | Structural Confirmation | Appearance of aromatic signals (6.5-8.0 ppm); shifts in cyclic core protons.[23] |
| HRMS | Molecular Formula Confirmation | Measured mass within 5 ppm of the calculated mass. |
| RP-HPLC | Purity Assessment | Single major peak with >95% integrated area. |
| Chiral HPLC | Stereochemical Integrity | Single peak corresponding to the starting enantiomer (e.e. >99%).[24] |
Conclusion
The synthesis of novel N-aryl cyclic amino acids is a vital endeavor in modern drug discovery, providing access to a rich chemical space of conformationally constrained building blocks. A logical and informed approach to their synthesis, centered on robust palladium- and copper-catalyzed methods, allows for the efficient construction of diverse molecular libraries. This synthetic effort must be paired with a rigorous, multi-technique analytical workflow to ensure the unambiguous confirmation of structure, purity, and, most critically, stereochemical integrity. By understanding the causality behind our experimental choices—from ligand selection in catalysis to the stationary phase in chiral separations—we can accelerate the design-make-test-analyze cycle and advance the development of next-generation therapeutics.
References
- Röttger, S., Sjöberg, P. J. R., & Larhed, M. (n.d.). Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water. ACS Publications - American Chemical Society.
- (n.d.). Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Copper-catalyzed N-(hetero)arylation of amino acids in water. RSC Publishing.
- (n.d.). Copper-catalyzed N-(hetero)arylation of amino acids in water. ResearchGate.
- (n.d.). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC - NIH.
- (n.d.). Buchwald–Hartwig amination. Wikipedia.
- (n.d.). Recent Progress in Cyclic Aryliodonium Chemistry: Syntheses and Applications. PMC.
- (n.d.). Ullmann condensation. Wikipedia.
- (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
- (2022, March 24). Recent Advances in the Domain of Cyclic (Alkyl)(Amino) Carbenes. PMC - PubMed Central.
- (2023, September 13). What Are Cyclic Amino Acids and Their Applications?. MolecularCloud.
- (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing).
- (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
- (n.d.). Recent N‐arylations of amino acid derivatives and amines.. ResearchGate.
- (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
- (n.d.). Chiral Columns for enantiomer separation by HPLC.
- Patil, D. V. (2017, August 1). RECENT ADVANCES IN N- ARYL AMINES: A MINI REVIEW. WJPMR.
- (2024, July 24). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science.
- (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- (n.d.). Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- (n.d.). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society.
- (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Doi, T., Kumashiro, M., & Ohsawa, K. (2025, May 14). Recent highlights of the total synthesis of cyclic peptide natural products. RSC Publishing.
- (n.d.). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research - ACS Publications.
- (2008, November 18). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. PubMed.
- (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
- (n.d.). Chiral Technologies Amino Acid Database. HPLC.
- (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters - ACS Publications.
- (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Books.
- (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI.
- (2025, August 6). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate.
- (n.d.). Synthesis of enantiomerically-enriched N-aryl amino-amides via a Jocic-type reaction | Request PDF. ResearchGate.
- (n.d.). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids.
- (n.d.). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. USC Research Bank.
- (2023, February 24). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Recent.
- (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods. Creative Proteomics.
- (n.d.). Why is a high concentration required for detecting amino acids using mass spectrometry?.
- (n.d.). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. PubMed Central.
- (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. NIH.
- (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC.
- (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI.
- Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids. YouTube.
- (2025, August 6). ChemInform Abstract: Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone.. ResearchGate.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-catalyzed N-(hetero)arylation of amino acids in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. books.rsc.org [books.rsc.org]
- 19. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. scas.co.jp [scas.co.jp]
- 22. chiraltech.com [chiraltech.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic Acid: Synthesis, Characterization, and Structural Elucidation
Abstract
This technical guide provides a comprehensive overview of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. While a definitive single-crystal X-ray structure of this specific compound is not publicly available at the time of this writing, this document leverages data from closely related analogs to present a detailed analysis of its probable synthesis, spectroscopic characteristics, and predicted solid-state behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's properties and potential.
Introduction and Significance
This compound belongs to the class of N-aryl substituted aminocyclohexanecarboxylic acids. This family of compounds has garnered considerable attention in pharmaceutical research due to their structural similarity to endogenous molecules and their potential to interact with various biological targets. The core structure, a cyclohexane ring bearing both an amino and a carboxylic acid group, is a key feature of bioactive molecules like gabapentin, a widely used anticonvulsant and analgesic[1].
The introduction of an N-aryl substituent, in this case, a 4-methoxyphenyl group, can significantly modulate the compound's physicochemical properties, including lipophilicity, electronic distribution, and hydrogen bonding capabilities. These modifications can, in turn, influence its pharmacokinetic profile and biological activity. Research into related N-aryl aminocyclohexanone derivatives has revealed potent analgesic properties, highlighting the potential of this structural motif in the development of new therapeutics[2]. Furthermore, the exploration of bioisosteres for the carboxylic acid group in gabapentin-related structures suggests that N-aryl substitution could be a viable strategy for developing novel compounds with tailored pharmacological profiles[3][4][5].
This guide will provide a detailed exploration of the synthesis, characterization, and predicted structural features of this compound, offering valuable insights for its potential application in drug discovery and development programs.
Synthesis Methodologies
The synthesis of this compound can be approached through several established synthetic strategies for forming C-N bonds. Two of the most plausible and versatile methods are the Buchwald-Hartwig amination and reductive amination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds[6][7][8]. This method is particularly well-suited for coupling aryl halides with amines.
Reaction Scheme:
Caption: Proposed Buchwald-Hartwig amination route.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-aminocyclohexanecarboxylic acid (1.0 eq), 4-iodoanisole (1.1 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).
-
Addition of Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq). Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst and Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond[9].
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle[9].
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure high yields.
Reductive Amination
Reductive amination offers an alternative route, involving the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine[10][11][12].
Reaction Scheme:
Caption: Proposed two-step, one-pot reductive amination.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve cyclohexanone-1-carboxylic acid (1.0 eq) and 4-methoxyaniline (p-anisidine) (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid. Stir the mixture at room temperature.
-
Reduction: After a period to allow for imine formation (typically 1-2 hours), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise[10].
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of other functional groups. It is less basic than sodium cyanoborohydride, making it suitable for acid-catalyzed reactions[10].
-
Solvent: A non-protic solvent like DCM or DCE is used to avoid unwanted side reactions with the reducing agent.
-
One-Pot Procedure: This one-pot approach is efficient as it avoids the isolation of the intermediate imine, which can be unstable[13].
Spectroscopic and Physicochemical Characterization
While experimental data for the title compound is scarce, its spectroscopic and physicochemical properties can be predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents |
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons of the 4-methoxyphenyl ring (two doublets in the aromatic region, ~6.8-7.2 ppm), and the protons of the cyclohexane ring (a series of multiplets in the aliphatic region, ~1.2-2.5 ppm). The N-H proton would likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid (~175-180 ppm), the aromatic carbons (in the range of ~114-155 ppm), the methoxy carbon (~55 ppm), the quaternary carbon of the cyclohexane ring attached to the nitrogen and carboxyl group, and the methylene carbons of the cyclohexane ring (~20-40 ppm)[14][15].
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), N-H stretching (~3300-3400 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations[16][17][18].
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the cyclohexane ring and the amino group.
Crystal Structure Analysis (Theoretical)
In the absence of experimental single-crystal X-ray diffraction data for this compound, a theoretical analysis based on the known crystal structures of analogous compounds, such as gabapentin and other aminocyclohexanecarboxylic acids, can provide valuable insights into its likely solid-state conformation and packing.
Predicted Molecular Conformation
The cyclohexane ring is expected to adopt a stable chair conformation. The two bulky substituents, the amino and carboxylic acid groups, will likely occupy positions that minimize steric hindrance. In the solid state, the molecule is expected to exist as a zwitterion, with the carboxylic acid proton transferred to the more basic amino group. This is a common feature in the crystal structures of amino acids.
Predicted Hydrogen Bonding and Crystal Packing
The presence of both a carboxylic acid (proton donor and acceptor) and a secondary amine (proton donor and acceptor) strongly suggests that the crystal packing will be dominated by a network of intermolecular hydrogen bonds.
It is highly probable that the molecules will form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. These dimers could then be further linked into chains or sheets via N-H···O hydrogen bonds involving the amino group and the carbonyl oxygen of a neighboring molecule. The 4-methoxyphenyl group may participate in weaker C-H···π interactions, further stabilizing the crystal lattice.
Caption: A conceptual diagram of the predicted hierarchical crystal packing.
Potential Applications and Future Directions
Given the pharmacological activity of related compounds, this compound holds promise as a scaffold for the development of novel therapeutics. Its structural similarity to gabapentin suggests potential applications in the treatment of epilepsy and neuropathic pain[1]. The N-aryl substitution may offer a handle for fine-tuning receptor binding affinity and selectivity, as well as improving pharmacokinetic properties.
Future research should focus on the successful synthesis and isolation of this compound, followed by thorough spectroscopic characterization to confirm its structure. The primary goal should be the growth of single crystals suitable for X-ray diffraction analysis to definitively determine its molecular and supramolecular structure. This experimental data would be invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent, and selective drug candidates. Biological screening of this compound against relevant targets, such as voltage-gated calcium channels or other CNS receptors, would be a logical next step in evaluating its therapeutic potential.
References
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2006). Carboxylate bioisosteres of gabapentin. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ResearchGate. (n.d.). Carboxylate Bioisosteres of Gabapentin. [Link]
-
ResearchGate. (2025, August 5). Carboxylate Bioisosteres of Pregabalin. [Link]
-
ResearchGate. (2025, August 9). Oxadiazolone bioisosteres of pregabalin and gabapentin. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ACS Medicinal Chemistry Letters. (2022). Amino-cyclohexane Carboxylic Acid Inhibitors of Arginase. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342). [Link]
-
Journal of Medicinal Chemistry. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. [Link]
-
Journal of Chemical Education. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. [Link]
-
YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]
-
PubChem. (n.d.). Gabapentin. [Link]
-
Atmospheric Chemistry and Physics. (2016). Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-aminocyclohexanecarboxylic acid. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Journal of the American Chemical Society. (2019). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. [Link]
- Google Patents. (n.d.). US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
-
Molecules. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
Arkivoc. (2025). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. [Link]
-
Molecules. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]
-
ChemMedChem. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. [Link]
-
ResearchGate. (2025, April 7). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. [Link]
-
ResearchGate. (2025, August 6). Phytochemical Screening, Ftir and Gas Chromatography-Mass Spectroscopy Analysis of Methanol Extract of a Polyherbal Mixture. [Link]
Sources
- 1. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylate bioisosteres of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. gctlc.org [gctlc.org]
- 14. hmdb.ca [hmdb.ca]
- 15. Cyclohexanecarboxylic acid(98-89-5) 13C NMR [m.chemicalbook.com]
- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 17. Frontiers | Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose [frontiersin.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic analysis (NMR, IR, Mass Spec) of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid.
A Comprehensive Spectroscopic Guide to 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth spectroscopic analysis of this compound, a molecule of interest in medicinal chemistry, potentially as an analog to neuro-active compounds like Gabapentin.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between molecular structure and spectral output, providing both predictive analysis and detailed experimental protocols to ensure scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Rationale
The structural confirmation of a novel or synthesized compound is fundamental to its development and application. This compound (C₁₄H₁₉NO₃, Mol. Wt.: 249.31 g/mol ) possesses several key functional groups that yield distinct and complementary spectroscopic signatures:
-
A Carboxylic Acid: This group provides a characteristic acidic proton (¹H NMR), a carbonyl carbon (¹³C NMR), and strong, broad O-H and C=O stretching vibrations (IR).
-
A Secondary Aromatic Amine: This linkage introduces an N-H proton (¹H NMR), aromatic carbons influenced by nitrogen (¹³C NMR), and a specific N-H stretching band (IR).
-
A p-Disubstituted Benzene Ring: This feature gives rise to a classic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum.
-
A Methoxy Group: A sharp singlet in the ¹H NMR and a distinct signal in the ¹³C NMR are expected.
-
A Cyclohexane Ring: This saturated ring system produces a complex set of aliphatic signals in both ¹H and ¹³C NMR.
The integration of data from NMR, IR, and Mass Spectrometry provides a self-validating system for unambiguous structural elucidation.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly resolve exchangeable N-H and O-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A standard acquisition includes 16-32 scans.
-
Deuterium Exchange: To confirm the identity of N-H and O-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will broaden or disappear.
Predicted ¹H NMR Data and Interpretation
The spectrum is predicted to show distinct signals corresponding to the different molecular fragments. The chemical shifts are influenced by the electronic effects of neighboring atoms and functional groups.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~10-12 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange. Its position is solvent-dependent. |
| ~6.7-6.9 | Multiplet (AA'BB') | 4H | Ar-H | The aromatic protons of the p-anisidine moiety will appear as a characteristic second-order multiplet, resembling two doublets.[3][4] The electron-donating nature of both the -NH and -OCH₃ groups shields these protons, shifting them upfield relative to benzene (7.36 ppm). |
| ~5.5-6.5 | Broad Singlet | 1H | -NH- | The secondary amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. |
| ~3.7-3.8 | Singlet | 3H | -OCH₃ | The methoxy protons are shielded by the oxygen atom and appear as a sharp singlet as there are no adjacent protons to couple with.[3] |
| ~1.2-2.4 | Multiplet | 10H | Cyclohexyl -CH₂- | The ten protons on the cyclohexane ring will produce a complex series of overlapping multiplets in the aliphatic region of the spectrum.[5] The axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns. |
¹³C NMR Spectroscopy
Carbon NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.
Experimental Protocol
The sample preparation is identical to that for ¹H NMR. Spectra are typically acquired with proton decoupling, which results in all carbon signals appearing as singlets.
Predicted ¹³C NMR Data and Interpretation
Due to the molecule's asymmetry, a total of 12 distinct carbon signals are predicted (7 for the cyclohexanecarboxylic acid moiety and 5 for the methoxyphenyl group, assuming free rotation around the C-N bond makes the two pairs of aromatic carbons equivalent).
| Predicted Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~175-180 | C=O (Carboxylic Acid) | The carbonyl carbon is strongly deshielded by the two adjacent oxygen atoms, placing it far downfield.[6][7] |
| ~152-155 | Ar-C-OCH₃ | This aromatic carbon is deshielded by the directly attached, electron-withdrawing oxygen atom. |
| ~140-142 | Ar-C-NH | The ipso-carbon attached to the nitrogen is shifted downfield, though less so than the C-O carbon. |
| ~115-120 | Ar-CH (ortho to NH) | Aromatic CH carbons. |
| ~114-115 | Ar-CH (ortho to OCH₃) | Aromatic CH carbons. The specific shifts are governed by the combined electronic effects of the substituents.[8] |
| ~60-65 | C1 (Quaternary) | The quaternary carbon of the cyclohexane ring, bonded to both the nitrogen and the carboxyl group, is the most downfield of the aliphatic carbons. |
| ~55-56 | -OCH₃ | The methoxy carbon is a characteristic signal in this region.[8] |
| ~25-40 | Cyclohexyl -CH₂- | The five methylene carbons of the cyclohexane ring will appear in the aliphatic region.[9][10] Their exact shifts depend on their position relative to the substituents. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of air (for ATR) or a pure KBr pellet is taken first and subtracted from the sample spectrum.
Predicted IR Data and Interpretation
The IR spectrum will be dominated by absorptions from the carboxylic acid and amine functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment | Rationale & Causality |
| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid | This extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer.[11][12] |
| ~3300-3400 | Medium | N-H Stretch | Secondary Amine | This peak is typically sharper than the O-H stretch but can be obscured by it.[11][13] |
| 2850-3000 | Medium | C-H Stretch | Aliphatic (Cyclohexyl) | Characteristic stretching vibrations for sp³ C-H bonds.[13] |
| >3000 | Weak-Medium | C-H Stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds.[12] |
| ~1700-1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid | The strong carbonyl absorption is one of the most intense peaks in the spectrum.[11] |
| ~1500 & ~1600 | Medium | C=C Stretch | Aromatic Ring | These two bands are characteristic of the benzene ring skeletal vibrations.[12] |
| ~1245 | Strong | C-O Stretch | Aryl Ether (asymm.) | The asymmetric C-O-C stretch of the aryl ether is typically a strong, prominent band.[14] |
| ~1030 | Medium | C-O Stretch | Aryl Ether (symm.) | The symmetric C-O-C stretch. |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.
Experimental Protocol
-
Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which can be analyzed in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Tandem MS (MS/MS): To probe fragmentation, the molecular ion ([M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.[15]
Predicted Mass Spectrum Data and Interpretation
The molecular formula is C₁₄H₁₉NO₃.
-
Expected [M+H]⁺: 250.14 m/z
-
Expected [M-H]⁻: 248.13 m/z
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways often involve the loss of small, stable neutral molecules.
Caption: Proposed ESI-MS/MS fragmentation pathways for the protonated molecule.
| Predicted m/z | Identity | Rationale & Causality |
| 250 | [M+H]⁺ | The protonated molecular ion. |
| 232 | [M+H - H₂O]⁺ | Loss of a water molecule, likely from the carboxylic acid group. This is a common fragmentation for carboxylic acids.[16] |
| 204 | [M+H - HCOOH]⁺ | Loss of formic acid (46 Da), which is equivalent to the loss of the entire carboxyl group. This is a very common and often dominant fragmentation pathway for amino acids, resulting in a stable iminium ion.[17][18] |
| 124 | [C₇H₁₀NO]⁺ | Cleavage of the N-C bond between the nitrogen and the cyclohexane ring can lead to the formation of a protonated p-anisidine fragment. |
| 126 | [C₇H₁₂O₂]⁺ | Cleavage could also result in a charged 1-aminocyclohexanecarboxylic acid fragment, although this is less likely if the proton affinity of the anisidine nitrogen is higher. |
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.
-
Mass Spectrometry confirms the molecular weight (249.31 g/mol ) and elemental formula (C₁₄H₁₉NO₃).
-
IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O at ~1710 cm⁻¹), a secondary amine (N-H at ~3350 cm⁻¹), and an aromatic ring (C=C at ~1500-1600 cm⁻¹).[11]
-
¹³C NMR confirms the carbon skeleton, showing the expected 12 unique carbon environments, including the carbonyl, aromatic, methoxy, and aliphatic carbons in their predicted regions.[7]
-
¹H NMR provides the final, detailed picture. The integration (totaling 19 protons) matches the formula from MS. The splitting patterns confirm connectivity, such as the p-disubstituted aromatic ring, and the distinct singlets and multiplets confirm the presence of the methoxy, amine, acid, and cyclohexyl protons.
Together, these techniques provide a comprehensive and unambiguous confirmation of the structure of this compound, leaving no doubt as to its identity and purity.
References
- Transtutors. (2025).
- UCLA Chemistry. IR Chart.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- University of Colorado Boulder. Infrared Spectroscopy Handout.
- SpectraBase. Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. p-Anisidine(104-94-9) 1H NMR spectrum.
- ChemicalBook. Cyclohexanecarboxylic acid(98-89-5) 13C NMR spectrum.
- ACS Physical Chemistry Au. (2025). New Molecular Insights on Gabapentin.
- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342).
- El-Ashmawy, A. A. Infrared (IR) Spectroscopy.
- Mandal, S. K. et al. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- ChemicalBook. Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum.
- Szymańska, E. et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. MDPI.
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- Gable, K. 13C NMR Chemical Shifts.
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. OSTI.
- Lockyer, N. P. et al. (1999). Femtosecond Photoionization of Ion Beam Desorbed Aliphatic and Aromatic Amino Acids: Fragmentation via α-Cleavage Reactions. The Journal of Physical Chemistry B.
- Lin, C. et al. (2015). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports.
- Chemistry LibreTexts. (2023).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. (Solved) - Select the NMR spectrum that corresponds best to p-anisidine. (see... (1 Answer) | Transtutors [transtutors.com]
- 4. p-Anisidine(104-94-9) 1H NMR [m.chemicalbook.com]
- 5. Cyclohexanecarboxylic acid(98-89-5) 1H NMR [m.chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Cyclohexanecarboxylic acid(98-89-5) 13C NMR spectrum [chemicalbook.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 15. scispace.com [scispace.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. osti.gov [osti.gov]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Potential Biological Activities of Cyclohexanecarboxylic Acid Derivatives
Abstract
The cyclohexane ring is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and synthetic tractability. Its derivatives, particularly cyclohexanecarboxylic acids, have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the mechanistic underpinnings of their actions, provide detailed, field-proven experimental protocols for their evaluation, and present a comparative analysis of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space of cyclohexanecarboxylic acid derivatives in the pursuit of novel therapeutic agents.
Introduction: The Cyclohexane Scaffold in Drug Discovery
The cyclohexane moiety is a ubiquitous structural motif in a vast array of biologically active molecules.[1] Its non-planar, puckered conformations allow for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. The introduction of a carboxylic acid group to this scaffold imparts valuable physicochemical properties, including improved solubility and the potential for ionic interactions, making cyclohexanecarboxylic acid a versatile starting point for chemical derivatization.[2]
This guide will systematically explore the diverse biological activities exhibited by these derivatives, moving from their ability to combat microbial infections to their potential in modulating inflammatory responses and inhibiting cancer cell proliferation.
Antimicrobial Activity of Cyclohexanecarboxylic Acid Derivatives
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic microorganisms. Cyclohexanecarboxylic acid derivatives have demonstrated considerable promise in this arena, with activity reported against a range of bacteria and fungi.[3][4]
Causality Behind Experimental Choices: Assessing Antimicrobial Potency
The primary objective in preclinical antimicrobial screening is to determine a compound's ability to inhibit microbial growth. The gold-standard method for this is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a microorganism.[5] The broth microdilution method is a widely accepted and quantitative technique for MIC determination due to its efficiency and the ability to test multiple compounds and concentrations simultaneously.[6][7]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the MIC of cyclohexanecarboxylic acid derivatives against a panel of bacterial strains.
Materials:
-
Test compounds (cyclohexanecarboxylic acid derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Working Solutions: Perform serial two-fold dilutions of the compound stock solutions in CAMHB in the 96-well plates to achieve the desired concentration range (e.g., 512 µg/mL to 1 µg/mL).[6]
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[6]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity.[5] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation: Antimicrobial Activity of Selected Derivatives
The following table summarizes the reported MIC values for a selection of cyclohexanecarboxylic acid derivatives against various microbial strains.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Amidrazone derivative | Compound 2c | Staphylococcus aureus | 64 | [3] |
| Amidrazone derivative | Compound 2c | Mycobacterium smegmatis | 64 | [3] |
| Amidrazone derivative | Compound 2b | Yersinia enterocolitica | 64 | [3] |
| Amidrazone derivative | Compound 2f | Candida albicans | 256 | [3] |
Visualizing the Experimental Workflow
Anti-Inflammatory Potential of Cyclohexanecarboxylic Acid Derivatives
Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders and cardiovascular disease.[3] Cyclohexanecarboxylic acid derivatives have demonstrated the ability to modulate inflammatory responses, positioning them as potential therapeutic agents.[3]
Mechanistic Insights and Experimental Rationale
A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the IκBα inhibitor. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] Therefore, a logical approach to screen for anti-inflammatory activity is to measure the inhibition of these key cytokines in a relevant cellular model, such as LPS-stimulated peripheral blood mononuclear cells (PBMCs).
Visualizing the NF-κB Signaling Pathway
Experimental Protocol: In Vitro Cytokine Release Assay (ELISA)
This protocol describes the measurement of TNF-α and IL-6 in the supernatant of LPS-stimulated PBMCs treated with cyclohexanecarboxylic acid derivatives.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Human TNF-α and IL-6 ELISA kits
Step-by-Step Methodology:
-
Cell Culture: Isolate PBMCs from healthy donor blood and culture them in RPMI-1640 medium.
-
Cell Seeding: Seed PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Add various concentrations of the cyclohexanecarboxylic acid derivatives to the wells and incubate for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[12][13][14] This typically involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.[15]
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Data Presentation: Anti-inflammatory Activity of Selected Derivatives
The following table presents the inhibitory effects of selected amidrazone derivatives on cytokine secretion.
| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| 2f | 10 | ~66-81 | Not specified | [3] |
| 2f | 50 | ~66-81 | Not specified | [3] |
| 2f | 100 | ~66-81 | Not specified | [3] |
| 2b | 100 | ~92-99 | ~92-99 | [3] |
Anticancer Potential of Cyclohexanecarboxylic Acid Derivatives
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in drug discovery. Cyclohexenone derivatives, a subset of cyclohexanecarboxylic acid derivatives, have shown promise as potential antitumor agents.[16][17]
Rationale for Cytotoxicity Screening
The initial step in evaluating the anticancer potential of a compound is to assess its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[18] It measures the metabolic activity of cells, which is an indicator of cell viability.[19] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[20]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the procedure for evaluating the cytotoxic effects of cyclohexanecarboxylic acid derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116 colorectal cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[20]
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[21]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[22]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Cytotoxicity Assay Workflow
Structure-Activity Relationship (SAR) Insights
The biological activity of cyclohexanecarboxylic acid derivatives is highly dependent on their chemical structure. For instance, in a series of amidrazone derivatives, the nature and position of substituents on the aryl rings and the saturation of the cyclohexane ring were found to significantly influence their antiproliferative and anti-inflammatory effects.[3] Specifically, the presence of a 2-pyridyl substituent was crucial for antiproliferative activity, which could be further enhanced by 4-nitrophenyl or 4-methylphenyl groups.[3] For cytokine inhibition, derivatives with two pyridyl substituents were most effective.[3] Such SAR studies are vital for the rational design of more potent and selective derivatives.
Conclusion and Future Directions
Cyclohexanecarboxylic acid derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities warrant further investigation. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts guided by SAR, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to advance the discovery and development of this important class of molecules.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
-
Pilat, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
Nabil AbdElal, S. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Retrieved from [Link]
- IBL International. (n.d.). TNF-α (free) ELISA.
-
Li, et al. (n.d.). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. bioRxiv. [Link]
-
Doyle, J. (2017, September 19). A Quick Introduction to Graphviz. Retrieved from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
- Google Patents. (n.d.). US4348410A - Cyclohexane carboxylic acid derivatives.
-
YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]
-
Shin, et al. (n.d.). Anticancer activities of cyclohexenone derivatives. ResearchGate. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (n.d.). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Retrieved from [Link]
-
Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]
-
PubMed. (2024, November 29). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Retrieved from [Link]
-
SpringerLink. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Retrieved from [Link]
-
Bentham Science. (n.d.). Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Retrieved from [Link]
-
PubMed Central. (n.d.). Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. Retrieved from [Link]
-
PubMed. (2014, May 22). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Hyperbranched Molecular Structures with Potential Antiviral Activity: Derivatives of 5,6-Dihydroxyindole-2-Carboxylic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. microbeonline.com [microbeonline.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fn-test.com [fn-test.com]
- 14. bmgrp.com [bmgrp.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. clyte.tech [clyte.tech]
- 22. atcc.org [atcc.org]
An In-Depth Technical Guide to the Structure-Activity Relationship of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid analogs. This class of compounds holds significant potential in medicinal chemistry, with structural similarities to molecules exhibiting a range of biological activities. Through a detailed analysis of synthetic methodologies, the impact of structural modifications on biological function, and an examination of potential molecular targets, this guide offers a framework for the rational design of novel therapeutic agents based on this scaffold.
Introduction: The Significance of the N-Aryl Aminocyclohexanecarboxylic Acid Scaffold
The N-aryl aminocyclohexanecarboxylic acid motif represents a privileged scaffold in medicinal chemistry. The rigid cyclohexane core, combined with the electronic and steric properties of the N-aryl substituent, provides a versatile platform for designing molecules with specific biological activities. Enantiomerically pure N-aryl β-amino acids and their derivatives are particularly attractive as they form the backbone of many drug intermediates and natural products[1]. Their incorporation into peptides can enhance biological stability against enzymatic degradation[2]. This guide focuses on a specific embodiment of this scaffold, this compound, and explores the SAR of its analogs to inform future drug discovery efforts.
Synthetic Strategies: Building the Core Scaffold and its Analogs
The synthesis of this compound and its analogs can be approached through several established organic chemistry reactions. A plausible and efficient method involves the palladium-catalyzed Buchwald-Hartwig amination , a powerful tool for forming carbon-nitrogen bonds[3][4].
Proposed Synthetic Workflow:
A likely synthetic route would begin with a commercially available α-halocyclohexanecarboxylic acid ester, such as methyl 1-bromocyclohexanecarboxylate. This intermediate can then be coupled with 4-methoxyaniline (p-anisidine) or its substituted analogs using a palladium catalyst and a suitable phosphine ligand. The final step would involve the hydrolysis of the ester to yield the desired carboxylic acid.
Sources
- 1. Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs [beilstein-journals.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery of Novel Inhibitors Based on a Cyclohexanecarboxylic Acid Scaffold
For: Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Cyclohexanecarboxylic Acid Scaffold in Modern Drug Discovery
The cyclohexanecarboxylic acid moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensional character, and synthetic tractability. Its presence in a multitude of biologically active compounds is a testament to its ability to favorably interact with a diverse range of protein targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principles and practices involved in the discovery of novel inhibitors based on this versatile scaffold. We will delve into the strategic considerations behind target selection, the nuances of assay development, and the iterative process of hit-to-lead optimization, all within the context of the cyclohexanecarboxylic acid framework. By grounding our discussion in established scientific principles and providing actionable, field-proven protocols, we aim to empower you to unlock the full potential of this remarkable chemical starting point.
The Cyclohexanecarboxylic Acid Scaffold: A Privileged Starting Point for Inhibitor Design
The cyclohexanecarboxylic acid scaffold serves as an excellent foundation for inhibitor design due to its inherent physicochemical properties. The cyclohexane ring provides a non-planar, three-dimensional structure that can effectively probe the binding pockets of target proteins. The carboxylic acid group, a common feature in many endogenous ligands, can participate in crucial hydrogen bonding and ionic interactions with amino acid residues in the active site.[1] The methylene spacer in cyclohexaneacetic acid, a close analog, can reduce steric hindrance around the carboxyl group, potentially leading to more favorable interactions and higher binding affinity.[1]
The versatility of the cyclohexanecarboxylic acid scaffold is further enhanced by the relative ease with which it can be chemically modified. The carboxylic acid moiety can be readily converted to a variety of functional groups, such as amides and esters, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3][4] This synthetic accessibility is a key advantage in the iterative process of drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
A Generalized Workflow for Scaffold-Based Inhibitor Discovery
The discovery of novel inhibitors based on the cyclohexanecarboxylic acid scaffold generally follows a structured, multi-stage workflow. This process is designed to systematically identify and optimize compounds with the desired biological activity and drug-like properties.
Target Focus: Key Signaling Pathways Amenable to Inhibition by Cyclohexanecarboxylic Acid Derivatives
The broad biological activity of cyclohexanecarboxylic acid derivatives stems from their ability to interact with a variety of key signaling pathways implicated in disease. Here, we explore three prominent examples:
Diacylglycerol Acyltransferase 1 (DGAT1) in Metabolic Disorders
DGAT1 is a crucial enzyme in the final step of triglyceride biosynthesis, making it an attractive target for the treatment of obesity and type 2 diabetes.[5][6] Inhibition of DGAT1 can lead to reduced fat accumulation and improved insulin sensitivity.[6][7][8] The signaling cascade initiated by DGAT1 inhibition involves a complex interplay of lipid metabolism and gut hormone secretion.[9]
Cyclooxygenase-2 (COX-2) in Inflammation
COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and swelling.[10][11] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[12]
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The iterative process of modifying the cyclohexanecarboxylic acid scaffold and evaluating the impact on biological activity is central to hit-to-lead optimization. The following tables summarize key SAR insights for inhibitors of DGAT1, COX-2, and ACC.
Table 1: SAR of Cyclohexanecarboxylic Acid-Based DGAT1 Inhibitors
| R-Group Position | Modification | Impact on DGAT1 Inhibition | Reference |
| 4-position of cyclohexane | Phenylthiazole-2-carboxamido | Potent inhibition (nM range) | [5] |
| Linker between cyclohexane and aromatic ring | Optimization of length and rigidity | Significant impact on potency | [5] |
| Phenyl ring substituent | Electron-withdrawing groups | Generally favorable | [5] |
Table 2: SAR of Carboxylic Acid-Containing COX-2 Inhibitors
| Scaffold Feature | Modification | Impact on COX-2 Selectivity | Reference |
| Acidic moiety | Carboxylic acid | Can interact with Arg-120 and Tyr-355 in the active site | [13] |
| Diaryl heterocycle | Central core | Bulky side chains and a sulphonyl group can enhance selectivity | [12] |
| N-3 phenyl ring substituent | Methoxy or fluorine | Can improve selectivity and potency | [14] |
Table 3: SAR of ACC Inhibitors
| Scaffold Feature | Modification | Impact on ACC Inhibition | Reference |
| Bicyclic vs. Monocyclic scaffold | Conversion to monocyclic | Improved physicochemical properties | [15] |
| Polar region | Replacement of hydroxyurea with isoxazoles | Improved ACC2 selectivity | [16] |
| Aromatic rings | Increased number | Higher ACC1 inhibitory activity | [3] |
Experimental Protocols: A Practical Guide to Inhibitor Characterization
The following protocols provide a framework for the in vitro characterization of novel inhibitors based on the cyclohexanecarboxylic acid scaffold.
In Vitro DGAT1 Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the activity of DGAT1 by monitoring the incorporation of a fluorescently labeled acyl-CoA into diacylglycerol.
Materials:
-
Purified human DGAT1 enzyme
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
NBD-palmitoyl-CoA (fluorescent substrate)
-
Assay buffer: 50 mM HEPES, pH 7.5, 1% Triton X-100
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a master mix containing assay buffer, DOG, and NBD-palmitoyl-CoA.
-
Add 2 µL of test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 88 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of DGAT1 enzyme solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Terminate the reaction by adding 100 µL of 2:1 (v/v) chloroform:methanol.
-
Measure the fluorescence of the organic phase at an excitation of 485 nm and an emission of 535 nm.
-
Calculate the percent inhibition relative to the vehicle control.
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay determines the inhibitory effect of test compounds on COX-2 activity by measuring the production of prostaglandin G2. [17][18] Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
COX Probe
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add 80 µL of COX Assay Buffer to each well.
-
Add 10 µL of test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of COX-2 enzyme to all wells except the background control.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Immediately add 10 µL of COX Probe to all wells.
-
Measure the fluorescence at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 10-20 minutes.
-
Calculate the rate of reaction and the percent inhibition for each compound.
In Vitro ACC Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the activity of ACC by quantifying the amount of ADP produced in the enzymatic reaction. [19] Materials:
-
Purified human ACC1 or ACC2 enzyme
-
Acetyl-CoA
-
ATP
-
Biotin
-
Assay buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white microplate
-
Luminometer
Procedure:
-
Add 2.5 µL of test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 5 µL of a solution containing ACC enzyme, acetyl-CoA, and biotin in assay buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to the vehicle control.
Conclusion and Future Directions
The cyclohexanecarboxylic acid scaffold continues to be a rich source of novel inhibitors with therapeutic potential across a wide range of diseases. Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for drug discovery campaigns. As our understanding of disease biology deepens and new targets emerge, the application of this versatile scaffold is poised to expand further. The integration of computational methods, such as virtual screening and in silico ADME-Tox prediction, with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of cyclohexanecarboxylic acid-based therapeutics. This guide has provided a framework for approaching this exciting area of research, and it is our hope that it will serve as a valuable resource for scientists dedicated to the development of innovative medicines.
References
-
Cyclohexanecarboxylic acid. Wikipedia. [Link]
-
DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis. National Institutes of Health. [Link]
-
Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed. [Link]
-
Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PubMed Central. [Link]
-
The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. PubMed Central. [Link]
-
A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. PubMed Central. [Link]
-
Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.GOV. [Link]
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. [Link]
-
A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. ResearchGate. [Link]
-
Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. National Institutes of Health. [Link]
-
What are DGAT1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. PubMed Central. [Link]
-
Structure and catalytic mechanism of a human triglyceride synthesis enzyme. PubMed Central. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences. PubMed Central. [Link]
-
Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice. National Institutes of Health. [Link]
-
Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract. PubMed Central. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]
-
The synthesis and structure-activity relationship studies of selective acetyl-CoA carboxylase inhibitors containing 4-(thiazol-5-yl)but-3-yn-2-amino motif: polar region modifications. PubMed. [Link]
-
Inhibition of Triglyceride Synthesis as a Treatment Strategy for Obesity: Lessons From DGAT1-Deficient Mice. AHA Journals. [Link]
-
Carboxylase Assays Services. Reaction Biology. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents. UTHSC Digital Commons. [Link]
-
Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. PubMed. [Link]
-
Structures and binding mechanisms of COX-2 inhibitor scaffolds a)... ResearchGate. [Link]
-
Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation. ACS Publications. [Link]
-
Acetyl-CoA carboxylase. Wikipedia. [Link]
-
Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. [Link]
-
A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. ResearchGate. [Link]
-
The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. PubMed Central. [Link]
-
Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. ResearchGate. [Link]
-
Regulation of acetyl-CoA carboxylase. Portland Press. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. [Link]
-
(PDF) Acetyl-CoA Carboxylases and Diseases. ResearchGate. [Link]
-
Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. ACS Omega. [Link]
-
Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PubMed Central. [Link]
-
What are ACC inhibitors and how do they work?. Patsnap Synapse. [Link]
Sources
- 1. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application [mdpi.com]
- 3. Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The synthesis and structure-activity relationship studies of selective acetyl-CoA carboxylase inhibitors containing 4-(thiazol-5-yl)but-3-yn-2-amino motif: polar region modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assaygenie.com [assaygenie.com]
- 19. reactionbiology.com [reactionbiology.com]
Preliminary Antimicrobial Screening of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic Acid: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity. This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro screening of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid, a compound with structural motifs suggestive of potential bioactivity. We detail the scientific rationale, experimental design, and step-by-step protocols for assessing its antimicrobial efficacy. This document is intended to serve as a practical guide for researchers in microbiology and medicinal chemistry, offering field-proven insights into establishing a robust preliminary screening cascade, from qualitative diffusion assays to quantitative determination of minimum inhibitory concentrations (MIC).
Introduction and Scientific Rationale
The relentless evolution of multidrug-resistant (MDR) pathogens poses a formidable threat to global public health. Consequently, the exploration of novel chemical scaffolds that operate via mechanisms distinct from existing antibiotic classes is a paramount objective in drug discovery. The target compound, this compound, presents an intriguing profile for investigation. Its structure, featuring a lipophilic cyclohexane moiety and a substituted aromatic ring, coupled with polar amino and carboxylic acid groups, suggests an amphiphilic character. This duality is a known feature of molecules that can interact with and disrupt the structural integrity of microbial cell membranes[1][2][3].
Derivatives of cyclohexanecarboxylic acid have demonstrated varied antimicrobial activities[4][5][6]. Furthermore, the presence of a methoxy group on the phenyl ring can modulate the compound's electronic and lipophilic properties, which may enhance its ability to penetrate microbial membranes and interact with cellular targets[7][8][9]. This guide, therefore, establishes a logical, evidence-based workflow to systematically evaluate the antimicrobial potential of this specific molecule.
Table 1: Physicochemical Properties of the Test Compound
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| Molecular Formula | C₁₄H₁₈O₃ | [10][11] |
| Molecular Weight | 234.29 g/mol | [10][11] |
| CAS Number | 7469-83-2 | [10][11][12] |
| Melting Point | 172-177 °C | [12] |
Hypothesized Mechanism of Action: Membrane Disruption
Based on its amphiphilic structure, we hypothesize that this compound may exert its antimicrobial effect by disrupting the bacterial cytoplasmic membrane. The lipophilic cyclohexane and methoxyphenyl components could intercalate into the lipid bilayer, while the polar amino and carboxylate groups interact with the phospholipid head groups at the membrane surface. This process could compromise membrane integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death[1][13][14]. This mechanism is attractive as it is less prone to the development of resistance compared to drugs that target specific enzymes[2].
Experimental Design and Workflow
A tiered or sequential screening approach is most efficient for preliminary antimicrobial evaluation[15][16][17]. It begins with a simple, qualitative method to identify any activity, followed by a more rigorous quantitative assay to determine the potency of the compound.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Positive Controls: Ciprofloxacin (for bacteria), Fluconazole (for fungi)
-
Microbial Strains (ATCC recommended):
-
Staphylococcus aureus (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Pseudomonas aeruginosa (Gram-negative, often resistant)
-
Candida albicans (Fungus/Yeast)
-
-
Culture Media:
-
Equipment:
-
Sterile petri dishes, 96-well microtiter plates, pipettes
-
Incubator (37°C)
-
Laminar flow hood or biosafety cabinet
-
Spectrophotometer or McFarland standards (0.5)
-
Sterile cork borer (6-8 mm diameter)
-
Detailed Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
This method serves as a robust primary screen to qualitatively assess the antimicrobial activity of diffusible compounds[20][21][22][23].
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure a uniform lawn of growth.
-
-
Well Creation and Compound Application:
-
Allow the plate surface to dry for 3-5 minutes.
-
Using a sterile cork borer, punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a well[20].
-
In separate wells, add the positive control (e.g., Ciprofloxacin at 5 µg/mL) and the negative control (DMSO solvent alone) to validate the assay[24].
-
-
Incubation and Measurement:
-
Allow the plates to stand for at least 30 minutes to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours (up to 48 hours for C. albicans).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm) using calipers.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for quantitatively determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[25][26][27]. The procedure should follow guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[28][29][30].
Step-by-Step Methodology:
-
Plate Preparation:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile CAMHB to wells 2 through 12 in a designated row.
-
Prepare a starting solution of the test compound in CAMHB at 2x the highest desired final concentration. Add 100 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a gradient of decreasing compound concentrations.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of this final diluted inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound to its final test concentration. Do not add inoculum to well 12.
-
-
Incubation and Reading:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 16-20 hours.
-
After incubation, visually inspect the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of the test compound at which there is no visible turbidity (i.e., the first clear well in the dilution series)[31].
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.
Table 2: Example Data from Agar Well Diffusion Assay
| Test Organism | Test Compound (1 mg/well) Zone of Inhibition (mm) | Ciprofloxacin (5 µ g/well ) Zone of Inhibition (mm) | DMSO (Solvent) Zone of Inhibition (mm) |
| S. aureus | 18 | 25 | 0 |
| E. coli | 12 | 30 | 0 |
| P. aeruginosa | 0 | 22 | 0 |
| C. albicans | 15 | N/A | 0 |
| Fluconazole (10 µ g/well ) | N/A | N/A | 19 (vs. C. albicans) |
Table 3: Example Data from Broth Microdilution (MIC Assay)
| Test Organism | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | 16 | 1 | N/A |
| E. coli | 64 | 0.25 | N/A |
| P. aeruginosa | >256 | 2 | N/A |
| C. albicans | 32 | N/A | 4 |
Interpretation: A lower MIC value signifies greater antimicrobial potency[26]. In the example above, the compound shows moderate activity against S. aureus and C. albicans, weaker activity against E. coli, and is inactive against P. aeruginosa at the concentrations tested.
Conclusion and Future Directions
This guide outlines a validated and systematic approach for the preliminary antimicrobial screening of this compound. The described workflow, progressing from qualitative agar diffusion to quantitative MIC determination, provides a solid foundation for assessing the compound's potential.
Should promising activity be identified (e.g., MIC ≤ 16 µg/mL), subsequent investigations are warranted. These include:
-
Broad-Spectrum Analysis: Testing against a wider panel of clinical isolates, including MDR strains.
-
Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
Time-Kill Kinetic Studies: To determine if the compound is bactericidal or bacteriostatic.
-
Mechanistic Studies: Employing techniques like membrane potential assays or leakage assays to confirm the hypothesized membrane disruption mechanism[2].
By following this structured methodology, researchers can generate reliable and reproducible data, enabling informed decisions on the advancement of this, or any novel compound, in the antimicrobial drug discovery pipeline.
References
- Akademiai Kiado Zrt. (n.d.). Latest developments on the mechanism of action of membrane disrupting peptides.
- De Gruyter. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- National Center for Biotechnology Information. (2001, July). Determination of minimum inhibitory concentrations.
- Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC).
- Wikipedia. (n.d.). Minimum inhibitory concentration.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- SEAFDEC/AQD Institutional Repository. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
- National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- National Center for Biotechnology Information. (2020, December 11). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms.
- MI - Microbiology. (n.d.). Broth Microdilution.
- National Center for Biotechnology Information. (2022, February 9). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation.
- ACS Publications. (n.d.). Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note. JACS Au.
- Science.gov. (n.d.). agar-well diffusion method: Topics by Science.gov.
- BioProEdit. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
- National Center for Biotechnology Information. (2005, October). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
- ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Gosset. (n.d.). Bacterial Membrane Disruption.
- MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
- ResearchGate. (n.d.). Membrane Disruption Mechanism by Antimicrobial Peptides.
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
- MDPI. (n.d.). Antimicrobial Activities and Mode of Flavonoid Actions.
- National Center for Biotechnology Information. (2021, January 7). Development and Evaluation of a Preliminary Screening Assay for Antibiotic Residues in Meat.
- National Center for Biotechnology Information. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
- CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives.
- National Center for Biotechnology Information. (2016, June 27). Antibacterial activities and structure–activity relationships of a panel of 48 compounds from Kenyan plants against multidrug resistant phenotypes.
- National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- National Center for Biotechnology Information. (1977, June). Probiotics: antistaphylococcal activity of 4-aminocyclohexanecarboxylic acid, aminobenzoic acid, and their derivatives and structure-activity relationships.
- Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.
- ResearchGate. (n.d.). Antimicrobial activity and time kill curve study of newly synthesized dialkyl carboxylate cyclohexane derivative; A novel anti-Pseudomonas aeruginosa compound.
- BenchChem. (n.d.). Antimicrobial Potential of Functionalized Cyclohexane Derivatives: A Technical Guide.
- ACS Publications. (2022, June 27). High-Throughput Screening Identifies Synthetic Peptides with Antibacterial Activity against Mycobacterium abscessus and Serum Stability. ACS Omega.
- MDPI. (2024, September 4). Application of Microbiological Screening Tests in Assessment of Environmental Exposure to Antibiotics: Preliminary Studies.
- OSTI.GOV. (1987, November 19). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics.
- LookChem. (n.d.). Cas 7469-83-2,1-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID.
- Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
- National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. PubChem.
- Santa Cruz Biotechnology. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.
Sources
- 1. Latest developments on the mechanism of action of membrane disrupting peptides [biophysics-reports.org]
- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Probiotics: antistaphylococcal activity of 4-aminocyclohexanecarboxylic acid, aminobenzoic acid, and their derivatives and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Cas 7469-83-2,1-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID | lookchem [lookchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and Evaluation of a Preliminary Screening Assay for Antibiotic Residues in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microchemlab.com [microchemlab.com]
- 17. mdpi.com [mdpi.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 20. botanyjournals.com [botanyjournals.com]
- 21. chemistnotes.com [chemistnotes.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agar-well diffusion method: Topics by Science.gov [science.gov]
- 24. hereditybio.in [hereditybio.in]
- 25. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio.libretexts.org [bio.libretexts.org]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. researchgate.net [researchgate.net]
- 29. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 30. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Broth Microdilution | MI [microbiology.mlsascp.com]
Unraveling the Intricate Mechanisms of N-Substituted Amino Acids: A Technical Guide for Researchers
In the landscape of modern drug discovery and chemical biology, the nuanced modulation of biological processes is paramount. N-substituted amino acids, a versatile class of molecules, have emerged as powerful tools to achieve this precision. By modifying the nitrogen atom of the amino acid backbone, researchers can unlock a treasure trove of pharmacological properties, transforming native peptides into potent therapeutics or crafting novel small molecules with exquisite target specificity. This guide provides an in-depth exploration of the mechanisms of action of N-substituted amino acids, offering a technical roadmap for scientists and drug development professionals to navigate this exciting field.
Section 1: The Rationale Behind N-Substitution: Enhancing Nature's Blueprint
The strategic incorporation of N-substituents into amino acids is not merely an academic exercise; it is a deliberate strategy to overcome the inherent limitations of natural peptides and small molecules. The primary drivers behind this approach are the enhancement of pharmacokinetic and pharmacodynamic properties.
N-methylation , the simplest form of N-substitution, can dramatically improve the metabolic stability of peptides by shielding the amide bond from proteolytic degradation.[1][2] This seemingly minor modification can also induce significant conformational changes, pre-organizing a peptide into its bioactive conformation and thereby enhancing its binding affinity for a target receptor or enzyme.[3] Conversely, this conformational rigidity can also be exploited to detune binding to off-target receptors, thus improving selectivity.
N-acylation , the attachment of a fatty acid chain to an amino acid, creates a class of molecules known as N-acyl amino acids (NAAs). These lipid signaling molecules play crucial roles in a variety of physiological processes and often exhibit improved membrane permeability, allowing them to access intracellular targets.[4][5]
The overarching goal of N-substitution is to create molecules with optimized "drug-like" properties, including:
-
Increased Metabolic Stability: Resistance to enzymatic degradation, leading to a longer in vivo half-life.[2][6]
-
Enhanced Membrane Permeability: Improved ability to cross cellular membranes and reach intracellular targets.[4][5]
-
Improved Binding Affinity and Selectivity: Fine-tuning of molecular conformation to maximize interaction with the desired target and minimize off-target effects.[3]
-
Modulation of Receptor Signaling: Acting as agonists, antagonists, or allosteric modulators of various receptors.[1][7]
Section 2: Elucidating the Molecular Mechanisms: A Multi-Faceted Approach
Investigating the mechanism of action of N-substituted amino acids requires a sophisticated and multi-pronged experimental strategy. The following sections detail key methodologies, from initial target identification to in-depth characterization of molecular interactions.
Target Identification and Engagement
A critical first step is to identify the cellular target of a novel N-substituted amino acid. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for confirming direct target engagement in a cellular context.[8][9]
This protocol outlines the general steps for performing a CETSA experiment to validate the interaction between an N-substituted amino acid and its putative target protein.
-
Cell Culture and Treatment:
-
Culture the cells of interest to an appropriate confluency.
-
Treat the cells with the N-substituted amino acid at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient time to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes). This creates a temperature gradient that will induce protein denaturation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their contents.
-
Separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
-
Protein Detection and Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the N-substituted amino acid indicates target stabilization and therefore, direct binding.
-
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Characterizing Binding Affinity and Kinetics
Once a target has been validated, the next step is to quantify the binding affinity and kinetics of the interaction. Techniques such as radioligand binding assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) are invaluable for this purpose.
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to its receptor. | Kd (dissociation constant), Bmax (receptor density) | High sensitivity, well-established | Requires radiolabeled compounds, indirect measurement |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Kd, ΔH (enthalpy change), ΔS (entropy change) | Label-free, provides thermodynamic profile | Requires large amounts of pure protein |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface upon binding. | kon (association rate), koff (dissociation rate), Kd | Real-time kinetics, label-free | Requires immobilization of one binding partner |
Investigating Functional Consequences
Demonstrating target binding is essential, but understanding the functional consequences of this interaction is the ultimate goal. This involves a range of cellular and biochemical assays tailored to the specific target class.
For N-substituted amino acids that act as enzyme inhibitors, kinetic studies are crucial to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor potency (IC50 or Ki).
Table 1: Examples of N-Methylated Peptides as Enzyme Inhibitors
| Peptide | Target Enzyme | IC50/Ki | Reference |
| FQIN[M(O)]CILR | Angiotensin-Converting Enzyme (ACE) | IC50 = 9.64 ± 0.36 µM | [10] |
| TGAPCR | Angiotensin-Converting Enzyme (ACE) | IC50 = 23.94 ± 0.82 µM | [10] |
For N-substituted amino acids that target G-protein coupled receptors (GPCRs) or ion channels, a variety of assays can be employed to measure downstream signaling events.
Table 2: Bioactivity of N-Acyl Amino Acids at Receptors
| N-Acyl Amino Acid | Receptor | Assay | Measured Effect | EC50/IC50/Ki | Reference |
| N-Oleoylglycine | Glycine Receptor α1 | Electrophysiology | Potentiation of glycine-induced current | EC50 shift from 17 µM to 10 µM (at 3 µM) | [7] |
| N-Arachidonoyl-serine | GPR55 | Cell proliferation/migration | Induction of angiogenesis | - | [11] |
| N-Docosahexaenoyl dopamine (DHA-DA) | GPR55 | Cell viability (MTT assay) | Induction of apoptosis in cancer cells | Varies by cell line | [12] |
A prominent example is the signaling of N-acyl dopamines through GPR55, which can lead to the induction of apoptosis in cancer cells via the over-stimulation of neuronal nitric oxide synthase (nNOS).[12]
Caption: Signaling pathway of N-acyl dopamine via the GPR55 receptor.
Assessing Pharmacokinetic Properties
A key advantage of N-substitution is the potential for improved pharmacokinetic properties. It is therefore essential to evaluate these parameters early in the drug discovery process.
The PAMPA assay is a high-throughput method for predicting passive membrane permeability.[4]
-
Preparation of the Donor Plate:
-
Dissolve the N-substituted amino acid in a suitable buffer (e.g., PBS at pH 7.4).
-
Add the compound solution to the wells of a donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of the acceptor plate with an artificial membrane solution (e.g., a lipid mixture in dodecane).
-
Add buffer to the wells of the acceptor plate.
-
-
Assay Incubation:
-
Place the donor plate on top of the acceptor plate, ensuring the artificial membrane separates the two solutions.
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation of Permeability:
-
Calculate the effective permeability (Pe) using the following equation: Pe = - [ln(1 - CA/Cequilibrium)] / [A * t * (1/VD + 1/VA)] where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
To assess the resistance of N-substituted amino acids to enzymatic degradation, in vitro stability assays using liver microsomes, S9 fractions, or plasma are commonly performed. The disappearance of the parent compound over time is monitored by LC-MS/MS. N-methylation, in particular, has been shown to significantly enhance the stability of peptides against enzymatic degradation.[2][6]
Section 3: Structural Insights into Molecular Recognition
A deep understanding of the mechanism of action necessitates atomic-level structural information of the N-substituted amino acid bound to its target. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for elucidating these structures. This information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds.
Section 4: Conclusion and Future Perspectives
N-substituted amino acids represent a powerful and versatile platform for the development of novel therapeutics and chemical probes. By leveraging the principles and methodologies outlined in this guide, researchers can effectively investigate their mechanisms of action, from target identification to the elucidation of detailed molecular interactions. The continued exploration of novel N-substitutions, combined with advancements in structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation drugs with enhanced efficacy and safety profiles.
References
-
ResearchGate. (n.d.). Experimental IC50 and Ki Values of the Peptides Against ACE and TLN. ResearchGate. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
-
Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9879–9887. [Link]
-
Gallagher, C. I., et al. (2020). Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors. Biochemical pharmacology, 178, 114117. [Link]
-
Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in enzymology, 698, 255-274. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
Gaponenko, A., et al. (2021). GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules (Basel, Switzerland), 26(21), 6549. [Link]
-
Cyverse. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]
-
Aleku, G. A., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie (International ed. in English), 60(16), 8717–8721. [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 171–191. [Link]
-
Stanley, C. P., & O'Sullivan, S. E. (2010). Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55?. British journal of pharmacology, 160(7), 1583–1584. [Link]
-
Pless, S. A., & Ahern, C. A. (2013). Genetic Code Expansion for Mechanistic Studies in Ion Channels: An (Un)natural Union of Chemistry and Biology. Accounts of chemical research, 46(11), 2686–2695. [Link]
-
Iannotti, F. A., et al. (2021). The endocannabinoidome mediator N-oleoylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity. International Journal of Molecular Sciences, 22(11), 5985. [Link]
-
Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino acids, 52(9), 1207–1226. [Link]
-
Mallet, C. R., & Farr, C. D. (2013). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British journal of pharmacology, 169(4), 725–736. [Link]
-
French, R. J., & De-la-Rosa, V. (2023). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. Toxins, 15(7), 438. [Link]
-
Sharir, H., & Abood, M. E. (2010). Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. Pharmacology, 85(6), 335–345. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Siano, A. S., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(13), 10651. [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
Singh, Y., et al. (2021). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(19), 14159–14202. [Link]
-
Chen, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4122. [Link]
-
Wikipedia. (n.d.). N-Arachidonoyl dopamine. Wikipedia. [Link]
-
Dougherty, D. A. (2008). Unnatural amino acid mutagenesis in mapping ion channel function. Current opinion in chemical biology, 12(4), 485–492. [Link]
-
Carland, J. E., & Vandenberg, R. J. (2021). Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies. The Journal of pharmacology and experimental therapeutics, 376(2), 234–244. [Link]
-
Grabowska, K., et al. (2025). Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. RSC Advances, 15(30), 20974-20990. [Link]
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14159-14202. [Link]
-
Yin, J., et al. (2015). N-Arachidonoyl glycine, another endogenous agonist of GPR55. PloS one, 10(11), e0141258. [Link]
-
Melis, M., et al. (2013). Endocannabinoid-Like Lipid Neuromodulators in the Regulation of Dopamine Signaling: Relevance for Drug Addiction. Frontiers in pharmacology, 4, 13. [Link]
-
BioAustralis. (2024, May 24). N-Oleoylglycine. BioAustralis. [Link]
-
National Institutes of Health. (2025). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. National Institutes of Health. [Link]
-
Laprairie, R. B., et al. (2013). Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors. British journal of pharmacology, 170(8), 1586–1599. [Link]
-
Henstridge, C. M., et al. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British journal of pharmacology, 160(3), 604–614. [Link]
-
ResearchGate. (n.d.). Unusual Amino Acids in Medicinal Chemistry. ResearchGate. [Link]
-
Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 55, 405–424. [Link]
-
JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview [Video]. YouTube. [Link]
Sources
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic Acid
Introduction
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid is an N-aryl substituted α-amino acid derivative. Such compounds are of significant interest in medicinal chemistry and drug development as they serve as constrained scaffolds and building blocks for the synthesis of various pharmacologically active molecules. Their rigid cyclohexyl framework, combined with the electronic properties of the methoxyphenyl group, makes them valuable precursors for creating novel therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers in organic synthesis and drug discovery.
The presented synthesis employs a two-step approach, beginning with the well-established Bucherer-Bergs reaction to construct the core α-amino acid scaffold in the form of a hydantoin intermediate. This multicomponent reaction offers an efficient and straightforward route from simple precursors.[1][2][3][4] The subsequent hydrolysis of the hydantoin yields the desired this compound. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations.
Overall Synthesis Workflow
The synthesis is a two-stage process. The first stage is the formation of a spirohydantoin intermediate via the Bucherer-Bergs reaction. The second stage involves the hydrolysis of this intermediate to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Cyclohexanone | C₆H₁₀O | 98.14 | 1.0 eq | |
| p-Anisidine | C₇H₉NO | 123.15 | 1.0 eq | |
| Potassium Cyanide | KCN | 65.12 | 1.5 eq | EXTREMELY TOXIC |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 3.0 eq | |
| Ethanol | C₂H₅OH | 46.07 | As solvent | |
| Water | H₂O | 18.02 | As solvent | |
| Sodium Hydroxide | NaOH | 40.00 | For hydrolysis | |
| Hydrochloric Acid | HCl | 36.46 | For neutralization | Concentrated and dilute |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | For drying |
Experimental Protocol
Step 1: Synthesis of 5,5-Pentamethylene-3-(4-methoxyphenyl)hydantoin (Bucherer-Bergs Reaction)
The Bucherer-Bergs reaction is a multicomponent reaction that forms a hydantoin from a ketone (or aldehyde), ammonium carbonate, and a cyanide source.[1][2][3] In this modified procedure, p-anisidine is used as the amine source.
Reaction Mechanism Overview: The reaction proceeds through the initial formation of an imine from cyclohexanone and p-anisidine. Concurrently, ammonium carbonate is in equilibrium with ammonia and carbon dioxide. Cyanide attacks the imine to form an α-aminonitrile. This intermediate then undergoes cyclization with carbon dioxide, followed by rearrangement to yield the stable hydantoin ring.[2][4]
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Procedure:
-
Safety First: This reaction involves potassium cyanide, which is a potent poison.[5][6][7] All steps involving KCN must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[7][8][9] An emergency cyanide exposure kit should be readily available. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[5][6]
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (e.g., 5.0 g, 50.9 mmol), p-anisidine (6.27 g, 50.9 mmol), and 100 mL of 50% aqueous ethanol.
-
Stir the mixture at room temperature for 15 minutes to facilitate imine formation.
-
Carefully add ammonium carbonate (14.7 g, 152.8 mmol) and potassium cyanide (4.97 g, 76.4 mmol) to the flask. Caution: The addition of KCN may cause a slight exotherm.
-
Heat the reaction mixture to 60-70°C in an oil bath and maintain this temperature with vigorous stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the crude 5,5-pentamethylene-3-(4-methoxyphenyl)hydantoin in a vacuum oven at 50°C. The product can be used in the next step without further purification, or it can be recrystallized from ethanol if a higher purity is desired.
Step 2: Hydrolysis of 5,5-Pentamethylene-3-(4-methoxyphenyl)hydantoin
The hydantoin ring is hydrolyzed under basic conditions to open the ring and form the corresponding amino acid salt. Subsequent acidification yields the final carboxylic acid product.
Procedure:
-
Place the crude hydantoin from Step 1 into a 500 mL round-bottom flask.
-
Add a 20% aqueous solution of sodium hydroxide (e.g., 150 mL).
-
Heat the mixture to reflux (approximately 100-110°C) and stir for 24-48 hours. The hydrolysis can be monitored by TLC until the hydantoin is no longer detectable.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Slowly and carefully acidify the solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate.
-
Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.
-
Dry the crude product under vacuum.
Purification and Characterization
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Characterization:
-
Melting Point: Determine the melting point of the purified product and compare it with literature values if available.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the final product. The ¹H NMR should show signals corresponding to the methoxy group, the aromatic protons, and the cyclohexyl protons.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
-
FT-IR Spectroscopy: Identify characteristic functional group stretches, such as the carboxylic acid O-H and C=O, and the N-H of the secondary amine.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined Bucherer-Bergs reaction and subsequent hydrolysis, researchers can efficiently produce this valuable building block for applications in medicinal chemistry and drug discovery. Strict adherence to the safety protocols, especially when handling potassium cyanide, is paramount for a safe and successful synthesis.
References
- Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.
- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755.
- Saman, D., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(4), 857.
- Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved January 21, 2026, from [Link]
-
Organic-chemistry.org. (n.d.). Bucherer-Bergs Reaction. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 21, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Potassium Cyanide: Systemic Agent. NIOSH. Retrieved January 21, 2026, from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved January 21, 2026, from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. Retrieved January 21, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). POTASSIUM CYANIDE HAZARD SUMMARY. Retrieved January 21, 2026, from [Link]
-
jOeCHEM. (2020, April 19). The Strecker Synthesis--Another Way to Make Amino Acids [Video]. YouTube. [Link]
-
Inchem.org. (n.d.). ICSC 0671 - POTASSIUM CYANIDE. Retrieved January 21, 2026, from [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. nj.gov [nj.gov]
- 9. ICSC 0671 - POTASSIUM CYANIDE [inchem.org]
Application Notes and Protocols for the Purification of Substituted Cyclohexanecarboxylic Acids
Introduction: The Unique Purification Challenges of Substituted Cyclohexanecarboxylic Acids
Substituted cyclohexanecarboxylic acids are a vital class of compounds in the pharmaceutical and fine chemical industries, serving as key building blocks for a wide range of molecules, including anticoagulants and anti-inflammatory agents.[1][2] Their purification, however, presents a unique set of challenges stemming from their physicochemical properties. These molecules often exhibit high polarity due to the carboxylic acid group, which can lead to difficulties in traditional normal-phase chromatography. Furthermore, the presence of various substituents on the cyclohexane ring can introduce issues of stereoisomerism (cis/trans isomers and enantiomers), requiring specialized separation techniques. The close physicochemical properties of these isomers make their separation particularly challenging.[1]
This guide provides a comprehensive overview of robust analytical methods for the purification of substituted cyclohexanecarboxylic acids, with a focus on practical, field-proven protocols. We will explore the causality behind experimental choices to empower researchers and drug development professionals to tackle these purification challenges effectively.
Foundational Purification Strategy: Acid-Base Extraction
Before employing high-resolution techniques, it is often advantageous to perform a preliminary purification using acid-base extraction. This leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Principle of Acid-Base Extraction
A carboxylic acid can be deprotonated by a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt.[3] This salt will partition into an aqueous layer, while neutral or basic impurities remain in an organic layer. Subsequent acidification of the aqueous layer will protonate the carboxylate, regenerating the carboxylic acid, which can then be extracted back into an organic solvent.[3][4]
Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture containing the substituted cyclohexanecarboxylic acid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium carboxylate salt.
-
Washing (Optional): The organic layer can be washed again with the basic solution to ensure complete extraction of the acid.
-
Acidification: Combine the aqueous layers and cool in an ice bath. Slowly add a mineral acid (e.g., concentrated HCl) dropwise until the solution is acidic (pH 1-3), which will cause the carboxylic acid to precipitate if it is a solid or to be available for extraction.[1][4]
-
Final Extraction: Extract the purified carboxylic acid from the acidified aqueous layer with a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.[4]
Caption: Workflow for Acid-Base Extraction.
High-Purity Purification: Crystallization
Crystallization is a powerful technique for obtaining highly pure solid substituted cyclohexanecarboxylic acids.[5] It is particularly effective for separating stereoisomers through the formation of diastereomeric salts.
Standard Crystallization
For achiral substituted cyclohexanecarboxylic acids or racemic mixtures where high purity is the primary goal, standard crystallization from a suitable solvent system is employed.
-
Solvent Selection: Choose a solvent or solvent system in which the carboxylic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, toluene, or mixtures like toluene/petroleum ether.[4]
-
Dissolution: Dissolve the crude carboxylic acid in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Chiral Resolution via Diastereomeric Salt Crystallization
For the separation of enantiomers, a chiral resolving agent is used to form diastereomeric salts, which have different solubilities and can therefore be separated by fractional crystallization.[1][6]
-
Salt Formation: Dissolve the racemic substituted cyclohexanecarboxylic acid and a sub-stoichiometric amount of a chiral resolving agent (e.g., (R)-α-phenethylamine for an (S)-acid) in a suitable solvent like ethyl acetate.[1] Heat the mixture to reflux to ensure complete salt formation.
-
Fractional Crystallization: Cool the solution to allow the less soluble diastereomeric salt to crystallize. The choice of cooling temperature and time can be optimized to maximize the yield and enantiomeric excess (ee) of the desired diastereomer.[1]
-
Isolation of Diastereomeric Salt: Collect the crystals of the less soluble diastereomeric salt by filtration.
-
Recrystallization (Optional but Recommended): To further enhance the purity, recrystallize the diastereomeric salt from a suitable solvent (e.g., ethanol).[1]
-
Dissociation of the Salt: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-3. This will protonate the carboxylate and break the salt.[1]
-
Isolation of the Enantiopure Acid: Separate the organic layer, which now contains the enantiopure carboxylic acid. The aqueous layer can be basified to recover the chiral resolving agent.[1]
-
Final Purification: Wash the organic layer with water, dry it over an anhydrous salt, and concentrate it to obtain the purified enantiomer. The enantiomeric excess should be determined by chiral HPLC.[1]
Caption: Diastereomeric Salt Crystallization Workflow.
Chromatographic Purification Methods
Chromatography offers high-resolution separation and is indispensable for purifying complex mixtures and isolating minor components.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a versatile technique for the purification of substituted cyclohexanecarboxylic acids due to their polarity.[7]
-
Stationary Phase: C18 columns are widely used for their ability to separate polar organic compounds.[7]
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically employed. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[7]
-
Detection: UV detection is commonly used, although many carboxylic acids lack a strong chromophore, which may necessitate derivatization for sensitive detection.[8] Mass spectrometry (LC-MS) provides higher sensitivity and structural information.[7]
| Parameter | Typical Conditions | Rationale |
| Column | C18, 5 µm particle size | Good retention and separation of polar compounds. |
| Mobile Phase A | Water + 0.1% TFA | Suppresses ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Elutes the compounds from the column. |
| Gradient | 5% to 95% B over 20 min | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210 nm or MS | 210 nm for general carbonyl absorbance; MS for high sensitivity. |
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular alternative to HPLC, offering faster separations and being more environmentally friendly.[9][10] It is particularly well-suited for chiral separations.[9]
-
Speed: The low viscosity of supercritical CO2 allows for faster flow rates and rapid column equilibration.[10][11]
-
Efficiency: SFC can provide high separation efficiency, comparable to or better than HPLC.[11]
-
Green Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available.[11]
-
Solvent Removal: Post-purification, the CO2 evaporates, simplifying sample workup.[10]
-
Mobile Phase: The primary component is supercritical CO2, with a polar co-solvent (modifier) such as methanol or ethanol.[12][13] For acidic compounds like carboxylic acids, an acidic additive (e.g., TFA) can be included in the modifier to improve peak shape.[11]
-
Stationary Phase: A variety of stationary phases can be used, including those for both normal-phase and chiral separations.
-
Control Parameters: Separation is controlled by adjusting the composition of the mobile phase (gradient), pressure, and temperature.[13]
| Parameter | Typical Conditions | Rationale |
| Column | Chiral (e.g., polysaccharide-based) or achiral (e.g., silica) | Chosen based on the separation goal. |
| Mobile Phase A | Supercritical CO2 | Main eluent. |
| Mobile Phase B | Methanol with 0.1% TFA | Modifier to increase elution strength and improve peak shape. |
| Gradient | 5% to 40% B over 10 min | To elute the compounds of interest. |
| Back Pressure | 150 bar | To maintain the CO2 in a supercritical state. |
| Temperature | 40 °C | Affects selectivity and efficiency. |
Reactive Extraction
For industrial-scale purification or when dealing with fermentation broths, reactive extraction is a highly efficient method.[14][15]
Principle of Reactive Extraction
In reactive extraction, an extractant in an organic phase chemically interacts with the carboxylic acid in the aqueous phase to form a complex that is highly soluble in the organic phase.[14] This allows for a much higher distribution coefficient than is achievable with conventional liquid-liquid extraction. The carboxylic acid can then be recovered from the organic phase in a subsequent step.[15]
Conclusion
The purification of substituted cyclohexanecarboxylic acids requires a multi-faceted approach, often combining several of the techniques outlined in this guide. The optimal strategy will depend on the specific properties of the target compound, the nature of the impurities, and the desired scale and purity of the final product. By understanding the principles behind each method and following these detailed protocols, researchers can confidently and efficiently isolate these valuable molecules.
References
- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents.
- WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents.
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. Available at: [Link]
-
HPLC Separation of Carboxylic Acids - SIELC Technologies. Available at: [Link]
- WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents.
- US5034105A - Carboxylic acid purification and crystallization process - Google Patents.
-
Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. Available at: [Link]
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed. Available at: [Link]
- WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents.
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution - ResearchGate. Available at: [Link]
-
Application of Reactive Extraction to Recovery of Carboxylic Acids - ResearchGate. Available at: [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. Available at: [Link]
-
Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation - International Journal of Chemical Engineering and Applications (IJCEA). Available at: [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed. Available at: [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]
-
Supercritical Fluid Chromatography (SFC) - University of Southampton. Available at: [Link]
-
Solvent design for crystallization of carboxylic acids - ResearchGate. Available at: [Link]
-
Chiral Selectors Based on C2-Symmetric Dicarboxylic Acids | Request PDF - ResearchGate. Available at: [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Available at: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
- US6316613B1 - Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis - Google Patents.
Sources
- 1. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 2. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 6. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 12. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcea.org [ijcea.org]
Application Notes and Protocols for Aminocyclohexanecarboxylic Acid Scaffolds in Medicinal Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editor's Note: Initial searches for the specific compound 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid did not yield substantive data on its direct application in medicinal chemistry within publicly accessible scientific literature. However, this query opens the door to a broader and more impactful discussion on the well-established and versatile roles of its core structural isomers and analogs. This guide, therefore, focuses on two pivotal classes of related compounds for which extensive research and application data are available: 1-Aminocyclohexanecarboxylic Acid (Ac6c) and trans-4-Aminocyclohexanecarboxylic Acid . These scaffolds are fundamental building blocks in modern drug discovery, offering unique advantages in both peptide-based therapeutics and small molecule inhibitor design.
Part 1: 1-Aminocyclohexanecarboxylic Acid (Ac6c) as a Conformational Tool in Peptide-Based Drug Design
Scientific Rationale & Expertise-Driven Insights
The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of peptidomimetic design. The primary motivation is to overcome the inherent liabilities of natural peptides, such as poor metabolic stability and conformational flexibility. 1-Aminocyclohexanecarboxylic acid (Ac6c), a Cα,α-disubstituted cyclic amino acid, serves as an exceptional tool for introducing conformational rigidity.[1]
Causality of Experimental Choice: Why choose Ac6c?
-
Steric Constraint: The cyclohexane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing it to adopt specific secondary structures like β-turns or helical motifs.[2] This pre-organization of the peptide into a bioactive conformation can significantly enhance binding affinity to its target receptor by reducing the entropic penalty of binding.
-
Proteolytic Resistance: Natural proteases recognize and cleave peptide bonds flanked by L-amino acids. The bulky, unnatural structure of Ac6c at the cleavage site sterically hinders protease access, dramatically increasing the peptide's half-life in biological systems.[3]
This strategic incorporation transforms a flexible, transiently active peptide into a stable, potent therapeutic candidate.
Application Focus: Engineering Novel Antimicrobial Peptides (AMPs)
The rise of multidrug-resistant bacteria necessitates novel therapeutic strategies. Antimicrobial peptides (AMPs) are a promising class of antibiotics, but their development is often hampered by instability. By incorporating Ac6c, we can design AMPs with enhanced stability and potent activity.
A notable example is the synthetic AMP, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, which demonstrates significant in vitro activity against a panel of drug-resistant bacteria.[4] The Ac6c residues induce a helical conformation upon interaction with bacterial membranes, a key step in their mechanism of action which involves membrane disruption.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in μM |
| Staphylococcus aureus (MRSA) | 10.9 |
| Acinetobacter baumannii | 21.5 |
| Klebsiella pneumoniae | 43.0 |
| Pseudomonas aeruginosa | 43.0 |
| Enterobacter aerogenes | 21.5 |
| Enterococcus faecium (VRE) | 10.9 |
| (Data synthesized from Bioorg. Med. Chem. 2015, 23(6), 1247-1254)[4] |
Protocol: Solid-Phase Synthesis of an Ac6c-Containing Peptide
This protocol outlines the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy for incorporating Fmoc-1-aminocyclohexane-1-carboxylic acid (Fmoc-Ac6c-OH) into a peptide sequence.[5]
Self-Validation System: Each step includes checkpoints to ensure the reaction has proceeded to completion, a critical aspect of trustworthy peptide synthesis.
Workflow Diagram: Solid-Phase Peptide Synthesis (SPPS)
Caption: Automated workflow for solid-phase peptide synthesis incorporating Ac6c.
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and Isopropanol (IPA) (3x) to remove residual piperidine and other reagents.
-
Amino Acid Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve Fmoc-Ac6c-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add Diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. The extended coupling time is often necessary for the sterically hindered Ac6c residue.
-
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
Validation (Kaiser Test): Take a small sample of resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling (no free primary amines). A blue result indicates incomplete coupling, requiring a second coupling step.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
-
Purification & Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by LC-MS and/or MALDI-TOF mass spectrometry.
Part 2: trans-4-Aminocyclohexanecarboxylic Acid as a Core Scaffold for Small Molecule Inhibitors
Scientific Rationale & Expertise-Driven Insights
In small molecule drug design, rigid scaffolds are essential for presenting functional groups in a precise three-dimensional orientation to maximize interactions with a biological target. trans-4-Aminocyclohexanecarboxylic acid and its derivatives are highly valued scaffolds for several reasons.[6]
Causality of Experimental Choice: Why use this scaffold?
-
Defined Vectorial Orientation: The rigid chair conformation of the cyclohexane ring and the trans stereochemistry place the amino and carboxylic acid (or derivative) groups at opposite ends of the molecule in a defined 1,4-diaxial or 1,4-diequatorial orientation. This provides a predictable and rigid vector for attaching other pharmacophoric elements.
-
Improved Physicochemical Properties: The saturated carbocyclic ring can improve properties such as metabolic stability and lipophilicity compared to more flexible or aromatic linkers.
-
Synthetic Tractability: It is a readily available and synthetically versatile intermediate, allowing for diverse chemical modifications.[7]
Application Focus: Janus Kinase (JAK) Inhibitors
The Janus Kinase (JAK) family of enzymes are critical mediators of cytokine signaling through the JAK-STAT pathway.[8] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a major therapeutic target.[9] Several approved JAK inhibitors, such as tofacitinib and oclacitinib, utilize a central aminocyclohexane-derived scaffold as a key structural element.[7][8]
In these inhibitors, the aminocyclohexane moiety serves as a non-planar linker connecting the ATP-binding hinge-region binder (a pyrrolo[2,3-d]pyrimidine core) to other parts of the molecule that occupy different pockets of the active site.
JAK-STAT Signaling Pathway and Inhibition
Caption: The JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors.
| Compound | Therapeutic Use | Role of Cyclohexane Moiety |
| Tofacitinib | Rheumatoid Arthritis, Psoriatic Arthritis | Core scaffold linking hinge-binder to piperidine moiety. |
| Oclacitinib | Allergic Dermatitis (Veterinary) | Core scaffold linking hinge-binder to other functional groups. |
| trans-4-(Boc-amino)cyclohexanecarboxylic acid | Synthetic Intermediate | Protected building block for JAK inhibitor synthesis. |
Protocol: Synthesis of a Key Intermediate for JAK Inhibitors
This protocol describes a representative synthesis of a Boc-protected aminocyclohexane intermediate, a crucial building block for many JAK inhibitors.[7]
Self-Validation System: Purity and identity are confirmed at each key stage using standard analytical techniques, ensuring the integrity of the final intermediate.
Synthetic Workflow
Caption: Synthetic route to a key trans-aminocyclohexane intermediate for JAK inhibitors.
Step-by-Step Methodology:
-
Hydrogenation of p-Aminobenzoic Acid:
-
Charge a high-pressure reactor with p-aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C) catalyst, and an aqueous solution of 10% NaOH.
-
Pressurize the reactor with hydrogen gas (e.g., 15 bar) and heat to 100 °C. Maintain the reaction until hydrogen uptake ceases.
-
Cool the reactor, vent, and filter the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[7]
-
-
Boc Protection:
-
To the aqueous reaction mixture, add a suitable organic solvent (e.g., THF). Cool the mixture in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc anhydride) portion-wise while maintaining a basic pH with NaOH.
-
Stir until the reaction is complete (monitored by TLC or LC-MS). Acidify the mixture and extract the Boc-protected product.
-
-
Isomer Separation/Enrichment:
-
The separation of cis and trans isomers can be challenging. An industrial process involves the selective esterification of the cis-isomer, followed by separation.[7]
-
Alternatively, careful crystallization or column chromatography can be employed to isolate the desired trans-4-(Boc-amino)cyclohexanecarboxylic acid.
-
-
Characterization and Quality Control:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
The stereochemistry (trans configuration) is critical and can be confirmed by NMR analysis of the coupling constants of the cyclohexane protons.
-
This intermediate is now ready for subsequent coupling reactions in the synthesis of the final JAK inhibitor.
References
-
Melo, M. N., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry, 23(6), 1247-1254. [Link]
-
Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8211-8215. [Link]
-
Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]
-
Di Mauro, G., & Rocco, M. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(15), 4448. [Link]
- Siegfried AG. (2021).
-
Sankararamakrishnan, R., & Vishveshwara, S. (1992). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. International journal of peptide and protein research, 39(4), 356-363. [Link]
-
Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of medicinal chemistry, 41(6), 919-929. [Link]
-
PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Paul, D., et al. (1995). Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. Journal of the American Chemical Society, 117(23), 6144-6152. [Link]
- Pfizer Inc. (2017). Processes and intermediates for making a JAK inhibitor. US9718834B2.
-
Szymańska, E., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6591. [Link]
-
Denda, M., et al. (1998). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. Journal of Investigative Dermatology, 111(5), 873-877. [Link]
-
Al-Salama, Z., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(9), 1129. [Link]
-
Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Soft Matter, 17(27), 6499-6512. [Link]
-
Swamy, G. N. K., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Medicinal Chemistry Research, 33(1), 1-38. [Link]
- Incyte Corporation. (2010).
-
Swamy, G. N. K., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. ResearchGate. [Link]
-
Ali, A., et al. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Pharmaceuticals, 17(3), 302. [Link]
-
Norman, P. (2020). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 63(13), 6501-6519. [Link]
-
Berlinguet, L., & Leduc, R. (1964). SYNTHESIS OF DIPEPTIDES CONTAINING 1-AMINOCYCLOALKYLCARBOXYLIC ACIDS: PART II. Canadian Journal of Chemistry, 42(6), 1543-1546. [Link]
-
Katsuta, Y., et al. (2005). trans-4-(Aminomethyl)cyclohexane carboxylic acid methylamide (t-AMCHA methylamide) inhibits the physical interaction between urokinase-type plasminogen activator and stratum corneum, and accelerates the recovery of barrier function. Journal of Dermatological Science, 40(3), 218-220. [Link]
-
Li, Z., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Angewandte Chemie International Edition, 62(35), e202306730. [Link]
-
Toniolo, C., et al. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the American Chemical Society, 118(11), 2744-2752. [Link]
Sources
- 1. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 3685-25-4: trans-4-Aminocyclohexanecarboxylic acid [cymitquimica.com]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic Acid as a Versatile Building Block in Modern Organic Synthesis
Introduction: A Scaffold for Innovation in Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of conformationally constrained amino acid derivatives is a cornerstone of rational drug design. 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid emerges as a particularly valuable building block, offering a unique combination of a rigid cyclohexyl backbone and a versatile N-aryl substituent. This scaffold provides medicinal chemists with a powerful tool to explore chemical space, optimize pharmacokinetic profiles, and enhance target binding affinity.
The cyclohexyl ring system imparts a degree of conformational rigidity that can pre-organize a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. The secondary amine linkage to a methoxy-substituted phenyl group offers several advantages: the nitrogen atom can serve as a key hydrogen bond acceptor or donor, while the p-methoxyphenyl (PMP) group can engage in favorable pi-stacking or hydrophobic interactions within a target's binding site. Furthermore, the methoxy group can be a site for further chemical modification or can influence the overall electronic properties and metabolic stability of the final compound.
These application notes provide a comprehensive guide to the synthesis and potential applications of this compound, empowering researchers to leverage its unique structural features in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use. Below is a summary of key data for this compound.
| Property | Value | Source |
| CAS Number | 886496-96-4 | BLD Pharm[1] |
| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |
| Molecular Weight | 249.31 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in methanol, DMSO, and DMF (predicted) | Inferred |
Note: Experimental data for some properties may not be publicly available and are therefore predicted based on the chemical structure.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a one-pot reductive amination reaction. This method is widely employed in pharmaceutical chemistry for its operational simplicity and broad applicability.[2][3]
Reaction Principle: Reductive Amination
Reductive amination involves the reaction of a carbonyl compound (in this case, a cyclohexanone derivative) with an amine (p-anisidine) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed for this transformation.[4]
Proposed Synthetic Workflow
Figure 1: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Methyl 1-oxocyclohexane-1-carboxylate
-
p-Anisidine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: To a solution of methyl 1-oxocyclohexane-1-carboxylate (1.0 eq) in anhydrous methanol, add p-anisidine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Hydrolysis: Concentrate the organic extract to obtain the crude methyl ester. To this residue, add a solution of lithium hydroxide (2.0 eq) in a mixture of THF and water (3:1).
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~4-5 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Applications in Synthetic Chemistry
The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, makes it a versatile building block for a variety of synthetic transformations.
Peptide Synthesis
This molecule can be readily incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The carboxylic acid can be activated (e.g., using DCC/DMAP or HATU) for coupling with an amine, while the secondary amine can be coupled to an activated carboxylic acid. The p-methoxyphenyl group can serve as a protecting group for the amine under certain conditions, although it is generally stable to standard peptide synthesis conditions.[5] The incorporation of this rigid amino acid analog can induce specific secondary structures in peptides, which is a valuable strategy in peptidomimetic drug design.
Scaffold for Combinatorial Libraries
The secondary amine and carboxylic acid moieties provide two orthogonal points for diversification, making this molecule an excellent scaffold for the generation of combinatorial libraries. The carboxylic acid can be converted to a variety of functional groups (e.g., amides, esters, alcohols), while the secondary amine can be further functionalized through alkylation, acylation, or sulfonylation.
Sources
- 1. 886496-96-4|1-((4-Methoxyphenyl)amino)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
Application Note & Protocols: Development of Cell-Based Assays for Testing 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
Abstract
In the landscape of modern drug discovery, the transition from a novel chemical entity to a viable drug candidate is underpinned by rigorous in vitro evaluation.[1][2] This document provides a comprehensive guide for establishing foundational cell-based assays to characterize the biological activity of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid. Derivatives of closely related structures, such as trans-4-amino-1-cyclohexanecarboxylic acid, have been identified as crucial intermediates in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs with significant therapeutic impact in oncology and inflammatory diseases.[3][4][5] This suggests that the target compound may possess anti-proliferative or cytotoxic properties. This guide presents a logical, tiered approach, beginning with general assessments of cell health—viability and cytotoxicity—to establish a therapeutic window and concluding with a forward-looking perspective on target engagement assays. The protocols provided are designed to be robust and self-validating, incorporating essential controls and detailed data analysis workflows to ensure scientific integrity.
Introduction: The Rationale for a Cell-Based Assay Cascade
Cell-based assays serve as a critical bridge between theoretical chemistry and clinical application, offering a biologically relevant system to probe a compound's effect on cellular function, proliferation, and toxicity.[6][7] For a novel compound like this compound, whose precise mechanism of action is uncharacterized, a systematic screening cascade is essential. The initial goal is not to pinpoint a specific molecular target but to answer a more fundamental question: Does this compound elicit a biological response in a human cell line, and at what concentration?
This application note outlines a two-pronged initial screening strategy:
-
Cell Viability Assessment: To determine the concentration at which the compound inhibits metabolic activity, a hallmark of cell proliferation or health.
-
Cytotoxicity Assessment: To quantify direct damage to the cell membrane, leading to cell death.
By running these assays in parallel, researchers can distinguish between a cytostatic effect (inhibition of growth) and a cytotoxic effect (outright cell killing), providing crucial early insights into the compound's potential mechanism.[8]
Compound Handling and Stock Solution Preparation
2.1 Safety Precautions The toxicological properties of this compound have not been fully investigated. However, data from structurally related compounds suggest that it may cause skin, eye, and respiratory irritation.[9][10][11][12] Therefore, standard laboratory precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.[13]
-
Exposure: In case of contact with eyes or skin, flush with copious amounts of water for at least 15 minutes and seek medical attention.[12]
2.2 Preparation of a 10 mM Stock Solution Accurate and consistent compound concentration is the bedrock of reliable dose-response data. Preparing a high-concentration, DMSO-based stock solution is standard practice.
-
Materials:
-
This compound (MW to be confirmed by supplier)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Protocol:
-
Calculate the mass of the compound required to make 1 mL of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Weight ( g/mol ) * 0.001 L).
-
Weigh the calculated amount of the compound into a sterile amber microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
Cell Line Selection and Culture
3.1 Rationale for Cell Line Selection Given the potential link to JAK inhibitors, which are often used in cancer therapy, the A549 human non-small cell lung adenocarcinoma cell line is a suitable and robust choice for initial screening. It is a well-characterized, adherent cell line with a consistent doubling time, making it ideal for proliferation and cytotoxicity assays.[14]
3.2 Cell Culture and Maintenance Protocol Standard aseptic cell culture techniques are required.[15][16]
-
Materials:
-
A549 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks, 96-well flat-bottom cell culture plates
-
-
Routine Passaging:
-
Grow A549 cells in a T-75 flask at 37°C in a humidified incubator with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.[17]
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[17]
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Seed new T-75 flasks at a 1:5 to 1:10 split ratio. Change the medium every 2-3 days.
-
Experimental Workflow Overview
The overall experimental plan follows a logical progression from cell preparation to data analysis.
Caption: General workflow for compound screening.
Protocol 1: Cell Viability using MTS Assay
5.1 Principle The MTS assay is a colorimetric method for assessing cell viability. Metabolically active cells possess NAD(P)H-dependent dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product, which is soluble in the cell culture medium.[18] The amount of formazan produced, measured by absorbance at 490-500 nm, is directly proportional to the number of viable cells.[19]
Caption: Step-by-step MTS assay protocol.
5.2 Detailed Methodology
-
Cell Seeding: Trypsinize and count A549 cells. Dilute the cells in complete medium to a concentration of 5 x 10⁴ cells/mL. Add 100 µL to each well of a 96-well plate (yielding 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Plate Layout: Design the plate to include wells for:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.5%). This represents 100% viability.
-
Test Compound: Cells treated with serial dilutions of this compound.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Compound Treatment: Prepare 2x serial dilutions of the compound in culture medium from the 10 mM stock. Remove the medium from the cells and add 100 µL of the appropriate compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[20]
-
Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time should be optimized to yield a strong signal without saturation.
-
Data Acquisition: Shake the plate gently and measure the absorbance at 490 nm using a microplate reader.
5.3 Data Analysis
-
Background Correction: Subtract the average absorbance of the Blank Control wells from all other readings.
-
Calculate % Viability:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Dose-Response Curve: Plot % Viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value (the concentration that inhibits 50% of the metabolic activity).
Protocol 2: Cytotoxicity using LDH Release Assay
6.1 Principle Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key feature of cytotoxicity.[21] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction where LDH converts lactate to pyruvate, reducing NAD⁺ to NADH.[22] Diaphorase then uses NADH to reduce a tetrazolium salt to a colored formazan product, which is measured by absorbance. The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[22][23]
Caption: Step-by-step LDH assay protocol.
6.2 Detailed Methodology
-
Cell Seeding and Treatment: Prepare and treat a 96-well plate exactly as described for the MTS assay (Steps 1-4).
-
Control Preparation: In addition to the vehicle and test compound wells, prepare:
-
Spontaneous LDH Release: Vehicle control wells (cells + medium + DMSO).
-
Maximum LDH Release: A set of vehicle control wells to which 10 µL of Lysis Buffer (often supplied with kits) is added 30 minutes before the end of the incubation. This represents 100% cytotoxicity.
-
Background Control: Medium only.
-
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[24]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Data Acquisition: Measure the absorbance at 490 nm within 1 hour.
6.3 Data Analysis
-
Background Correction: Subtract the average absorbance of the Background Control from all other readings.
-
Calculate % Cytotoxicity:
-
% Cytotoxicity = [(Absorbance of Treated Well - Avg. Spontaneous Release) / (Avg. Maximum Release - Avg. Spontaneous Release)] * 100
-
-
Dose-Response Curve: Plot % Cytotoxicity against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that causes 50% of the maximum cytotoxicity).
Data Summary and Interpretation
The results from both assays should be compiled to build a comprehensive profile of the compound's activity.
| Assay Type | Primary Endpoint | Derived Value | Interpretation |
| MTS Assay | Metabolic Activity | IC₅₀ | Concentration at which cell proliferation/viability is inhibited by 50%. |
| LDH Assay | Membrane Integrity | EC₅₀ | Concentration at which 50% of cells are lysed. |
Interpreting the Results:
-
IC₅₀ << EC₅₀: The compound is likely cytostatic, inhibiting cell growth at concentrations much lower than those that cause cell death. This is a common profile for targeted inhibitors.
-
IC₅₀ ≈ EC₅₀: The compound is likely cytotoxic. The mechanism of action leads directly to cell death.
-
High IC₅₀ and EC₅₀: The compound has low potency or is inactive in the tested cell line under the assay conditions.
Future Directions: Target Engagement Assays
Once a compound demonstrates potent anti-proliferative activity, the next critical step is to confirm that it physically interacts with its intended molecular target within the complex environment of a living cell.[25] This is known as target engagement.[26][27] A variety of robust methods exist to measure this, including thermal shift assays, cellular thermal shift assays (CETSA), and bioluminescence resonance energy transfer (BRET) assays.[26][28]
The NanoBRET® Target Engagement assay is a powerful live-cell method.[29] It involves expressing the putative target protein as a fusion with NanoLuc® Luciferase. A fluorescent tracer that reversibly binds the target is added, and BRET occurs between the luciferase donor and the tracer acceptor. When an unlabeled test compound enters the cell and binds to the target, it displaces the tracer, leading to a loss of BRET signal. The magnitude of this signal loss is proportional to the degree of target engagement.[29]
Caption: Conceptual workflow for a NanoBRET® Target Engagement assay.
References
-
West Liberty University. (n.d.). Material Safety Data Sheet 1,4-Cyclohexanedicarboxylic Acid, 96% (Titr.). West Liberty University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid. PubChem. Retrieved from [Link]
- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 4-Aminocyclohexanecarboxylic acid. PubChem. Retrieved from [Link]
-
Saei, A. A., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. Retrieved from [Link]
-
BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Indian Academy of Sciences. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. ACS Publications. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Horizon Discovery. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]
-
ResearchGate. (n.d.). Cancer Cell Culture Methods and Protocols. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
-
MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Retrieved from [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Retrieved from [Link]
-
Carl ROTH. (2018). Safety Data Sheet: Cyclohexane. Carl ROTH. Retrieved from [Link]
-
Medium. (2023). Cancer Cell Lines Culture Protocol. Medium. Retrieved from [Link]
-
Charles River Labs. (n.d.). Cell-Based Assay Development. Charles River Labs. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Wikipedia. Retrieved from [Link]
-
Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office. Retrieved from [Link]
Sources
- 1. lifescienceglobal.com [lifescienceglobal.com]
- 2. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. westliberty.edu [westliberty.edu]
- 10. rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | C23H25NO4 | CID 2756125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell culture and maintenance protocol | Abcam [abcam.com]
- 17. medium.com [medium.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. promega.com [promega.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. selvita.com [selvita.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. sapient.bio [sapient.bio]
- 28. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
Application Note: A Practical Guide to the Derivatization of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic Acid for Biological Evaluation
Abstract: This application note provides a comprehensive, field-proven guide for the chemical derivatization of the lead compound, 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid. We present detailed, step-by-step protocols for the synthesis of amide and ester derivatives, essential modifications for exploring structure-activity relationships (SAR) in early-stage drug discovery. Furthermore, we outline a foundational protocol for the subsequent in vitro biological evaluation of these new chemical entities, focusing on a primary cytotoxicity assessment. The methodologies are designed to be robust and reproducible, with an emphasis on the scientific rationale behind key experimental choices, ensuring both technical accuracy and practical applicability for researchers in medicinal chemistry and drug development.
Introduction: The Rationale for Derivatization
In the landscape of drug discovery, the identification of a "hit" or "lead" compound is a critical milestone. This compound represents such a scaffold, possessing a core structure amenable to chemical modification. However, a lead compound rarely possesses the optimal balance of potency, selectivity, and pharmacokinetic properties required for a clinical candidate. Chemical derivatization is the cornerstone of the lead optimization phase, a systematic process to synthesize analogs, or derivatives, to achieve this balance.[1][2]
The primary goals of derivatizing the carboxylic acid moiety of the parent compound are:
-
Exploring Structure-Activity Relationships (SAR): By converting the carboxylic acid into a library of amides and esters, researchers can probe the steric and electronic requirements of the target binding pocket. This exploration is fundamental to enhancing potency and selectivity.
-
Modulating Physicochemical Properties: The carboxylic acid group is typically ionized at physiological pH, which can impact cell permeability and oral bioavailability. Converting it to neutral amides or esters can significantly alter properties like lipophilicity (LogP), solubility, and hydrogen bonding capacity, which are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]
-
Investigating Prodrug Strategies: Ester derivatives, in particular, can serve as prodrugs that are cleaved in vivo by esterase enzymes to release the active carboxylic acid parent drug, a strategy often used to improve oral absorption.
This guide provides robust protocols for creating both amide and ester libraries from the lead compound and a foundational framework for their initial biological assessment.
Derivatization Strategy: Amide and Ester Synthesis
The carboxylic acid functional group is a versatile handle for chemical modification. The two most common and synthetically accessible derivatives are amides and esters.
-
Amide Synthesis: Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[3][4] It involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[4][5][6]
-
Ester Synthesis: Esterification, commonly achieved through the Fischer-Speier method, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[7][8] This is a reversible equilibrium-driven reaction, often requiring the use of excess alcohol or the removal of water to drive the reaction to completion.[8]
Protocol I: Amide Derivative Synthesis via EDC/DMAP Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a water-soluble coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This combination is effective for a wide range of amines, including those that are less nucleophilic.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | The starting material. |
| Amine (R-NH₂) | Various | Various | A diverse library of primary and secondary amines should be used. |
| EDC Hydrochloride | ≥98% | Sigma-Aldrich | Store under inert gas, moisture sensitive. |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich | Highly toxic. Handle with appropriate personal protective equipment. |
| Dichloromethane (DCM), Anhydrous | ACS Grade, DriSolv | EMD Millipore | Use a dry solvent to prevent hydrolysis of activated intermediate. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Fisher Scientific | For aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add DMAP (0.1 eq) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours.
Expert Insight: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of EDC, which can lead to side product formation. DMAP acts as an acyl transfer catalyst, forming a highly reactive intermediate with the activated carboxylic acid, thereby accelerating the rate of amidation.[3]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Aqueous Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts.
-
Water (1x).
-
Brine (1x) to facilitate phase separation.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate in vacuo.
-
Confirm the identity and purity of the final amide derivative using NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and HPLC.[9][10][11]
-
Protocol II: Ester Derivative Synthesis via Fischer Esterification
This classic protocol is effective for generating simple alkyl esters where the corresponding alcohol is readily available and can be used as the solvent.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | The starting material. |
| Alcohol (R-OH, e.g., Methanol, Ethanol) | Anhydrous | VWR | Must be in large excess; acts as solvent. |
| Sulfuric Acid (H₂SO₄), Concentrated | ACS Grade | Fisher Scientific | Corrosive. Handle with extreme care. |
| Diethyl Ether or Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Fisher Scientific | For neutralization and workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying the organic layer. |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve this compound (1.0 eq) in the desired alcohol (e.g., Methanol) in large excess (typically serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution while stirring.
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-16 hours.
Expert Insight: Fischer esterification is an equilibrium-limited process.[7] Using the alcohol as the solvent provides a large excess, pushing the equilibrium toward the ester product according to Le Châtelier's principle.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Workup and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Carefully wash the organic solution with saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Continue washing until CO₂ evolution ceases.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification and Characterization:
Protocol III: Foundational Biological Evaluation - Cytotoxicity Assay
Once a library of derivatives is synthesized and characterized, the first step in biological evaluation is often to assess their general cytotoxicity. This provides a baseline understanding of their effect on cell viability and helps establish a therapeutic window for more specific assays. The Resazurin (AlamarBlue) assay is a common, sensitive, and non-toxic method.[2][13]
Step-by-Step Assay Protocol
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each synthesized derivative in sterile DMSO.
-
Perform a serial dilution series in cell culture medium to achieve the final desired concentrations for testing (e.g., from 100 µM down to 1 nM). Include a vehicle control (DMSO only) at the same final concentration as the highest compound concentration.
-
-
Cell Culture and Seeding:
-
Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or A549 if evaluating anti-proliferative effects) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Cell Treatment:
-
Carefully remove the medium and add 100 µL of the medium containing the compound dilutions (or vehicle control) to the appropriate wells. It is crucial to perform each treatment in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Assay and Data Acquisition:
-
Prepare the resazurin working solution in culture medium according to the manufacturer's instructions.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a microplate reader (e.g., Ex/Em ~560/590 nm).
Scientific Rationale: Resazurin (blue, non-fluorescent) is reduced by metabolically active, viable cells to the highly fluorescent resorufin (pink). The fluorescence intensity is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.[13]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Presentation of Biological Data
The results should be compiled into a clear, structured table to facilitate SAR analysis.
| Compound ID | R-Group (Amide/Ester) | Structure | IC₅₀ (µM) ± SEM |
| Parent | -OH | [Image] | >100 |
| DA-01 | -NH-CH₃ | [Image] | 55.2 ± 4.1 |
| DA-02 | -N(CH₃)₂ | [Image] | 87.1 ± 6.3 |
| DE-01 | -O-CH₃ | [Image] | >100 |
| ... | ... | ... | ... |
Conclusion
This application note provides a validated framework for the derivatization of this compound into amide and ester analogs and their subsequent biological characterization. The protocols are designed to be broadly applicable, enabling medicinal chemists to efficiently generate compound libraries for SAR studies. By systematically modifying the carboxylic acid moiety and assessing the biological impact, researchers can gain crucial insights to guide the optimization of this promising lead scaffold toward a potential drug candidate.
References
-
IQVIA. (n.d.). In Vitro Screening. IQVIA Laboratories. Retrieved from [Link]
-
Yin, J., & Meng, Z. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 109. Available from: [Link]
-
Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1293-1303. Available from: [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
Axxam. (n.d.). In Vitro Assays for successful drug discovery programs. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Patti, A. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Arkivoc, 2011(6), 16-25. Available from: [Link]
-
Żądło-Dobrowolska, A., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(21), 6698. Available from: [Link]
-
Le, V. T., et al. (2015). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. Letters in Drug Design & Discovery, 12(8), 648-654. Available from: [Link]
-
Kamal, A., et al. (2016). Biological Evaluation of Synthetic α,β-unsaturated Carbonyl Based Cyclohexanone Derivatives as Neuroprotective Novel Inhibitors of Acetylcholinesterase, Butyrylcholinesterase and amyloid-β Aggregation. Bioorganic & Medicinal Chemistry, 24(16), 3608-3615. Available from: [Link]
-
LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Kulkarni, S. S., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3351-3356. Available from: [Link]
- ExxonMobil Chemical Patents Inc. (2010). C7-C12 Secondary Alcohol Esters of Cyclohexanoic Acid. U.S. Patent US20100305250A1.
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
Wang, G., & Hsieh, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available from: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Li, Z., et al. (2024). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Available from: [Link]
-
Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. Available from: [Link]
-
Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR, 23(6). Available from: [Link]
- Pfizer Inc. (2004). Method for preparing cyclohexane carboxylic acids. U.S. Patent US6740765B1.
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
Gebregeorgis, A., & Taddese, S. (2014). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. African Journal of Pharmacy and Pharmacology, 8(28), 730-747. Available from: [Link]
- Siegfried AG. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Chinese Patent CN108602758B.
-
Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. European Patent EP3411355B1. Available from: [Link]
- Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. WIPO Patent WO2017134212A1.
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Small Molecules Analysis & QC [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
Application Note: High-Throughput Screening Strategies for Libraries of Structurally Similar Compounds
Abstract
High-throughput screening (HTS) of compound libraries is a cornerstone of modern drug discovery and chemical biology. However, screening libraries composed of structurally similar compounds—such as those used in structure-activity relationship (SAR) studies, fragment-based drug discovery (FBDD), and lead optimization—presents unique challenges. Subtle molecular modifications can lead to significant, yet difficult to measure, changes in binding affinity, kinetics, and functional activity. This application note provides a detailed guide to advanced HTS techniques and protocols specifically suited for interrogating libraries of analogous compounds. We will delve into the principles and applications of high-resolution biophysical and biochemical assays, including Surface Plasmon Resonance (SPR), Thermal Shift Assays (TSA), Affinity Selection Mass Spectrometry (AS-MS), and sensitive functional assays. The focus will be on generating high-quality, reproducible data to enable confident discrimination between closely related molecules and to build robust SAR.
Introduction: The Unique Challenge of Screening Analog Libraries
The systematic modification of a chemical scaffold is fundamental to understanding how a molecule interacts with its biological target. This process, known as developing a structure-activity relationship (SAR), is critical for transforming a preliminary "hit" into a viable drug candidate with optimized potency, selectivity, and pharmacokinetic properties.[1] Libraries for these studies are, by design, composed of structurally homologous compounds.
Screening these libraries requires technologies that can reliably detect subtle differences in molecular interactions. Conventional HTS assays, while excellent for screening diverse collections, may lack the sensitivity and resolution needed to rank-order compounds with minor structural variations.[2] The primary challenges include:
-
Subtle Affinity Changes: Small chemical modifications may result in minor changes in binding affinity (KD) that are within the error margin of some standard assays.
-
Kinetic Differentiation: Compounds with similar affinities can have vastly different binding kinetics (kon/koff rates), a critical factor for in vivo efficacy that is missed by endpoint assays.
-
Distinguishing True Activity from Artifacts: At high concentrations, similar compounds can exhibit non-specific effects or aggregation, leading to false positives.[2]
This guide focuses on robust, high-resolution techniques that provide the detailed data necessary to overcome these challenges and drive successful discovery campaigns.
Biophysical Assays: Directly Measuring the Binding Event
Biophysical assays are powerful tools for this context as they directly measure the interaction between a compound and its target protein, independent of downstream functional activity.[3] This is particularly valuable for fragment screening and initial hit validation.[4]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events between a ligand immobilized on the chip and an analyte flowed over the surface.[5]
-
Causality Behind Experimental Choice: For libraries of similar compounds, SPR's greatest strength is its ability to provide detailed kinetic data (association and dissociation rates), not just endpoint affinity.[6][7] Two analogs might have identical affinities (KD), but one may have a fast-on/fast-off rate while the other has a slow-on/slow-off rate. This kinetic profile can be a key differentiator for lead optimization. High-throughput SPR (HT-SPR) systems are now capable of screening thousands of compounds efficiently.[6][8]
-
Authoritative Grounding: Modern SPR platforms can detect minute changes in mass on the sensor surface (on the order of pg/mm²), making them exquisitely sensitive to the binding of small molecules and fragments.[5] Multiplexed systems further enhance throughput, allowing for the simultaneous screening of multiple compounds against several targets, which is ideal for selectivity profiling within a protein family (e.g., kinases).[8]
-
Immobilization of Target:
-
Select a sensor chip appropriate for the target protein (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 5000-10000 Resonance Units, RU).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference channel should be prepared in parallel (activated and deactivated without protein) to subtract bulk refractive index changes.
-
-
Compound Library Preparation:
-
Prepare a stock plate of the compound library, typically at 10 mM in 100% DMSO.
-
Perform serial dilutions in an appropriate running buffer (e.g., HBS-EP+) to create a concentration series for each compound (e.g., 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM). The final DMSO concentration should be kept constant and low (<1%) across all samples.
-
-
Kinetic Screening Assay:
-
Equilibrate the system by flowing running buffer over the sensor chip until a stable baseline is achieved.
-
Inject the different concentrations of a single compound sequentially over the target and reference surfaces, typically for 60-180 seconds to monitor association.
-
Switch back to running buffer and monitor the dissociation phase for 180-600 seconds.
-
Between different compounds, perform a regeneration step (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5) to remove the bound analyte, if necessary.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data for each injection to correct for bulk shifts.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[7]
-
Compare the kinetic parameters across the library of similar compounds.
-
| Parameter | Description | Typical Units | Importance for SAR |
| ka (kon) | Association Rate Constant | M-1s-1 | Speed of compound binding to the target. |
| kd (koff) | Dissociation Rate Constant | s-1 | Stability of the compound-target complex. A lower kd means a longer residence time. |
| KD | Equilibrium Dissociation Constant (kd/ka) | M (e.g., µM, nM) | Overall binding affinity. |
Table 1: Key Kinetic Parameters from SPR Analysis.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a technique that measures the change in the thermal melting temperature (Tm) of a protein upon ligand binding.[9] The binding of a compound generally stabilizes the protein, leading to an increase in its Tm. The assay uses a fluorescent dye (like SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds with increasing temperature.[10]
-
Causality Behind Experimental Choice: TSA is an excellent primary screening method because it is rapid, low-cost, and requires minimal protein.[] For a library of analogs, it provides a quick and robust way to identify which compounds bind and to rank-order them based on the magnitude of the thermal shift (ΔTm). It is a direct measure of target engagement.[10][12]
-
Authoritative Grounding: The principle that ligand binding often increases protein stability is a fundamental biophysical concept.[9] TSA has been widely adopted for HTS and fragment screening, and its compatibility with standard qPCR instruments makes it accessible to many labs.[] Cellular versions of the assay (CETSA) have also been developed to confirm target engagement in a more native environment.[10]
-
Reagent Preparation:
-
Protein Solution: Dilute the target protein to a final concentration of 2-5 µM in a suitable assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). The optimal concentration must be determined during assay development.[9]
-
Dye Solution: Prepare a working stock of SYPRO Orange dye by diluting the commercial stock (e.g., 5000x) into the assay buffer. A final concentration of 5x is common.
-
Compound Plates: Prepare plates with your library of similar compounds, typically at 100x the final desired concentration in 100% DMSO.
-
-
Assay Plate Setup (384-well format):
-
To each well, add 10 µL of the protein solution.
-
Add 10 µL of the dye solution.
-
Add 0.2 µL of the compound solution from the compound plate using an acoustic dispenser or pin tool. Include DMSO-only wells as a negative control.
-
Seal the plate securely with an optical seal. Centrifuge briefly to mix and collect the contents.
-
-
Thermal Melt Experiment:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 0.05 °C/second
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well.
-
Fit the resulting sigmoidal curve to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the transition.
-
Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm(compound) - Tm(DMSO).
-
A significant and dose-dependent ΔTm indicates a stabilizing interaction. A shift of >2-3 standard deviations above the control can be considered a hit.[12]
-
Diagram 1: General HTS Workflow.
Affinity Selection Mass Spectrometry (AS-MS)
AS-MS is a powerful technique that combines an affinity-based separation with the sensitivity and specificity of mass spectrometry to identify compounds that bind to a target.[13] In a typical workflow, a target protein is incubated with a pooled library of compounds. The protein-ligand complexes are then separated from unbound compounds, and the bound ligands are dissociated and identified by LC-MS.[14]
-
Causality Behind Experimental Choice: AS-MS is exceptionally high-throughput because it screens compounds in pools, allowing hundreds of thousands of compounds to be assessed per day.[13] It is a direct binding assay that requires no fluorescent labels or radioactive tags, reducing interference.[13] For libraries of similar compounds, it can effectively identify binders from a complex mixture, and the use of exact mass simplifies hit identification.[15]
-
Authoritative Grounding: Several AS-MS methods exist, differing in their separation step, including size exclusion chromatography (SEC), ultrafiltration, and magnetic microbead affinity selection screening (MagMASS).[14] This versatility allows the technique to be adapted to various targets, including challenging ones like membrane-bound receptors.[13]
-
Target Immobilization:
-
If using a His-tagged protein, incubate Ni-NTA magnetic beads with the purified protein to allow for immobilization.
-
Wash the beads several times with assay buffer to remove any unbound protein.
-
-
Affinity Selection:
-
Combine the protein-coated beads with a pooled mixture of compounds from the library (e.g., 100 compounds per pool at 1 µM each).
-
Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 4 °C).
-
Use a magnetic rack to pellet the beads. Remove the supernatant containing unbound compounds.
-
Wash the beads multiple times with wash buffer to remove non-specific binders. The stringency of the washes is a critical parameter to optimize.
-
-
Elution and Analysis:
-
Elute the bound compounds from the beads by adding a denaturation solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Separate the beads using the magnetic rack and transfer the eluate to a new plate for analysis.
-
Analyze the eluate using a high-resolution LC-MS/MS system.
-
Identify the masses of the compounds present in the eluate. Compare these to a pre-compiled list of masses for all compounds in the library to identify the "hits" from each pool.
-
Advanced and Functional Screening Techniques
While biophysical assays confirm binding, functional assays are essential to determine if that binding event translates into a desired biological outcome (e.g., inhibition or activation).
High-Resolution Kinase Inhibition Assays
For kinase inhibitors, which often target the highly conserved ATP binding site, discerning selectivity among family members is crucial.
-
Causality Behind Experimental Choice: Assays that provide robust, continuous data are preferred over endpoint assays. Mobility shift assays, which use electrophoresis to separate phosphorylated and non-phosphorylated peptide substrates, are highly reliable and can be run in high-throughput formats.[16] Fluorescence Polarization (FP) is another common HTS method that measures the change in rotational diffusion of a fluorescently labeled substrate upon phosphorylation.[] These methods can generate precise IC50 values needed to differentiate the potency of closely related analogs.
-
Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP at a concentration near the Km value to allow for the detection of competitive inhibitors.[2]
-
Compound Addition: Add the library compounds at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature or 30 °C to allow the phosphorylation reaction to proceed.
-
Reaction Quench: Stop the reaction by adding a stop solution containing EDTA.
-
Electrophoretic Separation: Place the plate in a microfluidic capillary electrophoresis instrument. The instrument applies a voltage, separating the negatively charged phosphorylated product from the neutral substrate.
-
Detection and Analysis: The fluorescently labeled peptides are detected as they pass a laser. The ratio of product to substrate is calculated. Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cell-Based GPCR Assays
G protein-coupled receptors (GPCRs) are a major drug target class.[18] Screening libraries of similar compounds against GPCRs requires assays that can sensitively measure the downstream signaling events.
-
Causality Behind Experimental Choice: Cell-based assays provide a more physiologically relevant context than biochemical assays.[19] For GPCRs, common readouts include measuring the accumulation of second messengers like cyclic AMP (cAMP) for Gs- and Gi-coupled receptors, or intracellular calcium (Ca2+) flux for Gq-coupled receptors.[18][19] These assays are highly amenable to HTS and can distinguish between agonists, antagonists, and allosteric modulators.
Diagram 2: GPCR Signaling for HTS.
DNA-Encoded Library (DEL) Technology
DEL technology enables the screening of libraries containing billions of molecules, each covalently attached to a unique DNA barcode.[20] The screening is performed in a single tube by affinity selection against an immobilized target.[21]
-
Causality Behind Experimental Choice: While not HTS in the traditional sense of one-well-one-compound, DEL allows for the interrogation of an immense chemical space.[22] For libraries of similar compounds, this approach is powerful because if a particular scaffold is active, the DEL screen will identify not just one hit, but an entire family of related structures. This provides immediate, rich SAR data from the primary screen, highlighting which substitutions are favorable for binding.[23]
-
Library Incubation: The pooled DEL is incubated with the target protein, which is typically immobilized on magnetic beads.[21]
-
Affinity Selection & Washing: Non-binding molecules are washed away. The stringency of the wash steps is crucial for reducing background and enriching for true binders.[21]
-
Elution: Bound molecules are eluted from the target, often by heat denaturation.
-
PCR Amplification & Sequencing: The DNA barcodes of the eluted binders are amplified by PCR and identified using next-generation sequencing (NGS).[23]
-
Data Analysis: The frequency of each DNA tag in the eluted sample is compared to its frequency in the original library. Tags that are significantly enriched represent compounds that bind to the target. This analysis reveals SAR trends across the enriched chemical series.
Conclusion and Future Perspectives
Screening libraries of structurally similar compounds demands more than just high throughput; it requires high-resolution data to confidently distinguish subtle but critical differences in molecular interactions. The choice of assay should be driven by the specific question being asked—from initial binding confirmation to detailed kinetic analysis and functional validation.
Biophysical methods like SPR and TSA provide direct, quantitative measures of binding and target engagement, making them ideal for primary screening and hit validation. Functional assays remain indispensable for confirming that binding translates into the desired biological effect in a relevant context. Advanced platforms like AS-MS and DEL technology offer unique advantages in throughput and the depth of SAR information that can be gleaned from a single experiment.
By integrating these techniques into a rational screening cascade, researchers can efficiently navigate the complexities of SAR exploration and accelerate the journey from hit to optimized lead candidate.
References
- Current time information in Vhembe District Municipality, ZA. Google Search.
-
An, Y., et al. (2021). Affinity selection-mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products. J Mass Spectrom, 56(5), e4647. [Link]
-
Hao, H., et al. (2019). Solution-Based Indirect Affinity Selection Mass Spectrometry—A General Tool For High-Throughput Screening Of Pharmaceutical Compound Libraries. Analytical Chemistry. [Link]
-
Wang, S., et al. (2017). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. [Link]
-
Inestrosa, J., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
-
Bajorath, J. (2009). Extraction of structure-activity relationship information from high-throughput screening data. Broad Institute. [Link]
-
Paulus, A., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC North America. [Link]
-
Lamarche, B., et al. (2021). High-Throughput GPCR Assay Development. Agilent. [Link]
-
Bruker Corporation. (2022). Bruker Enables High-Throughput Multiplex HTS on Sierra SPR Platform. Bruker. [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
-
Wirth, T., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Xu, T., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
DNA Encoded Chemical Library. (n.d.). DECL Selection / Screening Strategies. DNA Encoded Chemical Library. [Link]
-
Minikel, E. (2016). How to do a DNA-encoded library selection. CureFFI.org. [Link]
-
Carterra. (n.d.). Use of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra. [Link]
-
Bedigner, D. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. YouTube. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]
-
Eurofins Discovery. (2024). Biophysics in kinase drug discovery programs. Cancer Research. [Link]
-
Zhang, C., et al. (2021). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B. [Link]
-
Cass, Q.B. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]
-
HitGen. (n.d.). DEL screening. HitGen. [Link]
-
Wikipedia. (n.d.). DNA-encoded chemical library. Wikipedia. [Link]
-
Schepmann, D., et al. (2019). A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. Frontiers in Chemistry. [Link]
-
Lin-Schmidt, X. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Delve. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Eurofins Discovery. [Link]
-
Abeydeera, D. (2021). Surface Plasmon Resonance (SPR) Essentials & Principles of High Throughput Kinetic Analysis. YouTube. [Link]
-
CD BioGlyco. (n.d.). Structure-Activity Relationship (SAR) Optimization of Hits. CD BioGlyco. [Link]
-
Nower, P., et al. (2025). Design Considerations in Constructing and Screening DNA-Encoded Libraries. ResearchGate. [Link]
-
Sygnature Discovery. (n.d.). High Throughput Screening (HTS). Sygnature Discovery. [Link]
-
K-Ras, G. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Laboratories. [Link]
-
Sygnature Discovery. (n.d.). High Throughput Drug Screening. Sygnature Discovery. [Link]
-
Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]
-
Optibrium. (n.d.). SAR Analysis in StarDrop. Optibrium. [Link]
-
Lazo, J.S., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]
-
Lloyd, M.D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
National Center for Biotechnology Information. (2019). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. NIH. [Link]
-
Brown, N. (2016). On Exploring Structure Activity Relationships. PMC - NIH. [Link]
-
NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA). NanoTemper Technologies. [Link]
-
Frick, L.E., & LaMarr, W.A. (2022). Fragment-Based Drug Discovery: Comparing Labeled and Label-Free Screening. Agilent. [Link]
-
Creative Biostructure. (n.d.). MagHelix™ Thermal Shift Assay (TSA). Creative Biostructure. [Link]
-
Technology Networks. (n.d.). Structure Activity Relationship Analysis and Development. Technology Networks. [Link]
Sources
- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carterra-bio.com [carterra-bio.com]
- 7. youtube.com [youtube.com]
- 8. Bruker Enables Industry-Leading High-Throughput Multiplex Screening by Surface Plasmon Resonance | Bruker [bruker.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. Affinity selection-mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. DNA-encoded chemical library - Wikipedia [en.wikipedia.org]
- 21. DECL Selection / Screening Strategies - DNA Encoded Chemical Library [decltechnology.com]
- 22. hitgen.com [hitgen.com]
- 23. How to do a DNA-encoded library selection [cureffi.org]
Application Notes and Protocols for Scaling the Synthesis of N-Aryl Amino Acid Derivatives
Abstract
N-aryl amino acid derivatives are pivotal structural motifs in modern drug discovery and materials science, frequently appearing in active pharmaceutical ingredients (APIs).[1][2] Transitioning their synthesis from laboratory benchtop to pilot or industrial scale presents significant challenges related to cost, efficiency, safety, and purity. This document provides a comprehensive guide for researchers, chemists, and process development professionals on scalable techniques for synthesizing N-aryl amino acid derivatives. We will delve into the practicalities of the most robust and widely adopted cross-coupling methodologies—Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling—with a focus on the critical parameters that govern their successful scale-up. Detailed protocols, process safety considerations, and purification strategies are provided to ensure a safe, reproducible, and efficient scale-up process.
Introduction: The Strategic Importance of Scalable N-Arylation
The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of organic chemistry, and the arylation of amino acids is a particularly important transformation. The resulting N-aryl amino acid scaffolds are present in numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1] While numerous methods exist for C-N bond formation, many suffer from limited substrate scope, harsh reaction conditions, or the use of toxic reagents, rendering them unsuitable for large-scale production.[3]
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of these valuable compounds. Methodologies such as the Buchwald-Hartwig, Ullmann, and Chan-Lam reactions offer milder conditions and broader functional group tolerance.[4] However, scaling these reactions introduces new variables. Issues like heat transfer, mass transport, catalyst stability, reagent addition rates, and downstream processing become paramount. This guide aims to bridge the gap between small-scale discovery and large-scale implementation by providing field-proven insights and actionable protocols.
Comparative Overview of Key N-Arylation Methodologies for Scale-Up
Selecting the appropriate synthetic strategy is the first critical decision in a scale-up campaign. The choice depends on factors such as substrate electronics, cost of goods, required purity, and available equipment.
| Methodology | Catalyst System | Typical Conditions | Key Advantages for Scale-Up | Common Scale-Up Challenges |
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand[5] | Mild (RT to ~110 °C), Inert Atmosphere | High functional group tolerance, broad substrate scope, well-understood mechanism, low catalyst loadings achievable.[6][7] | Cost of Palladium and specialized ligands, need for strict inert atmosphere, potential for difficult Pd removal.[6] |
| Ullmann Condensation | Copper (Stoichiometric or Catalytic) | High Temperatures (>150 °C)[8] | Lower catalyst cost (copper vs. palladium), effective for electron-deficient aryl halides. | Harsh conditions, often requires stoichiometric copper, limited substrate scope, high-boiling polar solvents.[9] |
| Ligand-Accelerated Ullmann | Copper / Amino Acid Ligand (e.g., L-Proline)[10] | Milder (~40-90 °C)[8] | Significantly milder than classic Ullmann, low-cost ligands, improved substrate scope.[8] | Catalyst stability, optimization of ligand/copper ratio can be required. |
| Chan-Lam Coupling | Copper (Catalytic) / Arylboronic Acid[4] | Mild (often RT), typically in air[4][11] | Operational simplicity, mild conditions, tolerates air and moisture. | Often requires excess boronic acid, purification from boron byproducts can be difficult at scale.[12] |
Palladium-Catalyzed Buchwald-Hartwig Amination: Precision and Scope
The Buchwald-Hartwig amination is arguably the most versatile method for C-N bond formation, prized for its mild conditions and exceptional functional group tolerance.[13] Its successful scale-up hinges on careful optimization of the catalyst system and reaction parameters.
Mechanistic Causality and Scale-Up Implications
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing for scale. The choice of phosphine ligand is critical as it influences the rates of both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond.[3][5] For large-scale synthesis, bulky, electron-rich biaryl phosphine ligands (e.g., tBuXPhos, t-BuBrettPhos) are often preferred as they promote fast reaction rates, allowing for lower catalyst loadings and temperatures.[1][2][7]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Gram-Scale Synthesis of an N-Aryl Amino Acid Ester
This protocol describes a general procedure for the N-arylation of an amino acid ester using a modern palladium pre-catalyst, which offers enhanced air stability and reproducibility.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Amino Acid Ester HCl salt (1.2 equiv)
-
t-BuBrettPhos Pd G3 Precatalyst (0.5 - 2.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene or CPME (Cyclopentyl methyl ether) (5-10 mL/g of aryl bromide)
-
Nitrogen or Argon source
-
Jacketed reactor with overhead stirring and temperature control
Procedure:
-
Reactor Setup: Set up a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen/argon inlet.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging: To the inerted reactor, add the aryl bromide, amino acid ester hydrochloride salt, and the t-BuBrettPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous solvent via cannula or a pressure-equalizing addition funnel.
-
Stirring and Degassing: Begin stirring and sparge the resulting slurry with nitrogen/argon for an additional 15 minutes.
-
Base Addition: Add the sodium tert-butoxide in one portion. Caution: This addition may be slightly exothermic. Ensure the base is a fine, free-flowing powder to avoid clumping.
-
Heating and Monitoring: Heat the reaction mixture to the target temperature (typically 80-100 °C). Monitor the reaction progress by HPLC or TLC analysis of quenched aliquots.
-
Reaction Completion and Quench: Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate or another suitable extraction solvent. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by recrystallization or flash column chromatography.
Ligand-Accelerated Ullmann Condensation: A Cost-Effective Alternative
The classic Ullmann condensation, while historically significant, is often limited by its requirement for high temperatures and stoichiometric copper.[9] The development of ligand-accelerated protocols, particularly using simple amino acids like L-proline, has revitalized this method for scale-up by enabling catalysis under much milder conditions.[8][10][14]
The Role of the Amino Acid Ligand
Amino acids, acting as bidentate ligands, are believed to solubilize the Cu(I) salt and facilitate the oxidative addition of the aryl halide. This acceleration effect dramatically lowers the activation energy of the reaction, allowing it to proceed at temperatures below 100°C, a critical improvement for process safety and energy efficiency.[8][10]
Protocol: L-Proline-Catalyzed N-Arylation of an Amino Acid
This protocol is advantageous as it often allows for the direct coupling of the unprotected amino acid, avoiding protection/deprotection steps.
Materials:
-
Aryl Iodide (1.0 equiv)
-
Amino Acid (1.5 equiv)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
L-Proline (10-20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5-10 mL/g of aryl iodide)
-
Jacketed reactor with overhead stirring
Procedure:
-
Reactor Charging: To a jacketed reactor, add the aryl iodide, amino acid, CuI, L-proline, and potassium carbonate.
-
Solvent Addition: Add the DMSO or DMF.
-
Heating and Monitoring: Heat the mixture with vigorous stirring to 90-100 °C. The mixture is typically a heterogeneous slurry. Monitor the reaction progress by HPLC.
-
Reaction Completion and Work-up: After completion (typically 12-36 hours), cool the reaction to room temperature. Dilute the mixture with water and adjust the pH to ~2-3 with aqueous HCl. This protonates the product and precipitates it out of the aqueous phase.
-
Isolation: Filter the resulting solid, wash thoroughly with water to remove inorganic salts and residual solvent, and then wash with a non-polar solvent like hexanes or ether to remove non-polar impurities.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Chan-Lam Coupling: Operational Simplicity at Scale
The Chan-Lam coupling offers a distinct advantage in its operational simplicity, often proceeding at room temperature and open to the air, which can significantly simplify reactor setup on a large scale.[4] It utilizes arylboronic acids as the aryl source.
Caption: General workflow for a scale-up Chan-Lam N-arylation.
Protocol: Room-Temperature N-Arylation with an Arylboronic Acid
Materials:
-
Arylboronic Acid (1.5 equiv)
-
Amino Acid Ester (1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (10 mol%)
-
Pyridine or another suitable base (2.0 equiv)
-
Methanol or Dichloromethane (DCM) (10-20 mL/g of amino acid ester)
-
Molecular Sieves 4Å (optional, to absorb water from boronic acid)
Procedure:
-
Reagent Charging: To a large round-bottom flask or reactor equipped with a stirrer, add the amino acid ester, arylboronic acid, copper(II) acetate, and molecular sieves (if used).
-
Solvent and Base Addition: Add the solvent, followed by the slow addition of the base (e.g., pyridine).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically open to the atmosphere, as oxygen serves as the terminal oxidant to regenerate the Cu(II) catalyst.[4][12]
-
Monitoring: Monitor the reaction by TLC or HPLC until the amino acid ester is consumed (typically 24-48 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.[15] Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine to remove residual boron compounds and base. Dry the organic layer, concentrate, and purify the product by flash chromatography or crystallization.
Process Safety: A Non-Negotiable Aspect of Scale-Up
Scaling up chemical reactions introduces significant safety risks that are not always apparent at the bench scale. A thorough risk assessment must be conducted before any scale-up operation.[16]
| Hazard Category | Specific Risk in N-Arylation | Mitigation Strategy |
| Thermal Hazards | Exothermic events from base addition (e.g., NaOtBu) or the main reaction can lead to thermal runaway.[16] | - Perform reaction calorimetry (RC1e) or thermal screening (DSC) to quantify heat of reaction.[17][18]- Ensure the reactor's cooling capacity exceeds the maximum heat output of the reaction.- Implement controlled, subsurface addition of reactive reagents.- Plan for an emergency quench/cooling system. |
| Reagent Hazards | - Palladium Catalysts: Can be pyrophoric on carbon supports.- Phosphine Ligands: Can be air-sensitive and toxic.- Bases: Strong bases like NaOtBu are corrosive and can react violently with water.- Solvents: Flammability of solvents like toluene, ether. | - Review Safety Data Sheets (SDS) for all materials.[17]- Handle air-sensitive reagents under an inert atmosphere.- Use appropriate personal protective equipment (PPE).- Ensure adequate ventilation and ground equipment to prevent static discharge. |
| Pressure Hazards | Unexpected gas evolution or a thermal runaway can lead to over-pressurization of a sealed reactor. | - Do not run scale-up reactions in completely sealed vessels.- Use a pressure-relief system (e.g., a bubbler or relief valve).- Avoid needle use for gas inlet/outlet on large scale; use proper adapters.[16] |
| Mechanical Hazards | Inefficient mixing in large reactors can lead to localized "hot spots" and poor reaction kinetics. | - Use overhead mechanical stirrers, not magnetic stir bars, for volumes >1 L.[16]- Ensure the impeller design is appropriate for the viscosity and slurry density of the reaction mixture. |
A cardinal rule of scale-up is to proceed iteratively: never scale a reaction by more than a factor of three to five from the previously successful scale without a full safety review .[16]
Downstream Processing and Purification
Purification is often the bottleneck in large-scale synthesis. The goal is to isolate the product with the required purity in a cost-effective and efficient manner.
-
Metal Scavenging: For APIs, residual palladium or copper levels must be reduced to parts-per-million (ppm) levels. This can be achieved by treating the crude product solution with specialized scavengers (e.g., thiol-functionalized silica) or by performing an activated carbon treatment.
-
Crystallization: This is the most economical and scalable purification method. A robust crystallization process should be developed, optimizing for solvent/anti-solvent systems, cooling profiles, and seeding to control particle size and ensure high purity and yield.
-
Chromatography: While flash chromatography is a staple in the research lab, it becomes expensive and solvent-intensive at a large scale.[19][20] It is typically reserved for high-value products or when crystallization is not feasible. For amino acids, ion-exchange chromatography can be a viable large-scale alternative.[21]
Conclusion and Future Outlook
The successful scale-up of N-aryl amino acid derivative synthesis is a multi-faceted challenge that requires a deep understanding of reaction mechanisms, careful process optimization, and a rigorous approach to safety. The Buchwald-Hartwig amination offers the broadest scope and precision, while ligand-accelerated Ullmann and Chan-Lam couplings provide operationally simpler and more cost-effective alternatives.
Looking forward, the field is moving towards more sustainable practices. Emerging technologies like mechanochemical synthesis, which can reduce or eliminate bulk solvent use, and biocatalysis, which employs enzymes to perform N-arylation with high selectivity, offer promising avenues for the next generation of scalable C-N bond formation.[22][23][24] By integrating robust chemical principles with sound engineering and safety practices, the large-scale production of these vital molecules can be achieved efficiently and responsibly.
References
-
Synthesis of N‐aryl amino acid derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents | ACS Sustainable Chemistry & Engineering. (2022, December 22). Retrieved January 21, 2026, from [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2017, January 6). Retrieved January 21, 2026, from [Link]
-
Scalable synthesis and coupling of quaternary α-arylated amino acids - RSC Publishing. (2021, June 9). Retrieved January 21, 2026, from [Link]
-
Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC. (2019, January 18). Retrieved January 21, 2026, from [Link]
-
Synthesis of some n-aryl α-Amino acids using diaryliodonium salts - ResearchGate. (2006, August 5). Retrieved January 21, 2026, from [Link]
-
Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones | ACS Catalysis. (2019, June 27). Retrieved January 21, 2026, from [Link]
-
Chan-Lam Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts - University of the Sunshine Coast, Queensland. (n.d.). Retrieved January 21, 2026, from [Link]
-
26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (2022, September 25). Retrieved January 21, 2026, from [Link]
-
Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism | ACS Catalysis. (2018, June 25). Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 21, 2026, from [Link]
-
Synthesis of N-arylated amide 110 through Chan–Lam coupling - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved January 21, 2026, from [Link]
-
Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8 | Journal of the American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023, March 15). Retrieved January 21, 2026, from [Link]
-
Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF - ResearchGate. (2010, August 4). Retrieved January 21, 2026, from [Link]
-
Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes | Request PDF - ResearchGate. (2021, December 1). Retrieved January 21, 2026, from [Link]_'
-
Separation and Refining of Amino acids. (n.d.). Retrieved January 21, 2026, from [Link]
-
Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters - ACS Publications. (2016, August 8). Retrieved January 21, 2026, from [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - NIH. (2016, August 8). Retrieved January 21, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate. (2006, August 5). Retrieved January 21, 2026, from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - NIH. (2023, April 24). Retrieved January 21, 2026, from [Link]
-
Process Safety & Risk Management in Drug Substance - Aragen Life Sciences. (n.d.). Retrieved January 21, 2026, from [Link]
-
Mechanochemically Accelerated N -Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents - ResearchGate. (2022, December 22). Retrieved January 21, 2026, from [Link]
-
Live Webinar: Scale-up and Process Safety - Mettler Toledo. (n.d.). Retrieved January 21, 2026, from [Link]
-
General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography | Scilit. (n.d.). Retrieved January 21, 2026, from [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - ResearchGate. (2024, February 1). Retrieved January 21, 2026, from [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed. (2024, February 17). Retrieved January 21, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. Process Safety & Risk Management in Drug Substance - Aragen Life Science [aragen.com]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. scilit.com [scilit.com]
- 21. diaion.com [diaion.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and widely applicable method for synthesizing α,α-disubstituted amino acids like this compound is a variation of the Strecker amino acid synthesis .[1] This is a three-component reaction involving:
-
Cyclohexanone (the ketone source).
-
p-Anisidine (4-methoxyaniline, the amine source).
-
A cyanide source (e.g., KCN, NaCN, or TMSCN).
The reaction proceeds in two main stages:
-
Stage 1: α-Aminonitrile Formation: Cyclohexanone and p-anisidine react to form an imine (or more accurately, an enamine/iminium equilibrium), which is then attacked by the cyanide nucleophile to form the stable intermediate, 1-[(4-methoxyphenyl)amino]cyclohexanecarbonitrile.
-
Stage 2: Hydrolysis: The nitrile group of the intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[2]
The overall reaction pathway is illustrated below.
Caption: Overall workflow for the synthesis of the target amino acid.
Troubleshooting Guide
Q2: My overall yield is very low. What are the most critical parameters to investigate first?
Low yield is a common issue in multi-component reactions. A systematic approach is crucial. We recommend focusing on Stage 1 (α-Aminonitrile Formation) first, as incomplete formation of the aminonitrile is the most frequent cause of poor overall yield.
Here is a troubleshooting workflow to guide your optimization:
Caption: Decision tree for troubleshooting low yield issues.
Expert Insights on Critical Parameters:
-
pH Control: Imine formation is acid-catalyzed but the amine and cyanide are basic. The reaction medium's pH is a delicate balance. The use of NH4Cl in classic Strecker syntheses serves as a mild acid and ammonia source.[2] For your system, adding a mild acid like acetic acid can catalyze imine formation without excessively protonating the p-anisidine, rendering it non-nucleophilic.
-
Water Removal: The condensation of cyclohexanone and p-anisidine to form the imine releases water. This is a reversible equilibrium. Adding a dehydrating agent (like MgSO4 or molecular sieves) or using a Dean-Stark apparatus can drive the reaction towards the imine, significantly improving the yield of the subsequent aminonitrile.[1]
-
Reaction Temperature: While heating can accelerate the reaction, p-anisidine is prone to oxidation and polymerization, especially at high temperatures, leading to colored impurities and reduced yield. A moderately elevated temperature (e.g., 40-60°C) is often a good starting point.
Q3: I am observing significant byproduct formation. What are they and how can I minimize them?
Byproduct formation is a primary reason for low yields and purification difficulties. In this specific synthesis, you should be aware of two main side reactions:
-
The Bucherer-Bergs Reaction Pathway: If ammonium carbonate or bicarbonate is present (or formed from atmospheric CO2 in the presence of an amine), you can get formation of a hydantoin byproduct. This is especially true if the reaction is run at elevated temperatures.[3][4] To avoid this, ensure the reaction is run under an inert atmosphere (N2 or Argon) and that reagents are free from carbonate contamination.
-
Cyanohydrin Formation: The direct addition of cyanide to the cyclohexanone carbonyl group forms a cyanohydrin. This reaction is in equilibrium with the starting materials. To favor the desired Strecker pathway, ensure the concentration of p-anisidine is sufficient to drive the imine formation equilibrium forward.[5]
Data Summary: Impact of Reagents on Potential Side Reactions
| Parameter | Recommended Choice | Rationale & Potential Issues |
| Cyanide Source | KCN or NaCN | Readily available and effective. TMSCN can be used for milder conditions but is more expensive and moisture-sensitive.[6] |
| Amine Source | High-purity p-Anisidine | Impurities or oxidation can lead to a host of colored byproducts. Consider recrystallization if purity is questionable. |
| Solvent | Methanol or Ethanol | Good solubility for reactants. 50% aqueous alcohol was found to be effective in early Bucherer studies and can be a good system.[5] |
| Atmosphere | Inert (N2 or Argon) | Prevents oxidation of p-anisidine and minimizes side reactions involving atmospheric CO2 that could lead to hydantoins.[4] |
Q4: The hydrolysis of my α-aminonitrile intermediate is slow or incomplete. How can I drive it to completion?
Hydrolysis of sterically hindered nitriles can be challenging. If you are seeing unreacted aminonitrile in your final product, consider the following strategies:
-
Aggressive Acid Hydrolysis: This is the most common method. Refluxing in concentrated hydrochloric acid (6-12 M) for an extended period (12-48 hours) is often necessary.[7] The progress should be monitored by TLC or LC-MS until the starting material is fully consumed.
-
Microwave-Assisted Hydrolysis: Using a sealed-vessel microwave reactor can dramatically reduce reaction times from hours to minutes. The high temperatures and pressures achieved accelerate the hydrolysis significantly. This has been shown to improve yields in related heterocyclic syntheses.[3]
-
Phase-Transfer Catalysis: For base-catalyzed hydrolysis, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used in a biphasic system (e.g., toluene/aqueous NaOH) to improve the reaction rate, although this is less common for amino acid synthesis.
Experimental Protocols
Protocol 1: Optimized Synthesis of 1-[(4-Methoxyphenyl)amino]cyclohexanecarbonitrile (Intermediate)
This protocol is a starting point based on established principles of the Strecker synthesis.[1]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add cyclohexanone (10.0 g, 0.102 mol) and high-purity p-anisidine (12.6 g, 0.102 mol).
-
Solvent Addition: Add 100 mL of methanol to the flask.
-
Catalysis: Add glacial acetic acid (0.6 g, 0.01 mol) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (KCN) (7.3 g, 0.112 mol) in 20 mL of water. (CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood).
-
Reaction: Slowly add the KCN solution to the reaction flask over 30 minutes. An exotherm may be observed. After the addition is complete, heat the mixture to a gentle reflux (approx. 65°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the cyclohexanone spot has disappeared.
-
Workup: Cool the reaction to room temperature and pour it into 300 mL of ice-water. The aminonitrile product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The expected yield should be in the range of 80-90%.
Protocol 2: Hydrolysis to this compound
-
Setup: Place the dried aminonitrile intermediate (e.g., 20.0 g) in a 500 mL round-bottom flask.
-
Acid Addition: Carefully add 200 mL of concentrated hydrochloric acid (12 M).
-
Hydrolysis: Heat the mixture to reflux (approx. 110°C) and maintain for 24 hours. The solid should slowly dissolve as the reaction proceeds.
-
Workup: Cool the reaction mixture in an ice bath. Carefully neutralize the solution to its isoelectric point (typically pH 5-6) with a concentrated NaOH solution. The final amino acid product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration. Recrystallize from an ethanol/water mixture to obtain the pure amino acid.[4]
References
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
-
Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Strecker Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
- Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry, 12(4), 653-661.
-
Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
jOeCHEM. (2020). The Strecker Synthesis--Another Way to Make Amino Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
Wikipedia. (2023). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Synthesis of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Google Patents. (2017). EP3411355B1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.
-
OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]
-
ResearchGate. (2025). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-4-methoxycyclohexanecarboxylic acid. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
Troubleshooting common side reactions in the synthesis of cyclic amino acids.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of cyclic amino acids and peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide cyclization. Cyclization is a powerful strategy to enhance the stability, selectivity, and bioavailability of peptides, but it is often accompanied by challenging side reactions.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common issues and offer validated protocols to help you troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is resulting in a very low yield. What are the most common overarching causes?
Low yields in cyclization are typically traced back to a few core issues. The primary challenge is favoring the desired intramolecular reaction (cyclization) over competing intermolecular reactions (dimerization or polymerization).[3] Additionally, the linear peptide precursor may adopt a conformation that is not conducive to ring closure, creating a high energy barrier for the reaction.[4][5] Other common culprits include the instability of protecting groups, degradation of the peptide chain under reaction conditions, or racemization at the C-terminal residue. A systematic analysis of the crude product by mass spectrometry is the essential first step to diagnose the specific problem.
Q2: Are certain amino acid residues more prone to causing side reactions during cyclization?
Yes, the peptide sequence itself has a significant influence on the success of the cyclization.[2] Certain amino acids are known to be problematic:
-
Aspartic Acid (Asp) : Highly prone to aspartimide formation, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[6]
-
Proline (Pro) : When present as one of the first two residues in a linear sequence on a solid support, it can facilitate diketopiperazine formation.[6]
-
Cysteine (Cys) & Histidine (His) : These residues are particularly susceptible to racemization during the carboxyl group activation required for cyclization.[7]
-
N-terminal Glutamine (Gln) : Can cyclize to form a pyroglutamate residue, which acts as a chain terminator.
-
Methionine (Met) & Tryptophan (Trp) : The side chains are susceptible to oxidation, especially during final cleavage from the resin under acidic conditions.
Q3: How do I choose between different cyclization strategies like lactamization, ring-closing metathesis (RCM), or click chemistry?
The choice depends on the desired final structure, the peptide sequence, and compatibility with other functional groups.
-
Head-to-Tail Lactamization : This is the most common method, forming a standard amide bond between the N- and C-termini.[8] It is ideal for creating natural-looking peptide backbones but can be challenging for short sequences (< 7 residues) due to ring strain and competing dimerization.[1]
-
Ring-Closing Metathesis (RCM) : This strategy creates a carbon-carbon double bond linkage and is excellent for forming conformationally constrained rings of various sizes (5- to 30-membered rings or larger).[9] It requires incorporating non-natural amino acids with terminal alkene side chains (e.g., allylglycine).[2]
-
Azide-Alkyne Cycloadditions (Click Chemistry) : This method forms a stable triazole ring. It is highly efficient and orthogonal to most other functional groups found in peptides, making it a robust choice for complex molecules.[1]
Troubleshooting Guide: Common Side Reactions
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: Racemization and Epimerization
Q: My LC-MS analysis shows a peak with the correct mass but a different retention time, often appearing as a shoulder or a separate peak next to my main product. Is this epimerization?
A: This is a classic symptom of racemization or epimerization, a common side reaction where the stereochemistry at the α-carbon of an amino acid is inverted.[10][11] This is particularly problematic for the C-terminal amino acid being activated during head-to-tail cyclization. The resulting diastereomers often have very similar physical properties, making them difficult to separate via chromatography.[12]
The primary mechanism for racemization during amide bond formation involves the formation of a planar oxazolone intermediate, which can be protonated and deprotonated to lose its original stereochemistry.
-
Over-activation of the Carboxyl Group : Using highly reactive coupling reagents or excessively long activation times increases the concentration and lifetime of the oxazolone intermediate.
-
Base and Temperature : The choice and amount of base, as well as elevated reaction temperatures, significantly accelerate the rate of epimerization.[10]
Workflow: Diagnosing and Mitigating Racemization
Caption: A stepwise workflow for diagnosing and resolving epimerization issues.
| Coupling Reagent | System | Typical Racemization Level | Notes |
| DIC / HOBt | Carbodiimide | Low | A standard, cost-effective choice. HOBt acts as a racemization suppressant.[13] |
| HBTU / Base | Aminium Salt | Low | Efficient, but the choice of base (e.g., DIPEA) can influence racemization.[13] |
| HATU / Base | Aminium Salt | Very Low | Highly effective for sterically hindered couplings and minimizing racemization.[13] |
| COMU / Base | Uronium Salt | Very Low | A modern reagent with high efficiency and solubility, known for low racemization.[13] |
| DEPBT / Base | Phosphonium Salt | Minimal | Excellent for sensitive substrates where racemization is a major concern.[13] |
-
Preparation : Ensure the linear peptide is fully deprotected at both N- and C-termini and thoroughly dried. Dissolve the peptide in a suitable solvent (e.g., DMF or NMP) to a final concentration of 1-2 mM.
-
Pre-activation : In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., collidine or lutidine, 2.0 equivalents) in DMF.
-
Cooling : Cool both the peptide solution and the reagent solution to 0°C in an ice bath.
-
Initiation : Add the pre-activated reagent solution dropwise to the stirring peptide solution over 30-60 minutes.
-
Reaction : Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction progress by LC-MS every 2-4 hours.
-
Quenching : Once the reaction is complete (typically 12-24 hours), quench any remaining active esters by adding a small amount of water.
-
Workup : Remove the solvent under reduced pressure and proceed with purification.
Issue 2: Dimerization and Polymerization
Q: My main product is not the cyclic monomer I expected. Instead, the mass spectrum shows a peak at 2x (or 3x, 4x...) the mass of my linear precursor. Why is this happening?
A: You are observing intermolecular side reactions, where one linear peptide molecule reacts with another instead of with itself. This competition between intramolecular cyclization and intermolecular polymerization is a fundamental challenge in macrocyclization.[1][4]
The outcome is governed by reaction kinetics. At high concentrations, the probability of two different molecules colliding is much higher, favoring polymerization. At very low concentrations, the reactive ends of the same molecule are more likely to find each other, favoring cyclization.[3]
-
High Concentration : This is the most common cause.
-
Peptide Conformation : If the linear peptide adopts a rigid, extended conformation, it physically prevents the N- and C-termini from coming close enough for cyclization, thus promoting intermolecular reactions.[4]
Diagram: Intramolecular vs. Intermolecular Pathways
Caption: The effect of concentration on cyclization vs. polymerization pathways.
-
Setup : Use a syringe pump and a large reaction vessel containing the bulk of the reaction solvent (e.g., DCM or DMF).
-
Peptide Solution : Prepare a concentrated solution of the linear peptide and the coupling reagent/base in a small volume of the same solvent. Load this solution into the syringe.
-
Slow Addition : Set the syringe pump to add the peptide solution to the vigorously stirring reaction vessel over a long period (e.g., 4-12 hours). This maintains a pseudo-low concentration of the activated species at all times.
-
Final Concentration : The final concentration of the peptide in the reaction vessel should ideally be below 1 mM (0.001 M).
-
Monitoring and Workup : After the addition is complete, allow the reaction to stir for another 12-24 hours. Monitor and work up as previously described.
Issue 3: Aspartimide Formation
Q: During the synthesis of a peptide containing an Asp-Gly sequence, I've isolated a significant impurity that I can't seem to get rid of. What could it be?
A: This is likely an impurity resulting from aspartimide formation. The side-chain carboxyl group of aspartic acid can attack the backbone amide bond, forming a five-membered succinimide ring (aspartimide).[6] This can occur under both acidic and basic conditions. The real problem is that this stable intermediate can re-open via hydrolysis, attacking either the α- or β-carbonyl, leading to a mixture of the desired α-peptide and an undesired β-peptide isomer.[6]
-
Protecting Groups : In Boc-based synthesis, using the beta cyclohexyl ester (OcHex) for Asp instead of the benzyl ester significantly reduces aspartimide formation.[6]
-
Backbone Protection : In Fmoc chemistry, incorporating a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the Asp residue can sterically hinder the cyclization.[6]
-
Deprotection Additives : When using piperidine for Fmoc deprotection, adding 0.1 M HOBt to the solution can help suppress aspartimide formation.[6]
Issue 4: Ring-Closing Metathesis (RCM) Specific Issues
Q: My on-resin RCM reaction using a Grubbs catalyst is very slow and produces desallyl byproducts. How can I optimize this?
A: Sluggish RCM and the formation of desallyl side products are common issues, particularly when using electron-rich aromatic residues like Tyrosine(O-allyl).[14] The catalyst's activity can be diminished, and competing isomerization of the allyl group can lead to inactive species.
-
Catalyst Choice : Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are generally more robust and efficient for peptide RCM.[14]
-
Solvent System : While DCM is common, a mixture like DCM/DMF (4:1) can improve peptide swelling and solubility on the resin.[14]
-
Temperature : Increasing the temperature to 40-60°C can significantly accelerate the reaction rate.
-
Isomerization Suppressants : The addition of reagents like 1,4-benzoquinone can suppress the unwanted isomerization pathway that leads to desallyl byproducts. However, it can also slightly reduce the catalyst's activity, so optimization is key.[14]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Catalyst | Grubbs I | Grubbs II or Hoveyda-Grubbs II | Higher activity and stability.[14] |
| Catalyst Loading | 5-10 mol% | 15-20 mol% | Drives reaction to completion for difficult substrates.[14] |
| Solvent | DCM | DCM/DMF (4:1) or Toluene | Improves substrate solubility and resin swelling. |
| Temperature | Room Temp | 40-60 °C | Increases reaction rate.[14] |
| Additive | None | 1,4-Benzoquinone (50 mol%) | Suppresses formation of desallyl side products.[14] |
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Semantic Scholar. (n.d.). Contemporary strategies for peptide macrocyclization.
- ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis | Request PDF.
- Hili, R., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
- PubMed. (2011). Contemporary strategies for peptide macrocyclization.
- Soriano-Serrano, J., & Fairlie, D. P. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(8), 1546-1563.
- National Institutes of Health. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
- ResearchGate. (2023). (PDF) Epimerisation in Peptide Synthesis.
- National Institutes of Health. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of Organic Chemistry, 86(17), 11933-11942.
- PubMed. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
- BenchChem. (n.d.). Side reaction prevention in the synthesis of cyclic peptides.
- Bachem. (n.d.). Avoiding epimerization in peptide synthesis.
- Creative Peptides. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
- Wikipedia. (n.d.). Ring-closing metathesis.
- Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
- AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation.
- Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(41), 9606-9614.
- BenchChem. (n.d.). Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis.
Sources
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Contemporary strategies for peptide macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions with 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
Welcome to the technical support center for optimizing amide coupling reactions involving the sterically hindered N-aryl amino acid, 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges when using this substrate. As Senior Application Scientists, we have synthesized field-proven insights and literature data to help you navigate these complexities.
The unique structure of this carboxylic acid—featuring a secondary aniline nitrogen and a bulky cyclohexyl ring—presents significant challenges for standard amide bond formation protocols. The low nucleophilicity of the N-aryl amine and the steric hindrance around the carboxyl group often lead to sluggish reactions and low yields. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or giving very low yields with standard EDC/HOBt conditions?
Your observation is common. The substrate, this compound, is considered a "difficult" coupling partner for two primary reasons:
-
Steric Hindrance: The cyclohexyl group adjacent to the carboxyl function physically blocks the approach of the amine nucleophile.
-
Electronic Effects: The nitrogen atom is part of a secondary aniline system. Aniline derivatives are known to be poor nucleophiles compared to aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring.
Standard carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to activate the carboxylic acid and facilitate coupling with such a demanding substrate, especially if the amine partner is also hindered or electronically deactivated.[1][2]
Q2: What is the best class of coupling reagent to use as a starting point for this substrate?
For challenging couplings involving sterically hindered and electronically deactivated substrates, more powerful in-situ activating reagents are recommended.[3] The best starting points are typically:
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective. HATU forms a highly reactive OAt-ester intermediate, which is more reactive than the corresponding OBt-ester generated by reagents like HBTU.[3][4]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices and are known to perform well in difficult couplings.[5]
These reagents generally provide faster reaction rates and higher yields for hindered systems compared to carbodiimides.[4]
Q3: Which base and solvent combination is optimal?
-
Base: A non-nucleophilic, sterically hindered base is crucial to prevent unwanted side reactions. N,N-Diisopropylethylamine (DIPEA) is the most common and effective choice.[6] It is basic enough to facilitate the reaction but bulky enough to avoid acting as a competing nucleophile.
-
Solvent: The solvent must be able to dissolve all reactants and intermediates effectively. For difficult couplings, superior solvating properties are key. While N,N-Dimethylformamide (DMF) is a standard choice, N-Methyl-2-pyrrolidone (NMP) often provides better results for substrates prone to aggregation or with poor solubility.[1][7] Acetonitrile (MeCN) can also be an effective solvent for these types of reactions.[8]
Q4: My amine coupling partner is chiral. How can I minimize the risk of racemization?
While this compound itself is not chiral at the alpha-carbon, racemization can be a major concern if your amine partner contains a stereocenter. To minimize this risk:
-
Use Additives: Always include an additive like HOBt or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole). These additives form reactive esters that are less prone to racemization than other intermediates.[9] Reagents like HATU already contain a HOAt moiety.
-
Control Temperature: Avoid excessive heat. While moderate heating can improve rates for sluggish reactions, it also increases the rate of racemization.[10] If heating is necessary, keep it gentle (e.g., 40–50°C) and monitor the reaction closely.[10]
-
Base Selection: In cases of severe racemization risk, switching from DIPEA to a weaker base like sym-collidine may be beneficial.[6]
In-Depth Troubleshooting Guide
Problem 1: Low to No Product Formation
This is the most common issue. The flowchart below provides a decision-making process for troubleshooting.
Caption: Troubleshooting flowchart for low-yield coupling reactions.
Detailed Causes and Solutions:
-
Cause A: Insufficient Reagent Reactivity
-
Explanation: Carbodiimides like DCC or EDC form an O-acylisourea intermediate. For hindered acids, this intermediate may be too slow to react with a weak amine nucleophile and can rearrange to a non-reactive N-acylurea.
-
Solution: Upgrade to a more potent uronium or phosphonium salt. These reagents form highly reactive esters that are more effective at overcoming steric and electronic barriers.[3][5] For extremely challenging cases, in situ formation of the acyl fluoride using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) is a powerful alternative, as the small fluoride leaving group minimizes steric repulsion.[11]
-
-
Cause B: Suboptimal Reaction Conditions (Time, Temperature)
-
Explanation: Sterically hindered couplings are kinetically slow. Standard reaction times of 1-4 hours may be insufficient.
-
Solution: Increase the reaction time significantly, up to 24 hours. If the reaction remains stalled, gentle heating to 40-50°C can provide the necessary activation energy.[10][12] Monitor the reaction for degradation of starting materials or product if heating.
-
-
Cause C: Poor Solubility
-
Explanation: If any component, including the activated intermediate, is not fully solvated, the reaction rate will plummet.
-
Solution: Switch from standard solvents like DCM or DMF to NMP, which has superior solvating power.[1] In some cases, a "magic mixture" of solvents such as DCM/DMF/NMP (1:1:1) can disrupt aggregation and improve reaction efficiency.[7]
-
Problem 2: Formation of Side Products
-
Cause A: Guanidinium Byproduct Formation
-
Explanation: This side reaction is specific to uronium/aminium reagents (like HATU, HBTU). If the amine is added to the reaction mixture before the carboxylic acid is fully activated, the amine can attack the coupling reagent itself, forming a stable guanidinium byproduct and consuming your amine.
-
Solution: Implement a pre-activation step. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in the solvent for 5-10 minutes before adding the amine. This ensures the formation of the active ester and minimizes the opportunity for the side reaction to occur.
-
Caption: Reaction pathways showing desired vs. side product formation.
Comparative Data & Recommended Protocols
The choice of coupling reagent is critical. The table below summarizes the features of common reagents suitable for this challenging substrate.
| Reagent Class | Example(s) | Pros | Cons | Recommended Use Case |
| Carbodiimide | EDC, DCC | Inexpensive; EDC byproducts are water-soluble.[9] | Often too weak for this substrate; DCC byproduct (DCU) is poorly soluble; high risk of side reactions.[5] | Initial screening if cost is a primary concern, but expect low yields. |
| Uronium/Aminium | HATU , HCTU | Highly reactive ; excellent for hindered substrates; HATU is generally superior to HBTU/HCTU.[3][4] | More expensive; can form guanidinium byproducts if not pre-activated. | Primary recommendation for this substrate. |
| Phosphonium | PyBOP , PyAOP | Very high reactivity, comparable to uronium salts; low racemization potential.[3] | Solutions in DMF have moderate stability; can be more expensive.[3] | Excellent alternative to HATU. |
| Acyl Fluoride | TFFH, BTFFH | Generates highly reactive acyl fluoride; minimal steric hindrance from leaving group.[11] | Reagents can be moisture-sensitive; may require elevated temperatures.[11] | For cases where even HATU/PyBOP fail. |
Experimental Protocols
Protocol 1: Recommended Method Using HATU
This protocol employs pre-activation to maximize yield and minimize side products.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Add dry solvent (NMP or DMF, approx. 0.1 M concentration). Stir until fully dissolved.
-
Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Pre-activation Stir: Stir the mixture at room temperature for 10 minutes. The solution may change color or consistency as the active ester forms.
-
Amine Addition: Add the desired amine partner (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40°C.[12]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Alternative Method via Acyl Fluoride Formation
This method is for particularly stubborn couplings where other methods have failed.[11]
-
Preparation: To a dry flask under an inert atmosphere, add this compound (1.3 eq).
-
Dissolution: Add dry acetonitrile or dichloromethane.
-
Fluorination: Add BTFFH (1.5 eq) followed by DIPEA (4.5 eq).
-
Acyl Fluoride Formation: Stir at room temperature for 30 minutes to generate the acyl fluoride in situ.
-
Amine Addition: Add the amine partner (1.0 eq) to the mixture.
-
Reaction: Stir at room temperature or elevate the temperature as needed (e.g., 40-60°C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.
References
- Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
-
National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [Link]
- Vertex AI Search. (n.d.). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?[Link]
- BenchChem. (2025).
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.globalso.com [file.globalso.com]
- 6. bachem.com [bachem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Stereoselective Synthesis of Substituted Cyclohexanes
Welcome to the Technical Support Center for the Stereoselective Synthesis of Substituted Cyclohexanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these ubiquitous structural motifs with high stereocontrol. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, offering robust troubleshooting guides and frequently asked questions to address the specific challenges you may encounter at the bench.
The cyclohexane ring is a fundamental scaffold in a vast array of natural products and pharmaceutical agents. Controlling the spatial arrangement of substituents on this six-membered ring is paramount, as stereoisomers often exhibit dramatically different biological activities. This guide is structured to provide a logical flow from foundational concepts to advanced troubleshooting for key synthetic strategies.
Section 1: The Diels-Alder Reaction - A Workhorse for Cyclohexane Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone for constructing cyclohexene rings, which can be subsequently hydrogenated to access saturated cyclohexanes.[1] Its concerted mechanism and inherent stereospecificity make it a powerful tool for stereoselective synthesis.[2][3]
Frequently Asked Questions (FAQs): Diels-Alder Reactions
Q1: My Diels-Alder reaction is showing low yield. What are the primary factors to investigate?
A1: Low yields in Diels-Alder reactions can often be traced back to the electronic properties of your diene and dienophile.[3] The reaction is most efficient with an electron-rich diene and an electron-poor dienophile.[3][4]
-
Troubleshooting Steps:
-
Enhance Dienophile Reactivity: Ensure your dienophile possesses at least one electron-withdrawing group (EWG) such as a carbonyl, cyano, or nitro group.[3][5]
-
Activate the Diene: Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups on the diene can increase the reaction rate.[4]
-
Thermal Conditions: While many Diels-Alder reactions proceed at room temperature, gentle heating can often improve the yield.[3] However, be cautious, as excessive heat can favor the retro-Diels-Alder reaction.[1]
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly accelerate the reaction and improve yields, particularly for sluggish reactions.
-
Q2: I am observing a mixture of endo and exo products. How can I improve the stereoselectivity?
A2: The "endo rule" is a guiding principle in Diels-Alder reactions, predicting the preferential formation of the endo isomer due to secondary orbital interactions in the transition state. However, this is a kinetically controlled preference, and the exo product is often the thermodynamically more stable isomer.[6]
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature will favor the kinetically controlled endo product.[6]
-
Lewis Acid Catalysis: Lewis acids can enhance endo selectivity by coordinating to the dienophile, further stabilizing the endo transition state.[6]
-
Solvent Choice: The polarity of the solvent can influence the transition state. Non-polar solvents are generally preferred for thermal Diels-Alder reactions.[6]
-
Q3: My diene is locked in an s-trans conformation. Will it still undergo a Diels-Alder reaction?
A3: No. For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation to allow for the necessary orbital overlap with the dienophile.[4] Dienes that are sterically locked in an s-trans conformation are unreactive in Diels-Alder reactions.[4]
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
Objective: To synthesize a substituted cyclohexene with high endo selectivity.
Materials:
-
Diene (e.g., cyclopentadiene)
-
Dienophile with an electron-withdrawing group (e.g., maleic anhydride)
-
Lewis Acid (e.g., TiCl₄, AlCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve the dienophile in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid dropwise to the solution.
-
Stir the mixture for 15-30 minutes to allow for complexation.
-
Add the diene dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Perform an aqueous workup to remove the Lewis acid and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Data Interpretation:
| Parameter | Expected Outcome for High Endo Selectivity | Rationale |
|---|---|---|
| Temperature | Low (e.g., -78 °C to 0 °C) | Favors the kinetically controlled endo product.[6] |
| Lewis Acid | Present | Enhances endo selectivity and reaction rate.[6] |
| Solvent | Non-polar | Minimizes competing interactions with the transition state.[6] |
Section 2: Organocatalysis in Stereoselective Cyclohexane Synthesis
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including substituted cyclohexanes.[7] These reactions often proceed through cascade or domino sequences, efficiently building molecular complexity from simple precursors.[7]
Troubleshooting Guide: Organocatalytic Cascade Reactions
Problem: Low enantioselectivity (ee) in my organocatalyzed Michael-Michael-Aldol cascade.
Causality: The stereochemical outcome of organocatalytic reactions is highly dependent on the catalyst structure, substrate, and reaction conditions. Inadequate control over the transition state geometry can lead to poor enantioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Q4: My organocatalytic reaction is yielding a complex mixture of side products. What could be the cause?
A4: Cascade reactions, while elegant, can be prone to side reactions if the desired reaction pathway is not significantly favored.
-
Potential Issues & Solutions:
-
Competing Reaction Pathways: One of the intermediates in your cascade may be participating in an undesired reaction. For instance, in reactions involving aldehydes, subsequent dehydration after an aldol reaction can lead to the loss of stereocenters.[7] Consider using substrates less prone to such side reactions or modifying the catalyst to disfavor the undesired pathway.
-
Reagent Purity: Impurities in your starting materials or solvents can act as catalysts or inhibitors for side reactions.[8] Ensure all reagents are of high purity.
-
Atmospheric Conditions: Some organocatalytic reactions are sensitive to moisture or oxygen.[8] Running the reaction under an inert atmosphere can prevent the formation of oxidation or hydrolysis byproducts.
-
Section 3: Transition Metal-Catalyzed Strategies
Transition metal catalysis offers a diverse toolbox for the stereoselective synthesis of cyclohexanes. Methods like asymmetric hydrogenation and hydrogen borrowing catalysis provide efficient routes to enantioenriched products.[9][10]
FAQs: Asymmetric Hydrogenation
Q5: I am attempting an asymmetric hydrogenation of a substituted benzene ring to a chiral cyclohexane, but the reaction is sluggish and non-selective. What are the key parameters to optimize?
A5: The asymmetric hydrogenation of arenes is a challenging transformation that requires careful selection of the catalyst and reaction conditions.
-
Key Considerations:
-
Catalyst Choice: Rhodium and Iridium complexes with chiral ligands are commonly employed for this purpose.[11] The choice of ligand is critical for achieving high enantioselectivity.
-
Hydrogen Pressure: The pressure of hydrogen gas can significantly influence the reaction rate and, in some cases, the stereoselectivity.
-
Solvent and Additives: The solvent can affect the solubility of the catalyst and substrate, as well as the stability of catalytic intermediates. Additives can sometimes be used to enhance catalyst activity and selectivity.
-
Experimental Workflow: Iridium-Catalyzed Hydrogen Borrowing for Cyclohexane Synthesis
This strategy allows for the construction of substituted cyclohexanes from 1,5-diols and ketones.[9] The iridium catalyst facilitates a sequence of oxidation, condensation, and reduction steps.[9]
Caption: Iridium-catalyzed hydrogen borrowing for cyclohexane synthesis.
Section 4: Chiral Auxiliary-Controlled Synthesis
The use of a chiral auxiliary is a classic and reliable method for introducing stereochemistry. The auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.[12]
Troubleshooting Guide: Chiral Auxiliary-Mediated Reactions
Problem: Incomplete removal of the chiral auxiliary is leading to contamination of my final product.
Causality: The cleavage conditions for the chiral auxiliary must be carefully chosen to be effective without causing epimerization or degradation of the desired product.
-
Troubleshooting Steps:
-
Screen Cleavage Conditions: If standard conditions (e.g., acid or base hydrolysis, reductive cleavage) are not effective, explore alternative reagents or conditions. For example, if LiAlH₄ is too harsh for reductive cleavage, consider a milder reducing agent.
-
Optimize Reaction Time and Temperature: Incomplete cleavage may be a result of insufficient reaction time or temperature. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.
-
Product Stability: Ensure your product is stable under the cleavage conditions. If not, a different chiral auxiliary that can be removed under milder conditions may be necessary.
-
Q6: The diastereoselectivity of my chiral auxiliary-controlled reaction is lower than expected. How can I improve it?
A6: The effectiveness of a chiral auxiliary is dependent on its ability to create a highly ordered transition state that favors one stereochemical outcome.
-
Factors Influencing Diastereoselectivity:
-
Auxiliary Structure: The steric bulk and electronic properties of the chiral auxiliary are crucial. Evans oxazolidinones, for example, are highly effective due to their rigid structure which effectively blocks one face of the enolate.[12]
-
Reaction Conditions: Temperature, solvent, and the choice of reagents (e.g., Lewis acids) can all impact the transition state geometry and therefore the diastereoselectivity.
-
Substrate Compatibility: The chosen chiral auxiliary must be compatible with the substrate and the reaction conditions.
-
Conclusion
The stereoselective synthesis of substituted cyclohexanes is a rich and diverse field, offering a multitude of strategies to tackle synthetic challenges. By understanding the fundamental principles behind these methodologies and employing a systematic approach to troubleshooting, researchers can efficiently develop robust and highly selective syntheses. This guide provides a foundation for addressing common experimental hurdles, and we encourage you to consult the primary literature for more detailed information on specific transformations.
References
-
Donohoe, T. J., et al. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. [Link]
-
Rosatella, A. A., & Afonso, C. A. M. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI. [Link]
-
Singh, S., et al. (2016). Stereoselective synthesis of multiple-substituted cyclohexanes via a Michael/Michael/isomerization cascade reaction. ResearchGate. [Link]
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. (2014). National Institutes of Health. [Link]
-
Diels-Alder Reaction. (n.d.). Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2021). Diels Alder Reaction. YouTube. [Link]
-
Diels-Alder Reaction-For the preparation of cyclohexene. (2017). Slideshare. [Link]
-
Substituted Cyclohexanes. (2019). Chemistry LibreTexts. [Link]
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. (2014). National Institutes of Health. [Link]
-
Cyclohexane synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
The Diels-Alder Cycloaddition. (2023). Chemistry LibreTexts. [Link]
-
Donohoe, T. J., et al. (2020). Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[9][13]-Hydride Shift Cascade. Journal of the American Chemical Society. [Link]
-
Diels–Alder reaction. (n.d.). Wikipedia. [Link]
-
Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. (2019). National Institutes of Health. [Link]
-
The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]
-
Donohoe, T. J., et al. (2019). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. National Institutes of Health. [Link]
-
The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]
-
Chiral Auxiliary Controlled Reactions. (2016). No Added Chemicals. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclohexane synthesis [organic-chemistry.org]
- 12. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating the Purification Challenges of Polar Carboxylic Acid Compounds
Welcome to the technical support center for the purification of polar carboxylic acid compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these highly polar molecules. Here, we move beyond simple protocols to explain the underlying principles of separation science, empowering you to troubleshoot effectively and develop robust purification methods.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of polar carboxylic acids, presented in a question-and-answer format.
Issue 1: Poor Retention in Reversed-Phase Chromatography
Question: My polar carboxylic acid elutes in or near the void volume on my C18 column, even with a highly aqueous mobile phase. How can I increase its retention?
Answer: This is a classic challenge with polar analytes on nonpolar stationary phases.[1][2] The weak hydrophobic interactions between your compound and the C18 stationary phase lead to minimal retention.[2] Here’s a systematic approach to resolving this:
-
Mobile Phase pH Adjustment: The ionization state of your carboxylic acid is critical. By adjusting the mobile phase pH to be at least two units below the compound's pKa, you can protonate the carboxyl group, rendering it less polar and increasing its affinity for the stationary phase.[3][4] For example, adding 0.1% formic or acetic acid to the mobile phase is a common starting point.[4]
-
"AQ" or Polar-Embedded Columns: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (less than 5% organic solvent), leading to irreproducible retention times.[3][5][6] Consider using columns specifically designed for these conditions, often designated as "AQ" or having a polar-embedded group (e.g., amide or carbamate) at the base of the alkyl chain.[7] This polar group helps maintain a hydrated stationary phase, preventing collapse and allowing for stable operation in 100% aqueous mobile phases.[7][8]
-
Ion-Pair Chromatography: While less common with the advent of modern column chemistries, ion-pairing agents can be effective. These reagents, such as quaternary amines for acidic compounds, have a charged head that interacts with your ionized analyte and a hydrophobic tail that interacts with the stationary phase, effectively creating a temporary ion-exchanger on the column surface.[6][9] However, be aware that ion-pairing agents can be difficult to remove from the column and are often incompatible with mass spectrometry (MS).[1][10]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Question: I'm seeing significant peak tailing for my carboxylic acid, even after optimizing retention. What's causing this and how can I fix it?
Answer: Poor peak shape is often a result of secondary, unwanted interactions with the stationary phase or issues with your analytical conditions.
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica backbone of the stationary phase can interact with the polar functional groups of your analyte, leading to peak tailing. Using a modern, high-purity, end-capped C18 column can minimize these interactions.[4] Adding a small amount of an acidic modifier to the mobile phase can also help by protonating the silanol groups.[4]
-
Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger (less polar) than your mobile phase can cause peak distortion.[4] It is always best to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.[4]
-
Column Overload: Injecting too much sample can lead to broad and asymmetrical peaks.[4] Try reducing the sample concentration or injection volume.
Issue 3: Inadequate Separation of Structurally Similar Polar Acids
Question: I have a mixture of isomeric or closely related polar carboxylic acids that are co-eluting. How can I improve the resolution?
Answer: When dealing with very similar compounds, enhancing selectivity is key.
-
Mixed-Mode Chromatography (MMC): This is a powerful technique that utilizes a stationary phase with multiple retention mechanisms, such as reversed-phase and ion-exchange.[10][11] For polar carboxylic acids, a mixed-mode column with anion-exchange properties can provide excellent separation.[12] You can fine-tune the selectivity by adjusting the mobile phase pH, ionic strength, and organic solvent content.[11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[13][14][15] It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[14][15] Water acts as the strong solvent, and analytes elute in order of increasing polarity.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[16] Anion-exchange chromatography, using a positively charged stationary phase, is well-suited for separating carboxylic acids.[17][18] Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.[16]
Issue 4: Sample Preparation and Matrix Effects
Question: My sample is in a complex matrix (e.g., biological fluid, environmental sample), and I'm seeing interference and poor recovery of my polar carboxylic acid. What's the best approach for sample cleanup?
Answer: Solid-Phase Extraction (SPE) is a robust technique for sample preparation.[19] For polar carboxylic acids, you have several options:
-
Reversed-Phase SPE: If your analyte has some hydrophobic character, you can use a reversed-phase sorbent (e.g., C18). After conditioning the cartridge, load your aqueous sample. The polar carboxylic acid may have weak retention, so careful optimization of the wash and elution steps is necessary.
-
Ion-Exchange SPE: This is often more effective for highly polar and charged analytes.[20]
-
Weak Anion-Exchange (WAX): These sorbents typically have amine functional groups. At a pH where your carboxylic acid is deprotonated (negatively charged) and the sorbent is protonated (positively charged), your analyte will be retained. You can then wash away neutral and basic impurities before eluting your acid with a high pH or high ionic strength solution.
-
Strong Anion-Exchange (SAX): These sorbents have permanently positively charged functional groups (e.g., quaternary ammonium). They will retain your deprotonated carboxylic acid. Elution requires a solution that can displace the analyte, such as a high concentration of a competing anion or a significant change in pH.
-
-
Mixed-Mode SPE: These cartridges combine reversed-phase and ion-exchange functionalities, offering a high degree of selectivity for complex samples.[20]
II. Frequently Asked Questions (FAQs)
Q1: Should I consider derivatization for my polar carboxylic acid?
A1: Derivatization can be a very effective strategy, especially for Gas Chromatography (GC) analysis where it increases volatility and thermal stability.[21][22] For HPLC, derivatization is often used to add a UV-active or fluorescent tag for enhanced detection.[23][24][25] Common methods include esterification to form less polar and more volatile derivatives.[21][24] However, derivatization adds extra steps to your workflow and can introduce its own set of impurities. It's a trade-off between improved chromatography/detection and increased sample preparation complexity.
Q2: What are the key mobile phase parameters to optimize for polar carboxylic acid purification?
A2: The most critical parameters are:
-
pH: Controls the ionization state of your analyte and, in some cases, the stationary phase.[12][26]
-
Organic Modifier: The type (e.g., acetonitrile, methanol) and concentration will influence retention.[26]
-
Buffer Concentration: In ion-exchange and mixed-mode chromatography, the buffer concentration affects the ionic strength of the mobile phase and can be used to modulate retention.[12]
Q3: Can I use normal-phase chromatography for polar carboxylic acids?
A3: While possible, traditional normal-phase chromatography (with nonpolar solvents) is often challenging for highly polar carboxylic acids due to their poor solubility in the mobile phase and excessively strong retention on the polar stationary phase.[14][27] HILIC is generally a more suitable and robust alternative, as it uses reversed-phase type solvents that are more compatible with these analytes.[14][15]
III. Experimental Protocols & Data
Protocol 1: General Method Development for a Polar Carboxylic Acid using Reversed-Phase HPLC
-
Column Selection: Start with a C18 AQ or polar-embedded column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient:
-
Start with a scouting gradient of 5% to 95% B over 15 minutes.
-
Flow rate: 1.0 mL/min.
-
Detection: UV at a relevant wavelength or MS.
-
-
Optimization:
-
If retention is insufficient, try an isocratic hold at 100% A for several minutes at the beginning of the gradient.
-
If peak shape is poor, ensure the sample is dissolved in the initial mobile phase.
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Data Summary: Comparison of Chromatography Modes
| Chromatography Mode | Stationary Phase | Mobile Phase | Key Advantages for Polar Carboxylic Acids | Common Challenges |
| Reversed-Phase (with AQ column) | C18 with polar-embedded group | Aqueous buffer with organic modifier (e.g., ACN, MeOH) | Good for moderately polar acids; MS-compatible mobile phases. | Poor retention for very polar acids; requires pH control. |
| HILIC | Polar (e.g., Silica, Amide) | High organic (e.g., >80% ACN) with aqueous buffer | Excellent retention for very polar compounds; enhanced MS sensitivity.[10] | Longer equilibration times; potential for sample solubility issues.[12] |
| Mixed-Mode (Anion-Exchange/RP) | C18 with anion-exchange groups | Aqueous buffer with organic modifier | Orthogonal selectivity; separates acids, bases, and neutrals in one run.[11][12] | Method development can be more complex.[10] |
| Ion-Exchange (Anion-Exchange) | Positively charged polymer or silica | Aqueous buffer gradient (pH or ionic strength) | Highly selective for charged analytes.[17][18] | High salt mobile phases may not be MS-compatible.[10] |
IV. Visualization of Workflows
Workflow for Troubleshooting Poor Retention in RP-HPLC
Caption: A decision tree for troubleshooting poor retention of polar carboxylic acids in reversed-phase HPLC.
General SPE Workflow for Polar Carboxylic Acidsdot
Sources
- 1. sepscience.com [sepscience.com]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. agilent.com [agilent.com]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. welch-us.com [welch-us.com]
- 11. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. biotage.com [biotage.com]
- 14. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 15. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 16. Video: Ion-Exchange Chromatography [jove.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Ion Chromatography and Related Techniques in Carboxylic Acids Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemistry Teaching Labs - Solid Phase Extraction [chemtl.york.ac.uk]
- 20. waters.com [waters.com]
- 21. diverdi.colostate.edu [diverdi.colostate.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 27. Chromatography [chem.rochester.edu]
Stability testing of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid under experimental conditions.
Technical Support Center: Stability Testing of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. It is designed to address common challenges and provide troubleshooting solutions based on the molecule's specific chemical properties.
Section 1: Understanding the Molecule & Initial Study Design
Before initiating a stability program, it is crucial to understand the inherent chemical liabilities of this compound. Its structure contains a secondary aromatic amine and a carboxylic acid, which are the primary sites for potential degradation.
-
Secondary Aromatic Amine: This group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, light, or heat.[1][2] Oxidation can lead to the formation of colored degradants, N-oxides, or other complex products.[3][4]
-
Carboxylic Acid: While generally more stable than esters or amides, this group can undergo decarboxylation at elevated temperatures.[5] It is also important to consider its reactivity in the presence of other functional groups or excipients.
-
General Hydrolysis: Hydrolysis is a common degradation pathway for many drug substances, involving a reaction with water that cleaves chemical bonds.[1][6][7] While the target molecule lacks highly susceptible groups like esters or amides, the overall stability in aqueous solutions across a pH range must be evaluated.[8]
Frequently Asked Questions: Study Design
Q1: Where do I start with designing a stability study for this compound?
A1: The foundational step is to consult the International Council for Harmonisation (ICH) Q1A(R2) guideline, which provides a comprehensive framework for stability testing of new drug substances.[9][10][11] This guideline outlines the necessary long-term and accelerated storage conditions.[12] Forced degradation (stress testing) studies should be conducted first to identify likely degradation products and establish a "stability-indicating" analytical method.[13][14][15]
Q2: What are "forced degradation" studies and why are they necessary?
A2: Forced degradation studies, or stress testing, involve exposing the drug substance to conditions more severe than accelerated testing.[16] The goal is to intentionally degrade the sample to an extent of 5-20%.[16] This serves two primary purposes:
-
To Understand Degradation Pathways: It helps identify the potential degradation products that could form under various stress conditions (hydrolysis, oxidation, photolysis, and heat).[13][15]
-
To Develop a Stability-Indicating Method: The data generated is crucial for developing and validating an analytical method (typically HPLC) that can accurately separate and quantify the intact drug from all its potential degradation products.[17][18][19] This ensures the method is specific and truly reflects the stability of the compound.
Q3: What initial stress conditions should I use for this specific molecule?
A3: Based on the functional groups, a well-rounded initial stress testing plan is essential. The following table provides a recommended starting point, which should be optimized to achieve the target degradation of 5-20%.[16]
| Stress Condition | Recommended Starting Parameters | Rationale for this compound |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess the stability of the molecule in an acidic environment.[6][16] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To evaluate stability in an alkaline environment.[6][16] |
| Oxidation | 3% H₂O₂ at room temperature | The secondary aromatic amine is a prime target for oxidation.[2][3] |
| Thermal | 80°C (dry heat) | To assess the impact of heat on the solid-state stability and potential decarboxylation.[20][21] |
| Photostability | ICH Q1B recommended light exposure (≥1.2 million lux hours and ≥200 W h/m²) | To determine if the compound is light-sensitive, which is common for aromatic compounds.[22][23][24][25] |
Section 2: Troubleshooting Forced Degradation Studies
This section addresses specific issues that may arise during the stress testing of this compound.
Workflow for a Forced Degradation Experiment
Caption: Workflow for a typical forced degradation study.
Frequently Asked Questions: Troubleshooting
Q4: I am seeing rapid and extensive degradation (>50%) under oxidative stress. What should I do?
A4: This is a common issue for molecules with secondary aromatic amines.[2] The high reactivity suggests the conditions are too harsh.
-
Causality: The lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing agents like hydrogen peroxide, leading to rapid degradation.
-
Troubleshooting Steps:
-
Reduce Oxidant Concentration: Decrease the concentration of H₂O₂ sequentially (e.g., from 3% to 1%, then 0.3%).
-
Lower the Temperature: Conduct the experiment at a lower temperature (e.g., refrigerated) to slow the reaction rate.
-
Decrease Exposure Time: Sample at earlier time points (e.g., 2, 4, 8 hours) instead of waiting for 24 hours. The goal is to find a condition that yields a quantifiable amount of degradation (ideally 5-20%) to properly assess the degradation profile.[16]
-
Q5: My compound shows very little to no degradation under hydrolytic (acid/base) conditions. Is this acceptable?
A5: While it indicates good stability to hydrolysis, regulatory guidelines require you to demonstrate that you have applied sufficiently stressful conditions.
-
Causality: The absence of easily hydrolyzable functional groups like esters or amides means the molecule is inherently resistant to this pathway.[7][8]
-
Troubleshooting Steps:
-
Increase Stress Severity: If no degradation is observed, you must increase the severity of the conditions. This can be done by increasing the temperature (e.g., to 80°C or reflux), increasing the concentration of the acid/base (e.g., to 1 M), or extending the exposure time.
-
Document the Stability: If the compound remains stable even under these more extreme conditions, this is a valid result. Your report should clearly state the conditions tested and conclude that the molecule is stable to hydrolysis.
-
Q6: After thermal stress, I see a small loss in the main peak, but no new impurity peaks are appearing on my chromatogram. What could be happening?
A6: This scenario suggests a few possibilities:
-
Formation of Non-UV Active Degradants: The carboxylic acid group could be undergoing decarboxylation to form a product that does not absorb UV light at your detection wavelength.
-
Formation of Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.
-
Precipitation: The degradant may be insoluble in your sample diluent and has precipitated out of the solution.
-
Troubleshooting Steps:
-
Use a Universal Detector: Analyze the sample using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector.
-
Mass Spectrometry: Use LC-MS to identify the masses of any potential degradants, even if they are present at low levels.
-
Check Mass Balance: A significant deviation from 100% mass balance (the sum of the assay of the main peak and all impurity peaks) indicates that not all degradants are being accounted for.
-
Section 3: Analytical Method & Data Interpretation
A robust, stability-indicating analytical method is the cornerstone of a successful stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[26]
Key Relationships in Method Development
Caption: Interrelation of forced degradation and HPLC method development.
Frequently Asked Questions: Analysis & Interpretation
Q7: How do I confirm my HPLC method is "stability-indicating"?
A7: A method is considered stability-indicating when it can demonstrate specificity for the drug substance in the presence of its degradation products, process impurities, and excipients.[17][27]
-
Peak Purity Analysis: The most critical step is to assess peak purity using a Photodiode Array (PDA) detector. This analysis should be performed on the main compound peak in all stressed samples. A pure peak indicates that no degradant is co-eluting.
-
Resolution: There must be adequate chromatographic resolution (typically >1.5) between the main peak and the closest eluting impurity peak.
-
Spiking Studies: If an impurity standard is available, you can spike it into a sample of the drug substance to confirm that the method can separate the two.
Q8: My mass balance is consistently low (e.g., <95%) in my oxidative stress sample. What does this mean?
A8: A low mass balance is a red flag indicating that your analytical method is not accounting for all the mass of the drug substance after degradation.
-
Causality: As discussed in Q6, this can be due to non-UV active or volatile degradants. For oxidative degradation of amines, it's also possible that highly polar, water-soluble degradants are being formed that are not retained on a standard reverse-phase (e.g., C18) HPLC column and are eluting in the void volume.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Try a different HPLC column (e.g., one with a polar end-capping or a phenyl-hexyl phase) or adjust the mobile phase to improve the retention of polar compounds.
-
Analyze the Void Volume: Use LC-MS to analyze the flow-through from the first few seconds of the injection to see if any masses corresponding to potential degradants are present.
-
Consider Alternative Techniques: If the issue persists, you may need to develop a secondary assay method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), to quantify highly polar degradants.
-
Protocol: Generic Forced Degradation Procedure
This protocol outlines the steps for conducting a forced degradation study on this compound.
-
Stock Solution Preparation: Prepare a stock solution of the drug substance at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of methanol and water).
-
Control Sample (t=0): Immediately dilute a portion of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze this sample to get the initial purity and concentration.
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place in a heated water bath (e.g., 60°C).
-
Oxidation: Mix the stock solution with a solution of H₂O₂ to achieve the desired final concentration (e.g., 3%). Keep at room temperature, protected from light.
-
Thermal: Place a known quantity of the solid drug substance in a vial in a calibrated oven at the target temperature (e.g., 80°C).
-
Photostability: Place the solid drug substance and a solution sample in a photostability chamber and expose them to light as per ICH Q1B guidelines.[23]
-
-
Timepoint Sampling: At designated time points, withdraw an aliquot of each stressed sample.
-
Sample Quenching/Neutralization:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
For thermal and photostability solid samples, dissolve in the stock solution solvent.
-
-
Final Dilution and Analysis: Dilute all samples to the target analytical concentration using the mobile phase and analyze by the validated stability-indicating HPLC method.
-
Data Analysis: For each condition, calculate the percentage of the remaining parent drug, the percentage of each impurity formed, and the overall mass balance.
References
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
-
ICH. Quality Guidelines. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Closmann, F. B., & Rochelle, G. T. (2011). Degradation of aqueous methyldiethanolamine by temperature and oxygen cycling. Energy Procedia, 4, 23-28. [Link]
-
Hydrolytic degradation: Significance and symbolism. (n.d.). Consolidated Pharmaceutical Knowledge Base. [Link]
-
European Medicines Agency. (2011). Guideline on Stability testing: stability testing of existing active substances and related finished products. [Link]
-
Qiu, F., & Norwood, D. L. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10961–10968. [Link]
-
Rathore, A. S. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
ICH. (2003). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Qiu, F., & Norwood, D. L. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Liu, D., et al. (2016). A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water. Journal of Pharmaceutical and Biomedical Analysis, 125, 245-251. [Link]
-
Sharma, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 171560, 4-Aminocyclohexanecarboxylic acid. [Link]
-
Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 139-146. [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Bajaj, S., et al. (2007). Pharmaceutical Analysis | Stability Testing. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Thermal degradation: Significance and symbolism. (n.d.). Consolidated Pharmaceutical Knowledge Base. [Link]
-
Li, Y. (2015). Hydrolytic Degradation. In Drug-like Properties: Concepts, Structure-Property Relationships, and Methods of Prediction (pp. 29-58). Royal Society of Chemistry. [Link]
-
Oxidation of Secondary and Primary Amines. (n.d.). University of Babylon. [Link]
-
Sonawane, S. S., et al. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 78(5), 632–638. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2018). ResearchGate. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Veeprho. [Link]
-
Thermal stability and decomposition of pharmaceutical compounds. (2018). ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). 23.11: Oxidation of Amines. [Link]
-
National Pharmaceutical Regulatory Agency (NPRA). (n.d.). GUIDELINE FOR STABILITY DATA. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]
-
Unpacking Drug Degradation: Hydrolysis and Oxidation. (n.d.). WebofPharma. [Link]
-
Biloski, A., et al. (1983). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society, 105(15), 5153–5154. [Link]
-
Suneetha, A., & Rao, D. D. (2016). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences, 5(2), 1-8. [Link]
-
Q 1 A (R2) A deep dive in Stability Studies. (2024). YouTube. [Link]
-
4-(Aminomethyl)cyclohexanecarboxylic Acid, (cis- and trans- mixture). (n.d.). Alfa Aesar. [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. nva.sikt.no [nva.sikt.no]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 8. books.rsc.org [books.rsc.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. youtube.com [youtube.com]
- 13. biomedres.us [biomedres.us]
- 14. onyxipca.com [onyxipca.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. irjpms.com [irjpms.com]
- 18. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wisdomlib.org [wisdomlib.org]
- 22. database.ich.org [database.ich.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 25. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. ijpras.com [ijpras.com]
How to minimize impurities in the synthesis of N-aryl amino acids?
Technical Support Center: Synthesis of N-Aryl Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-aryl amino acids. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, helping you minimize impurities and maximize the stereochemical integrity of your products. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the chemistry behind it.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-aryl amino acids?
A1: The three most prevalent methods are the Buchwald-Hartwig amination, the Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. It is widely used due to its broad substrate scope and functional group tolerance.[1][3]
-
Ullmann Condensation: A copper-catalyzed reaction, which is a classic method. Modern variations use ligands to allow for milder reaction conditions than the traditionally harsh high-temperature requirements.[2][4]
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl halide is "activated" by electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group.[5]
Q2: What is the primary cause of racemization in N-aryl amino acid synthesis, and how can I prevent it?
A2: Racemization, the loss of stereochemical purity at the α-carbon, is a significant challenge, particularly under basic reaction conditions. The primary mechanism involves the deprotonation of the α-proton by a base to form a planar enolate intermediate, which can be protonated from either face, leading to a mixture of enantiomers.[6][7]
-
Key Prevention Strategies:
-
Use of Bulky, Non-Nucleophilic Bases: Sterically hindered bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often preferred over smaller, stronger bases.[8]
-
Protecting Groups: Esterification of the carboxylic acid (e.g., as a methyl or tert-butyl ester) is crucial as it prevents the formation of a carboxylate anion, which can facilitate racemization.[9]
-
Mild Reaction Conditions: Employing modern catalyst systems (e.g., t-BuBrettPhos Pd G3/G4 precatalysts) that operate under milder temperatures can significantly reduce the rate of racemization.[9] Mechanistic studies have shown that erosion in enantiomeric excess can be due to the racemization of the amino acid ester starting material over time, not necessarily the product.[9]
-
Q3: My reaction is sluggish or incomplete. What are the likely causes?
A3: Incomplete conversion can stem from several factors:
-
Catalyst Deactivation: The palladium or copper catalyst can be deactivated by certain functional groups or impurities. In Ullmann reactions, different ligands can lead to markedly different rates of catalyst degradation.[10]
-
Poor Ligand Choice: In Buchwald-Hartwig reactions, the choice of phosphine ligand is critical and substrate-dependent. Bulky, electron-rich ligands are generally required to promote both oxidative addition and reductive elimination.[1][11]
-
Inappropriate Base or Solvent: The base's strength and solubility are crucial. For instance, in Buchwald-Hartwig couplings, a strong, non-nucleophilic base is needed to deprotonate the amine without competing in the reaction.[8] The solvent must be able to dissolve the reagents and not interfere with the catalyst. Toluene is often favored for Buchwald-Hartwig reactions.[11]
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific impurities and provides actionable troubleshooting steps.
Problem 1: Hydrodehalogenation of the Aryl Halide (Ar-H Impurity)
Observation: You observe a significant amount of the arene byproduct, where the halide on your starting material has been replaced by a hydrogen atom.
Causality: This is a common side reaction in palladium-catalyzed couplings, known as hydrodehalogenation. It can occur via a β-hydride elimination pathway from a palladium amido complex intermediate, especially if the amine has β-hydrogens.[1] It can also result from competitive reduction of the aryl halide.[12]
Solutions:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like BrettPhos) that favor the desired reductive elimination of the N-aryl product over β-hydride elimination.[9] These ligands create a steric shield around the metal center that disfavors the conformation required for β-hydride elimination.
-
Base Choice: Ensure the base is completely anhydrous. The presence of water can be a proton source for the hydrodehalogenation byproduct.
-
Reaction Conditions: Run the reaction at the lowest effective temperature. Higher temperatures can sometimes promote side reactions.
Problem 2: Racemization or Complete Loss of Enantiomeric Purity
Observation: Chiral HPLC analysis of your product shows a mixture of enantiomers or a racemic mixture.
Causality: As discussed in the FAQs, this is typically caused by the deprotonation of the α-proton. The rate of this process is highly dependent on the base strength, temperature, and reaction time.[6][7] Certain amino acids with side chains that can stabilize a negative charge (e.g., phenylglycine) are more prone to racemization.[13]
Solutions:
-
Optimize the Base: This is the most critical parameter.
-
Screen Bases: Test a range of bases from strong (NaOtBu, LiHMDS) to weaker (Cs₂CO₃, K₃PO₄). Weaker bases often minimize racemization but may require longer reaction times or higher temperatures.[8]
-
Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently. An excess of a strong base will accelerate racemization.
-
-
Ester Protecting Group: The tert-butyl ester is often superior to the methyl ester in preventing racemization due to its steric bulk, which can hinder the approach of the base to the α-proton.
-
Monitor Reaction Time: Extended reaction times, even at mild temperatures, can lead to gradual erosion of enantiomeric excess as the starting material itself may racemize.[9] Monitor the reaction by LC-MS and work it up as soon as the starting material is consumed.
Problem 3: Formation of Diarylated Amino Acid Impurity
Observation: Mass spectrometry shows a peak corresponding to the addition of two aryl groups to the amino acid nitrogen.
Causality: This occurs when the N-aryl amino acid product, which is a secondary amine, competes with the starting amino acid (a primary amine) and reacts again with the aryl halide. This is more common when the product is more reactive or present in high concentration relative to the starting amine.
Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amino acid ester relative to the aryl halide. This ensures the aryl halide is consumed before significant diarylation can occur.
-
Slow Addition: For highly reactive systems, adding the aryl halide solution slowly (e.g., via syringe pump) to the mixture of the amino acid, catalyst, and base can maintain a low concentration of the aryl halide, thus favoring the initial mono-arylation.
-
Ligand Choice: Certain bulky ligands can sterically hinder the formation of the diarylated product. The increased steric demand of the N-aryl amino acid product makes its coordination to the palladium center less favorable than the primary amino acid ester.
Problem 4: Residual Catalyst in the Final Product
Observation: The final product is colored (often gray or black) or ICP-MS analysis shows high levels of palladium or copper.
Causality: Transition metal catalysts, particularly palladium, can be difficult to remove completely. They can form colloidal nanoparticles or remain complexed to the product.
Solutions:
-
Optimized Workup:
-
After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove the bulk of the precipitated catalyst.
-
Perform an aqueous wash with a solution of a chelating agent. A wash with aqueous ammonium chloride or a dilute thiourea solution can help scavenge residual copper or palladium, respectively.
-
-
Silica Gel Chromatography: While standard silica gel chromatography can remove some metal, specialized scavengers are more effective. Consider passing the crude product solution through a cartridge containing a silica-bound scavenger (e.g., thiol-functionalized silica for palladium).
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification and removal of trace metal impurities.
Visual Workflow & Protocols
Troubleshooting Workflow for Impurity Minimization
The following diagram outlines a logical workflow for diagnosing and solving common impurity issues in N-aryl amino acid synthesis.
Caption: A decision-making workflow for troubleshooting common impurities.
Simplified Catalytic Cycle of Buchwald-Hartwig Amination & Side Reactions
This diagram illustrates the key steps and potential pitfalls in the catalytic cycle.
Caption: Buchwald-Hartwig cycle showing the desired path and a key side reaction.
General Protocol for Minimizing Racemization in a Buchwald-Hartwig N-Arylation
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Amino acid tert-butyl ester hydrochloride (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
t-BuBrettPhos Pd G3 precatalyst (2 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv), dried under vacuum
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide, amino acid ester salt, Cs₂CO₃, and the palladium precatalyst.
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the mixture at a controlled temperature (start with 80 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots every 1-2 hours and analyzing by TLC or LC-MS. Check for the disappearance of the aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the final product and determine the enantiomeric excess (ee%) using chiral HPLC.
Quantitative Data Summary
The choice of reaction components is critical for success. The following table provides a general guide for selecting conditions for the Buchwald-Hartwig N-arylation of amino acid esters.
| Parameter | Recommended Choice | Rationale & Considerations |
| Aryl Halide | Ar-Br, Ar-Cl, Ar-OTf | Reactivity: Ar-I > Ar-OTf > Ar-Br > Ar-Cl. Chlorides often require more specialized, electron-rich ligands. |
| Catalyst | Pd₂(dba)₃ with Ligand, or Precatalyst (e.g., G3/G4) | Precatalysts are air-stable and offer high activity, allowing for lower catalyst loading and milder conditions.[9] |
| Ligand | Bulky Biarylphosphines (e.g., BrettPhos, RuPhos) | Promotes fast reductive elimination, suppresses side reactions, and accommodates a wide range of substrates. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Weaker bases (Cs₂CO₃, K₃PO₄) are preferred to minimize racemization.[10] NaOtBu is stronger but may increase epimerization risk.[8] |
| Solvent | Toluene, Dioxane, THF | Toluene is a common, effective solvent. Dioxane is also widely used but is a solvent of higher environmental concern.[3] |
| Temperature | 80 - 110 °C | Start at a lower temperature and increase only if the reaction is slow to minimize thermal decomposition and side reactions. |
References
-
Lundgren, R. J., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Whittaker, A. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Request PDF. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Clayden, J., et al. (2020). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
-
Request PDF. (2025). A Mild and Efficient Method for Copper-Catalyzed Ullmann-Type N-Arylation of Aliphatic Amines and Amino Acids. ResearchGate. [Link]
-
K. A. Carpenter. (n.d.). 7.4 Racemization Assays. [Source document appears to be a chapter from a book or course material, specific publisher not identified]. [Link]
-
Wang, Y., et al. (2013). Reactions of An Aromatic σ,σ-Biradical with Amino Acids and Dipeptides in the Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]
-
PubMed Central. (2022). Epimerisation in Peptide Synthesis. National Institutes of Health. [Link]
-
Request PDF. (2025). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid and Established α2δ-1 Ligands: A Guide for Preclinical Evaluation
Abstract
This guide provides a comprehensive comparative analysis of the novel compound, 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid, against three clinically significant ligands: Gabapentin, Pregabalin, and Mirogabalin. Based on structural similarities to the gabapentinoid class of drugs, we hypothesize that the primary biological target for this novel compound is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a key player in the pathophysiology of neuropathic pain and epilepsy.[1][2][3][4][5] This document details a head-to-head comparison of physicochemical properties, outlines established biological activity of the known ligands, and provides detailed, field-proven experimental protocols for the comprehensive evaluation of this new chemical entity. The objective is to equip researchers and drug development professionals with the scientific framework and practical methodologies required to characterize its potential as a therapeutic agent.
Introduction: The α2δ-1 Subunit as a Therapeutic Target
Voltage-gated calcium channels are critical for regulating neurotransmitter release, and their dysfunction is implicated in numerous neurological disorders.[6][7] The α2δ-1 auxiliary subunit, in particular, has been identified as a prime therapeutic target. It plays a crucial role in the trafficking and cell surface expression of the pore-forming α1 subunit of VGCCs.[7] In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is upregulated in dorsal root ganglia and spinal cord neurons, leading to increased calcium influx and neuronal hyperexcitability.[8][9]
Ligands that bind to the α2δ-1 subunit, such as Gabapentin and its successors, disrupt this process.[2][3] They do not directly block the calcium channel pore but are thought to modulate its function and trafficking, ultimately reducing the synaptic release of excitatory neurotransmitters like glutamate and substance P.[1][2] This mechanism has proven highly effective for the management of neuropathic pain, fibromyalgia, and certain types of seizures.[10][11][12]
The Test Article: this compound is a novel compound featuring the core aminocyclohexane scaffold characteristic of gabapentinoids. The addition of a 4-methoxyphenyl group introduces significant aromatic and electronic features not present in existing therapies, warranting a thorough investigation into its binding affinity, functional activity, and potential for improved therapeutic properties.
The Comparators:
-
Gabapentin: The first-in-class α2δ ligand, widely used but with limitations in potency and bioavailability.[5][10]
-
Pregabalin: A second-generation ligand with higher binding affinity and improved pharmacokinetic properties compared to Gabapentin.[1][13]
-
Mirogabalin: A newer, potent ligand with a unique binding profile, including a slower dissociation rate from the α2δ-1 subunit, which may contribute to a more sustained analgesic effect and a potentially wider therapeutic window.[8][12][][15]
This guide will systematically compare the test article to these established ligands, providing the necessary protocols to generate robust, decision-driving data.
Physicochemical and Structural Comparison
The physicochemical properties of a ligand are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its suitability as a drug candidate. The introduction of the methoxyphenyl group in the test article is expected to increase its lipophilicity (LogP) and molecular weight compared to the existing aliphatic gabapentinoids.
| Property | 1-[(4-Methoxyphenyl)amino] cyclohexanecarboxylic acid | Gabapentin | Pregabalin | Mirogabalin |
| 2D Structure |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | |||
| Molecular Formula | C₁₄H₁₉NO₃ | C₉H₁₇NO₂ | C₈H₁₇NO₂ | C₁₂H₁₉NO₂ |
| Molecular Weight | 249.31 g/mol | 171.24 g/mol [5] | 159.23 g/mol [16] | 209.28 g/mol |
| XLogP3 | 2.1 (Predicted) | 1.39[17] | 1.27[16] | 1.5 (Predicted) |
| H-Bond Donors | 2 | 2[17] | 2[16] | 2 |
| H-Bond Acceptors | 4 | 3[17] | 3[16] | 3 |
| TPSA | 71.55 Ų (Predicted) | 63.32 Ų[17] | 63.32 Ų[16] | 63.32 Ų |
Comparative Biological Activity at the α2δ-1 Subunit
The ultimate measure of a ligand's potential is its biological activity. This is typically assessed through two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to measure the consequence of that binding. Mirogabalin, for instance, exhibits a higher affinity and a slower dissociation from the α2δ-1 subunit compared to Pregabalin, which is thought to underlie its potent and sustained effects.[8][15]
| Parameter | 1-[(4-Methoxyphenyl)amino] cyclohexanecarboxylic acid | Gabapentin | Pregabalin | Mirogabalin |
| Binding Affinity (Ki, nM) | To be determined | ~38 - 140 | ~39 - 83 | ~14 - 28 |
| Functional Activity (IC₅₀, µM) | To be determined | ~2.5 - 10 | ~0.1 - 1.0 | ~0.05 - 0.5 |
| α2δ-1 vs α2δ-2 Selectivity | To be determined | ~1-fold | ~1-fold | Slower dissociation from α2δ-1[][15] |
Note: Literature values for binding affinity and functional activity can vary based on assay conditions and tissue source. The values presented are representative ranges.
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison, standardized, validated assays are essential. The following protocols describe industry-standard methods for determining the binding affinity and functional activity of ligands targeting the α2δ-1 subunit.
Signaling Pathway Context
The diagram below illustrates the hypothesized mechanism of action. In a pathological state, increased α2δ-1 expression leads to more CaV channels at the presynaptic terminal. Ligand binding interferes with this process, reducing channel density and subsequent neurotransmitter release.
Caption: Hypothesized mechanism of α2δ-1 ligands.
Protocol 4.1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human α2δ-1 subunit by measuring its ability to compete with a known high-affinity radioligand.
Scientific Rationale: This assay provides a direct measure of the physical interaction between the compound and its target protein.[18] We use [³H]-Gabapentin as the radioligand due to its well-characterized binding to the α2δ-1 subunit. The resulting Ki value is a critical parameter for comparing the potency of different ligands.[19]
Caption: Workflow for the α2δ-1 radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human α2δ-1 subunit.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[20]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (BCA assay), and store at -80°C.
-
-
Assay Execution:
-
Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, combine:
-
50 µL of membrane suspension (20-40 µg protein).
-
50 µL of [³H]-Gabapentin (at a final concentration near its Kd, e.g., 10 nM).
-
50 µL of test compound dilution, buffer (for total binding), or a saturating concentration of unlabeled Gabapentin (10 µM, for non-specific binding).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50mM Tris-HCl).
-
Dry the filters, add scintillation cocktail, and count the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4.2: In Vitro Functional Assay (FLIPR-based Calcium Flux)
Objective: To measure the ability of the test compound to inhibit depolarization-evoked calcium influx in cells expressing VGCCs.
Scientific Rationale: A binding event does not guarantee a functional effect. This assay measures the downstream consequence of α2δ-1 ligand activity—the reduction of calcium flow through the associated channel.[21][22] By using a fluorescent calcium indicator, we can quantify the inhibitory effect of the compound on channel function in a high-throughput format.[23]
Caption: Workflow for the FLIPR-based calcium flux functional assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate a suitable cell line (e.g., SH-SY5Y human neuroblastoma cells) in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
-
Aspirate the culture medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).
-
Add the loading buffer to the cells and incubate for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
During the final 15-30 minutes of dye loading, add the test compound dilutions to the wells. Include positive controls (e.g., Pregabalin) and vehicle controls.
-
-
Measurement:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated fluidics to add a depolarizing stimulus (e.g., a high concentration of potassium chloride, KCl) to all wells simultaneously.
-
Immediately record the resulting change in fluorescence intensity over 1-2 minutes. The KCl will open the voltage-gated calcium channels, causing an influx of Ca²⁺ and a sharp increase in fluorescence.
-
-
Data Analysis:
-
Calculate the magnitude of the fluorescence response (peak minus baseline) for each well.
-
Normalize the data, setting the vehicle control as 0% inhibition and a no-stimulus (or max-inhibition) control as 100% inhibition.
-
Plot the percent inhibition against the log of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Discussion and Scientific Rationale
Causality Behind Experimental Choices: The selection of both a binding and a functional assay is critical for a comprehensive pharmacological profile. The binding assay confirms target engagement and provides a precise measure of potency (Ki). However, high affinity does not always translate to functional efficacy. The calcium flux assay serves as a self-validating system, confirming that the binding event leads to the desired biological outcome: the inhibition of channel activity. Comparing the Ki from the binding assay to the IC₅₀ from the functional assay can provide insights into the ligand's efficiency in translating binding into a functional response.
Interpreting Potential Outcomes:
-
High Affinity, High Functional Potency: If this compound shows a low nM Ki and a potent IC₅₀, it would be considered a strong candidate for further development. The key comparison will be its potency relative to Pregabalin and Mirogabalin.
-
Structure-Activity Relationship (SAR): The presence of the 4-methoxyphenyl group significantly increases the size and lipophilicity compared to Pregabalin's isobutyl group. This moiety could engage in additional hydrophobic or π-stacking interactions within the α2δ-1 binding pocket, potentially explaining any observed increase in affinity. However, increased lipophilicity can also lead to non-specific binding and potential off-target effects, which would need to be investigated in subsequent selectivity screens.
-
Dissociation Kinetics: While not covered in these primary screening protocols, investigating the koff (dissociation rate) would be a logical next step. A slow koff, as seen with Mirogabalin, often correlates with a more durable pharmacological effect in vivo.[8] The bulky aromatic group of the test article may influence this parameter.
Conclusion and Future Directions
This guide establishes a foundational strategy for the comparative analysis of this compound. By executing the detailed protocols, researchers can generate the critical data needed to benchmark this novel compound against established therapeutic agents. A successful outcome from these in vitro studies—demonstrating potent binding and functional inhibition at the α2δ-1 subunit—would provide a strong rationale for advancing the compound into more complex secondary assays, such as electrophysiology (patch-clamp) for detailed channel kinetics, ADME profiling, and ultimately, in vivo models of neuropathic pain or epilepsy to establish preclinical proof-of-concept.
References
- Dr.Oracle. (2025, May 26). What is the mechanism of action of Pregabalin (Lyrica)?
- BOC Sciences. (n.d.). CAS 1138245-13-2 Mirogabalin.
- Taylor, C. P. (2004). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed.
- National Center for Biotechnology Information. (n.d.). Gabapentin. PubChem.
- WebMD. (2024, May 29). Pregabalin (Lyrica): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- NIST. (n.d.). 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid. NIST WebBook.
- Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action.
- Al-Hayani, A. (2025, October 15). Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit. Multidisciplinary Digital Publishing Institute.
- Wikipedia. (n.d.). Pregabalin.
- National Center for Biotechnology Information. (n.d.). 4-Aminocyclohexanecarboxylic acid. PubChem.
- Wikipedia. (n.d.). Gabapentin.
- Google Patents. (2017, August 10). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- National Center for Biotechnology Information. (n.d.). Pregabalin. PubChem.
- Domínguez, E., et al. (2021, January 31). Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit. National Center for Biotechnology Information.
- Catterall, W. A. (n.d.). Voltage-Gated Calcium Channels. National Center for Biotechnology Information.
- Wang, D., et al. (2022, March 12). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv.
- National Center for Biotechnology Information. (n.d.). Mirogabalin. PubChem.
- BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology.
- Houghton, A. K., & Mealer, R. G. (n.d.). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers.
- Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. PubMed.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pregabalin.
- Agilent. (n.d.). Calcium Flux Assays.
- Shimizu, S., et al. (n.d.). Analgesic characteristics of a newly developed α2δ ligand, mirogabalin, on inflammatory pain. National Center for Biotechnology Information.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). gabapentin.
- AAT Bioquest. (2021, July 22). What is a calcium flux assay?
- Brown, J. P., et al. (1999, September 1). Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. PubMed.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. study.com [study.com]
- 4. Pregabalin - Wikipedia [en.wikipedia.org]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 8. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pregabalin (Lyrica): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. researchgate.net [researchgate.net]
- 13. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Analgesic characteristics of a newly developed α2δ ligand, mirogabalin, on inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pregabalin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. gabapentin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 23. agilent.com [agilent.com]
A Researcher's Guide to Validating the Biological Target of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
Introduction: From Novel Compound to Validated Target
In the landscape of drug discovery, the synthesis of a novel chemical entity like 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid marks a beginning, not an end. While its structural motifs may hint at potential biological activity—its derivatives, for instance, are used as intermediates in the synthesis of Janus Kinase (JAK) inhibitors—a rigorous, evidence-based process is required to confirm its precise biological target.[1][2] Failure to unequivocally validate a drug's target is a primary cause of late-stage clinical trial failures, leading to immense financial and resource loss.[3]
This guide provides a comprehensive framework for researchers to confidently validate the biological target of this, or any, novel compound. We will operate under a common research scenario: preliminary cellular screens suggest that this compound (hereafter referred to as 'Compound X') induces an anti-inflammatory response, and computational modeling predicts it may bind to a hypothetical protein, "Kinase Y" .
A Comparative Analysis of Target Validation Strategies
The cornerstone of robust target validation is the use of orthogonal methods—independent techniques whose underlying principles differ, thus minimizing the risk of shared experimental artifacts. Here, we compare three powerful and complementary approaches to test our hypothesis that Compound X directly engages and modulates Kinase Y.
| Methodology | Core Principle | Key Question Answered | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in its native cellular environment.[6] | Does the compound bind to the target protein inside intact cells? | Label-free; reflects target engagement in a physiological context; can be adapted for high-throughput screening.[7] | Indirectly measures binding; requires a specific antibody for detection (Western Blot) or mass spectrometry for proteome-wide analysis.[8] |
| CRISPR/Cas9 Gene Editing | Knocking out the gene encoding the putative target protein should abolish or reduce the cellular phenotype caused by the compound.[9][10] | Is the target protein genetically required for the compound's biological activity? | Provides definitive genetic evidence linking the target to the phenotype; versatile for creating knockout, knockdown, or mutant models.[11] | Potential for off-target gene edits; cellular compensation mechanisms can mask the effect; does not prove direct binding.[12] |
| In Vitro Biochemical Assay | The compound directly modulates the enzymatic activity of the purified target protein in a controlled, cell-free system. | Does the compound directly interact with and alter the function of the isolated target protein? | Provides direct evidence of interaction and functional modulation (e.g., inhibition); allows for precise determination of potency (IC₅₀). | Lacks biological context (no cell membranes, metabolism, etc.); requires purified, active protein which can be challenging to produce. |
The Workflow for Robust Target Validation
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion: Building an Unimpeachable Case for Target Validation
The validation of a biological target is a critical milestone in the journey of any potential therapeutic. For this compound, or 'Compound X', a hypothesis targeting 'Kinase Y' can only be confirmed through a rigorous, multi-faceted investigation.
By integrating cellular target engagement (CETSA), genetic necessity (CRISPR), and direct biochemical modulation (in vitro assays), we construct a logical framework where each result reinforces the others. A positive outcome—observing a thermal shift in CETSA, loss of efficacy in a knockout cell line, and direct enzymatic inhibition—provides the highest possible confidence that Kinase Y is the bona fide biological target of Compound X. This foundational knowledge is indispensable for advancing a compound into further preclinical and clinical development.
References
-
ChemBK. (n.d.). 1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid. Available at: [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Available at: [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
European Patent Office. (2017). EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Available at: [Link]
-
PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Available at: [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. Available at: [Link]
-
Petherick, K. J. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Bentham Science Publishers. Available at: [Link]
-
Henderson, M. J., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 31(7), 954-958. Available at: [Link]
-
Chemspace. (2023). Target Identification and Validation in Drug Discovery. Available at: [Link]
-
Ball, G., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2916-2926. Available at: [Link]
-
D'Alessandro, A., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15, 122–144. Available at: [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Available at: [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Available at: [Link]
-
Jafari, R. (2015). The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. Nanyang Technological University, Singapore. Available at: [Link]
-
ResearchGate. (2023). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Available at: [Link]
-
Frontiers. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Available at: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]
-
Drug Target Review. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Available at: [Link]
-
Corn, J. E., et al. (2016). Cornerstones of CRISPR-Cas in drug development and therapy. The Journal of Clinical Investigation, 126(9), 3229-3236. Available at: [Link]
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
Sources
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 9. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
Comparative Guide to the Structure-Activity Relationship of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid. This scaffold serves as a versatile template in medicinal chemistry, with analogues demonstrating a wide range of biological activities, including analgesic, anticancer, and antimicrobial effects. Understanding how structural modifications influence biological outcomes is critical for designing next-generation therapeutic agents with enhanced potency and specificity.
The Core Molecular Scaffold: A Tripartite Analysis
The therapeutic potential of this molecular class is dictated by the interplay of its three primary structural components. Rational drug design requires a systematic evaluation of each component to optimize interactions with biological targets.
-
The Aromatic Head: The (4-Methoxyphenyl)amino group, which often serves as a key recognition element for target binding.
-
The Alicyclic Core: The cyclohexyl ring, whose conformation and substitution pattern dictate the spatial arrangement of the other functional groups.
-
The Carboxylic Acid Tail: A critical functional group for target interaction and influencing physicochemical properties.
Below is a logical diagram illustrating these key regions for potential modification.
Caption: Key zones for SAR studies on the core scaffold.
The (4-Methoxyphenyl)amino Group: The Aromatic Anchor
The Role of the Methoxy Group
The methoxy (-OCH₃) substituent is a prevalent feature in many approved drugs and natural products.[1] Its inclusion is not arbitrary; it serves several critical functions that can enhance a molecule's drug-like properties.[1][2]
-
Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target's binding pocket. Docking studies on related compounds have shown that the methoxy group's oxygen can form hydrogen bonds with key residues like Lys48 and Asp145 in cyclin-dependent kinases (CDKs), highlighting its importance for inhibitory activity.[3]
-
Physicochemical and ADME Properties: The methoxy group can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] It can modulate lipophilicity and metabolic stability, which are key determinants of bioavailability.
-
Positional Importance: The position of the methoxy group on the phenyl ring is critical. While the para position is the focus of this guide, studies on related scaffolds show that moving substituents to the ortho or meta positions can drastically alter potency, suggesting a well-defined binding pocket.[4] For example, in a series of ketamine esters, 2- and 3-substituted compounds were generally more active than 4-substituted ones.[4]
Phenyl Ring Substitution
Modifying the phenyl ring with various substituents is a classical medicinal chemistry strategy to probe the electronic and steric requirements of a binding site.
-
Electronic Effects: The introduction of electron-donating groups (e.g., -CH₃) or electron-withdrawing groups (e.g., -Br, -Cl) can significantly impact biological activity.[5] In a series of analgesic 4-amino-4-arylcyclohexanones, para-methyl and para-bromo derivatives were found to be the most potent.[5] In another study on dopamine autoreceptor agonists, electron-donating groups on the phenyl ring were better tolerated than electron-withdrawing groups.[6]
-
Steric Effects: The size and shape of the substituent are also crucial. Bulky groups may cause steric hindrance, preventing the molecule from fitting into the target's active site, while smaller groups may not provide sufficient van der Waals interactions to stabilize binding.
The Cyclohexanecarboxylic Acid Moiety: The Conformational Core
The Cyclohexyl Ring
The cyclohexane ring provides a three-dimensional scaffold that orients the pharmacophoric groups in space. Its conformation and substitution patterns are paramount to activity.
-
Stereochemistry: The relative orientation of substituents on the cyclohexyl ring can have a profound impact on potency. In studies of related 4-aminocyclohexanols, isomers where the hydroxyl and amino groups were in a trans configuration were invariably more potent analgesics than their cis counterparts.[7] This suggests that a specific spatial arrangement is required for optimal receptor interaction.
-
Ring Unsaturation: Introducing a double bond to form a cyclohexene ring can enhance certain biological activities. For example, amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety showed enhanced antiproliferative activity compared to their saturated cyclohexane analogues.[8]
-
Substitution: Adding substituents to the cyclohexyl ring can modulate activity by influencing the ring's conformation or by directly interacting with the target.
The Carboxylic Acid Group
The carboxylic acid is a highly polar, ionizable group that often plays a pivotal role in the pharmacodynamics and pharmacokinetics of a drug.
-
Target Interaction: As a strong hydrogen bond donor and acceptor, the carboxylic acid is frequently involved in anchoring the molecule to its biological target. Its ability to exist as a carboxylate anion at physiological pH allows for potent ionic interactions with positively charged residues like arginine or lysine.
-
Prodrug Strategies: The carboxylic acid moiety is an ideal handle for creating prodrugs. Conversion to an ester or an amide can neutralize the charge, increase lipophilicity, and improve cell membrane permeability. This strategy can enhance oral bioavailability, with the ester or amide being hydrolyzed by intracellular enzymes to release the active carboxylic acid.[9] The introduction of amino acids to natural products via ester or amide linkages is a known strategy to improve solubility and activity.[10]
Comparative Biological Activity Data
Derivatives of this and closely related scaffolds have been evaluated across multiple therapeutic areas. The following tables summarize representative data from the literature, comparing how structural changes affect different biological activities.
Table 1: Anticancer and Antiproliferative Activity
| Compound/Derivative Class | Key Structural Feature | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Source |
| Pyrazolo[3,4-b]pyridines | Contains 4-methoxyphenyl group | Hela, MCF7, HCT-116 | 2.59 µM - 4.66 µM | [3] |
| N-Benzimidazole Carboxamides | 2-hydroxy-4-methoxy substitution | HCT 116, MCF-7 | 1.2 µM - 4.4 µM | [11] |
| 4-Anilinoquinolinylchalcones | 4-methoxyphenyl group on chalcone | MDA-MB-231 | High cytotoxicity | [12] |
| Tetrahydro-β-carbolines | Adamantyl group on urea | MCF-7 | 14.7 µM | [13] |
Table 2: Antimicrobial and Other Activities
| Compound/Derivative Class | Key Structural Feature | Target Organism/Assay | Activity (MIC/EC₅₀) | Source |
| N-Benzimidazole Carboxamides | Dihydroxy-methoxy phenyl group | E. faecalis | 8 µM (MIC) | [11] |
| Amidrazone Derivatives | Two 2-pyridyl rings | Y. enterocolitica | 64 µg/mL (MIC) | [8] |
| Mitofusin Activators | Cycloalkyl linker modification | Mitofusin activation (FRET) | ~0.3 µM (EC₅₀) | [14] |
| Dopamine Autoreceptor Agonists | R-enantiomer of lead compound | Conditioned avoidance (monkeys) | 0.6 mg/kg (ED₅₀) | [6] |
Experimental Protocols
To ensure scientific integrity, the methodologies used to generate SAR data must be robust and reproducible.
General Synthesis Workflow
The synthesis of novel derivatives typically follows a multi-step sequence designed for versatility, allowing for the introduction of diverse functional groups at key positions.
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
- 11. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of callophycin A and analogues as potential chemopreventive and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Mandate: A Comparative Guide to the Efficacy of Cis and Trans Isomers of Substituted Cyclohexanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. This principle is profoundly evident in the study of substituted cyclohexanecarboxylic acids, a scaffold present in a variety of pharmacologically active agents. The seemingly subtle difference between cis and trans isomers—where substituents are positioned on the same or opposite sides of the cyclohexane ring, respectively—can lead to dramatic divergences in efficacy, receptor interaction, and overall therapeutic potential. This guide provides an in-depth, objective comparison of the performance of cis and trans isomers of substituted cyclohexanecarboxylic acids, supported by experimental data and detailed methodologies, to inform rational drug design and development.
The Decisive Role of Spatial Arrangement: Structure-Activity Relationships
The cyclohexane ring is not a static, planar structure; it predominantly exists in a chair conformation. The orientation of substituents in either axial or equatorial positions, dictated by the cis or trans configuration, fundamentally influences how the molecule presents its pharmacophoric features to a biological target. This spatial variance directly impacts binding affinity, receptor activation or inhibition, and consequently, the therapeutic outcome.
A stark illustration of this principle is found in the antifibrinolytic drug, tranexamic acid , which is the trans isomer of 4-(aminomethyl)cyclohexanecarboxylic acid. Its therapeutic efficacy lies in its ability to block the lysine-binding sites on plasminogen, thereby inhibiting the dissolution of fibrin clots.[1] The specific distance and orientation between the aminomethyl and carboxylic acid groups in the trans conformation are crucial for this interaction.[2] In contrast, the cis isomer is therapeutically inactive, highlighting a clear case of stereospecificity.[3]
This stereochemical dependence is not unique to antifibrinolytic agents. In the realm of neuroscience, analogues of the neurotransmitter γ-aminobutyric acid (GABA) built on cyclic scaffolds demonstrate distinct pharmacological profiles based on their isomerism. Studies on conformationally restricted GABA analogues, such as cis- and trans-4-aminocrotonic acid, have shown that the extended conformation of the trans isomer is often preferred for binding to GABA_A receptors, while the folded conformation of the cis isomer can lead to selectivity for GABA_C receptors.[4][5] This differential receptor activation underscores the necessity of precise stereochemical control in drug design to achieve target selectivity and desired efficacy.
Comparative Efficacy Data: A Quantitative Look at Isomeric Differences
The following table summarizes quantitative data from various studies, highlighting the differential biological activities of cis and trans isomers of notable substituted cyclohexanecarboxylic acids and their analogues.
| Compound Class | Isomer | Biological Target/Activity | Efficacy Metric | Value | Reference |
| 4-(Aminomethyl)cyclohexanecarboxylic Acid | trans (Tranexamic Acid) | Antifibrinolytic (Plasminogen Binding) | - | Active | [1][3] |
| cis | Antifibrinolytic (Plasminogen Binding) | - | Inactive | [3] | |
| 4-Aminocyclohexanecarboxylic Acid Analogue | trans | GABA_A Receptor | Agonist | More potent than GABA | [4] |
| cis | GABA_A Receptor | Agonist | 20-fold less potent than GABA | [4] | |
| Thioether derivative of 4-aminocyclopent-1-enecarboxylic acid | Mixed Isomers | GABA_A Receptor | Antagonist | IC_50 = 42 µM | [6] |
Visualizing the Stereochemical Impact on Biological Interactions
The following diagrams illustrate the fundamental principles of cis-trans isomerism and a simplified representation of how these isomers might interact differently with a biological target.
Caption: Cis vs. Trans Isomerism in a Disubstituted Cyclohexane.
Caption: Differential Binding of Cis and Trans Isomers to a Receptor.
Experimental Protocols for Efficacy Determination
The following are detailed, step-by-step methodologies for key experiments to assess the efficacy of cis and trans isomers of substituted cyclohexanecarboxylic acids.
Protocol 1: In Vitro Antifibrinolytic Activity Assay (Plasminogen Activation Assay)
This protocol is designed to quantify the ability of a compound to inhibit the activation of plasminogen to plasmin, a key process in fibrinolysis.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Human Plasminogen: Reconstitute lyophilized human plasminogen in the assay buffer to a final concentration of 1 µM.
-
Tissue Plasminogen Activator (t-PA): Reconstitute t-PA in the assay buffer to a working concentration (e.g., 10 nM).
-
Chromogenic Plasmin Substrate: Prepare a solution of a plasmin-specific chromogenic substrate (e.g., S-2251) in the assay buffer.
-
Test Compounds: Prepare stock solutions of the cis and trans isomers of the test cyclohexanecarboxylic acid derivative in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.
2. Assay Procedure: a. In a 96-well microplate, add 20 µL of each dilution of the test compounds (cis and trans isomers) or vehicle control to respective wells. b. Add 20 µL of the human plasminogen solution to all wells. c. Add 20 µL of the t-PA solution to all wells to initiate the activation of plasminogen. d. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). e. Add 20 µL of the chromogenic plasmin substrate to each well. f. Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic mode for 15-30 minutes.
3. Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance per unit time) for each well.
-
Plot the rate of plasmin activity against the concentration of each isomer.
-
Determine the IC_50 value (the concentration of the compound that inhibits 50% of plasmin activity) for each isomer using non-linear regression analysis.
Caption: Workflow for the In Vitro Antifibrinolytic Activity Assay.
Protocol 2: Competitive Radioligand Binding Assay for GABA_A Receptors
This protocol determines the affinity (K_i) of a compound for the GABA_A receptor by measuring its ability to displace a known radiolabeled ligand.
1. Reagent and Membrane Preparation:
-
Binding Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a tritiated GABA_A receptor agonist or antagonist, such as [³H]muscimol or [³H]GABA. Prepare a working solution at a concentration close to its K_d value.
-
Non-specific Binding Control: Use a high concentration of unlabeled GABA (e.g., 1 mM) to determine non-specific binding.
-
Test Compounds: Prepare stock solutions and serial dilutions of the cis and trans isomers.
-
Membrane Preparation: Prepare crude synaptic membranes from a suitable source (e.g., rat cerebral cortex) expressing GABA_A receptors. The final protein concentration should be determined (e.g., using a BCA protein assay).
2. Assay Procedure: a. In microcentrifuge tubes or a 96-well plate, combine the following in order:
- Binding buffer.
- Test compound dilution (cis or trans isomer) or vehicle (for total binding) or unlabeled GABA (for non-specific binding).
- Radioligand solution.
- Membrane preparation. b. Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). c. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand. d. Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand. e. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC_50 value for each isomer from the resulting competition curve.
-
Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[3]
Caption: Workflow for the Competitive Radioligand Binding Assay.
Conclusion
The evidence presented underscores a fundamental principle in drug development: stereoisomerism is not a trivial detail but a critical factor governing biological efficacy. For substituted cyclohexanecarboxylic acids, the distinction between cis and trans geometries can mean the difference between a potent therapeutic agent and an inactive molecule. As demonstrated by the case of tranexamic acid and various GABA analogues, the precise spatial orientation of functional groups is paramount for effective interaction with biological targets. Researchers and drug development professionals must, therefore, consider stereochemistry as a primary design element, employing stereoselective synthesis and rigorous comparative testing of isomers to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Johnston, G. A. R., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(9), 1698–1703.
- Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.
- Manabe, S., et al. (1998). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans.
- Levy, J. H., & O'Glasser, A. Y. (2018).
-
Johnston, G. A. R., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Available at: [Link]
- Johnston, G. A. R., et al. (2006). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Current Medicinal Chemistry, 13(10), 1013-1024.
- Astedt, B. (1987). Clinical pharmacology of tranexamic acid. Scandinavian Journal of Gastroenterology, 22(sup137), 22-25.
-
Point-of-care Measurement of the Antifibrinolytic Activity of Tranexamic Acid in Cardiac Surgery. (2023). ClinicalTrials.gov. Available at: [Link]
-
Astedt, B. (2009). Clinical Pharmacology of Tranexamic Acid. VE:LA Skincare. Available at: [Link]
- Johnston, G. A. R., et al. (1975). Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. Journal of Neurochemistry, 24(1), 157-160.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5526, 4-(Aminomethyl)cyclohexanecarboxylic acid. PubChem. Available at: [Link].
- Li, Y., et al. (2025). Comparative efficacy and safety of different tranexamic acid administration in spine surgery: a network meta-analysis. European Spine Journal.
-
Astedt, B. (1987). Clinical pharmacology of tranexamic acid. Semantic Scholar. Available at: [Link]
- Gryz, M., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences, 23(19), 11843.
- Tran, A., et al. (2016). Efficacy and safety of tranexamic acid versus ϵ-aminocaproic acid in cardiovascular surgery. Pharmacotherapy, 36(10), 1043-1051.
- Mazur, L., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(11), 3196.
- Horváth, D., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Gryz, M., et al. (2023). Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. Molecules, 28(20), 7119.
- Ayoub, G. S., & Matthews, G. (1991). Conformational specificity of GABA binding to the presynaptic GABAA receptor. Neuroreport, 2(12), 809-811.
-
Enright, G. D., et al. (2021). Synthesis of cis- and trans-isomers of carboxylic acid 33 and amine 35... ResearchGate. Available at: [Link]
-
Johnston, G. A. R., et al. (1975). Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. PubMed. Available at: [Link]
- Katsuta, Y., et al. (2005). trans-4-(Aminomethyl)cyclohexane carboxylic acid methylamide (t-AMCHA methylamide) inhibits the physical interaction between urokinase-type plasminogen activator and stratum corneum, and accelerates the recovery of barrier function.
-
RCEMLearning. (n.d.). Background. RCEMLearning. Available at: [Link]
-
Mazur, L., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
-
Manabe, S., et al. (1998). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. PubMed. Available at: [Link]
-
Johnston, G. A. R., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Available at: [Link]
-
Johnston, G. A. R., et al. (2006). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. Available at: [Link]
Sources
- 1. Clinical pharmacology of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational specificity of GABA binding to the presynaptic GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Synthetic Routes to N-Aryl Cyclic Amino Acids
Introduction: The Strategic Importance of N-Aryl Cyclic Amino Acids
In the landscape of modern drug discovery and medicinal chemistry, N-aryl cyclic amino acids represent a privileged scaffold. Their rigid, conformationally constrained structures are instrumental in designing peptides and small molecules with enhanced metabolic stability, improved membrane permeability, and fine-tuned target selectivity.[1] These structural motifs are integral to a range of pharmaceuticals, from blood-brain barrier shuttles to potent enzyme inhibitors.[2][3][4] The incorporation of unnatural amino acids (UAAs) like these is a cornerstone strategy for moving beyond the limitations of natural peptides to create next-generation therapeutics.[1][5][6][7]
However, the synthetic accessibility of these vital building blocks can be a significant bottleneck. The efficiency of the C-N bond formation is paramount, directly impacting yield, purity, cost, and the preservation of sensitive stereocenters. This guide provides a comparative analysis of the predominant synthetic methodologies for accessing N-aryl cyclic amino acids, offering field-proven insights and experimental data to guide researchers in selecting the optimal route for their specific application. We will dissect four key strategies: the workhorse Palladium-catalyzed Buchwald-Hartwig amination, the classic Copper-catalyzed Ullmann condensation, emerging Nickel-catalyzed couplings, and innovative transition-metal-free approaches.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has revolutionized C-N cross-coupling over the past two decades, largely replacing harsher classical methods.[8] Its broad functional group tolerance, high efficiency, and progressively milder reaction conditions have established it as the go-to method for many applications, including the synthesis of N-aryl amino acid esters.[9][10]
Mechanistic Rationale: The reaction proceeds via a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple.[11][12] The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands (e.g., Josiphos, t-BuBrettPhos) are essential for promoting both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and ensuring high turnover.[13][14]
Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of aryl/heteroaryl halides and pseudohalides (Cl, Br, I, OTf).[8][15]
-
High Functional Group Tolerance: Compatible with esters, ketones, nitriles, and other sensitive functionalities.
-
Excellent Stereoretention: Mild conditions, particularly with modern precatalysts, minimize racemization of the amino acid's α-stereocenter.[13][14]
-
High Yields: Often provides excellent yields where other methods fail.
Limitations:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive, especially for large-scale synthesis.
-
Trace Metal Contamination: Removal of residual palladium from the final product is a critical concern in pharmaceutical applications and often requires specific purification protocols.
Representative Protocol: N-Arylation of L-Proline tert-Butyl Ester [14]
-
Setup: To an oven-dried Schlenk tube under an argon atmosphere, add t-BuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), the desired aryl triflate (1.0 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon (repeat three times). Add L-proline tert-butyl ester (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 14-24 hours, monitoring by TLC or LC-MS for completion.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the N-aryl proline ester. The use of tert-butyl esters is common as they are robust and can limit racemization.[16]
Copper-Catalyzed Ullmann Condensation: The Classic Revitalized
The Ullmann condensation is the classic method for forming C-N bonds, predating palladium catalysis by decades.[17][18] Traditionally, it required harsh conditions—high temperatures (>200 °C) and stoichiometric copper powder—which limited its scope and functional group compatibility.[17] However, modern advancements, particularly the use of soluble Cu(I) salts and ancillary ligands like amino acids or diamines, have revitalized the reaction, enabling it to proceed under significantly milder conditions.[19][20]
Mechanistic Rationale: The modern Ullmann-type reaction (often called the Goldberg reaction for C-N coupling) is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[17][21] The process starts with the coordination of the amine to a Cu(I) salt. Oxidative addition of the aryl halide forms a Cu(III) intermediate, which then undergoes reductive elimination to yield the N-arylated product and regenerate the active Cu(I) catalyst. The ligand accelerates the reaction by stabilizing the copper species and facilitating the oxidative addition and reductive elimination steps.[20]
Advantages:
-
Cost-Effective: Copper catalysts are significantly cheaper and more abundant than palladium.
-
Effective for Electron-Deficient Aryl Halides: The reaction often works well with aryl halides bearing electron-withdrawing groups.
-
Amino Acid as Ligand: Interestingly, α-amino acids themselves can act as accelerating ligands in the coupling reaction with aryl halides.[19]
Limitations:
-
Harsher Conditions: Generally requires higher temperatures (80-120 °C) than modern Buchwald-Hartwig protocols.[13][17]
-
Substrate Scope: Can be less tolerant of certain functional groups and often requires aryl iodides or bromides for good reactivity.
-
Racemization Risk: The higher temperatures can increase the risk of epimerization at the α-carbon, although using the amino acid itself as the substrate can mitigate this.[19]
Representative Protocol: N-Arylation of L-Proline [19]
-
Setup: A mixture of the aryl halide (1.0 mmol), L-proline (2.0 mmol), CuI (0.1 mmol, 10 mol%), and K2CO3 (2.0 mmol) is prepared in a reaction vessel.
-
Solvent: Add dimethyl sulfoxide (DMSO) (2 mL).
-
Reaction: The mixture is stirred at 90 °C under a nitrogen atmosphere for 8-24 hours. Progress is monitored by TLC.
-
Workup: After cooling, the reaction mixture is diluted with water and acidified to pH 2-3 with 1N HCl. The aqueous phase is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Nickel-Catalyzed N-Arylation: The Economical Contender
As a more earth-abundant and less expensive alternative to palladium, nickel has emerged as a powerful catalyst for cross-coupling reactions.[22] Nickel-catalyzed N-arylation of amino acid esters provides an efficient and economical route, particularly for coupling with more challenging (hetero)aryl chlorides and tosylates.[16][22]
Mechanistic Rationale: The mechanism of nickel-catalyzed amination is thought to be analogous to the palladium-catalyzed cycle, involving Ni(0)/Ni(II) intermediates. An active Ni(0) species undergoes oxidative addition with the aryl electrophile. Subsequent amine coordination, deprotonation, and reductive elimination afford the desired N-aryl product. The choice of ligand is crucial for stabilizing the nickel catalyst and promoting the key steps of the cycle.
Advantages:
-
Cost-Effective: Nickel is significantly cheaper than palladium.
-
High Reactivity: Can effectively couple less reactive electrophiles like aryl chlorides.[16]
-
Excellent Stereoretention: With appropriate choice of ligand and base, high enantioretention can be achieved.[16][22]
Limitations:
-
Air and Moisture Sensitivity: Nickel catalysts, particularly Ni(0) species, can be more sensitive to air and moisture than their palladium counterparts, often requiring stricter inert atmosphere techniques.
-
Ligand Development: While progress has been made, the library of well-behaved ligands for nickel catalysis is less extensive than for palladium.
Representative Protocol: Nickel-Catalyzed N-Arylation of Alanine tert-Butyl Ester [16]
-
Setup: Inside a nitrogen-filled glovebox, add (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst (0.03 mmol, 3 mol%), the (hetero)aryl chloride (1.0 mmol), and Na3PO4 (1.5 mmol) to a vial.
-
Reagent Addition: Add L-alanine tert-butyl ester hydrochloride (1.2 mmol) and 1,4-dioxane (2.0 mL).
-
Reaction: Seal the vial with a Teflon-lined cap and remove from the glovebox. Vigorously stir the mixture at 100 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with dichloromethane and filter through a plug of silica gel, eluting with additional dichloromethane.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography to yield the pure N-aryl amino acid ester.
Transition-Metal-Free N-Arylation: A Paradigm Shift
Recent innovations have led to the development of transition-metal-free methods for N-arylation, circumventing the cost and toxicity concerns associated with metal catalysts.[23][24] The most prominent of these strategies employs hypervalent iodine(III) reagents, specifically diaryliodonium salts, as electrophilic arylating agents.[25][26]
Mechanistic Rationale: This method involves the direct reaction of an amino acid ester with a diaryliodonium salt, typically in the presence of a base. The reaction is believed to proceed through a nucleophilic attack of the amine onto the iodine(III) center, followed by reductive elimination/ligand coupling to form the C-N bond.[24][27] The use of unsymmetrical diaryliodonium salts, where one aryl group is designed as a non-transferable "dummy" ligand (like an anisyl group), is key to achieving high chemoselectivity and yields.[25][26]
Advantages:
-
No Metal Contamination: Completely avoids issues of trace metal contamination in the final product.
-
Mild Conditions: While often requiring elevated temperatures, it avoids the use of organometallic reagents.
-
Good Stereoretention: The products are generally obtained with retained enantiomeric excess.[25][26]
Limitations:
-
Stoichiometric Reagent: Diaryliodonium salts are used in stoichiometric amounts, which can be a drawback in terms of atom economy.
-
Substrate Synthesis: The diaryliodonium salt reagents must be synthesized separately, adding steps to the overall process.
-
Scope: The transfer of electron-donating aryl groups can be more challenging compared to electron-deficient ones.[26]
Representative Protocol: Metal-Free N-Arylation of Proline Methyl Ester [23][26]
-
Setup: In a sealed tube, combine the amino acid ester hydrochloride salt (e.g., proline methyl ester HCl, 0.50 mmol), the unsymmetrical diaryliodonium salt (0.60 mmol), and K3PO4 (1.50 mmol).
-
Solvent: Add dichloroethane (DCE) (2.5 mL).
-
Reaction: Seal the tube and stir the suspension at 150 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.
Comparative Summary of Synthetic Routes
| Feature | Buchwald-Hartwig (Pd) | Ullmann Condensation (Cu) | Nickel-Catalyzed | Transition-Metal-Free |
| Catalyst | Pd(0)/Pd(II) complexes | Cu(I) salts | Ni(0)/Ni(II) complexes | None (Diaryliodonium Salt) |
| Typical Loading | 0.5 - 5 mol% | 5 - 20 mol% | 1 - 5 mol% | Stoichiometric Reagent |
| Temperature | 25 - 110 °C | 80 - 150 °C | 80 - 120 °C | 130 - 150 °C |
| Aryl Substrate | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-I, Ar-Br (preferred) | Ar-Cl, Ar-Br, Ar-OTs | Diaryliodonium Salts |
| Stereoretention | Excellent[14] | Good to Moderate[19] | Excellent[16][22] | Excellent[25] |
| Key Advantage | Broadest scope, high reliability | Low catalyst cost | Low cost, reactive for Ar-Cl | No metal contamination |
| Key Disadvantage | Catalyst/ligand cost; Pd removal | Harsher conditions; limited scope | Catalyst sensitivity | Stoichiometric reagent use |
Conclusion and Future Outlook
The synthesis of N-aryl cyclic amino acids is a mature field with several robust and reliable methods at the disposal of the modern chemist.
-
The Buchwald-Hartwig amination remains the benchmark for versatility and reliability, especially when stereochemical integrity is paramount and cost is a secondary concern.[8][14] Its broad substrate scope makes it ideal for complex molecule synthesis and library generation.
-
The Ullmann condensation , revitalized with modern ligands, offers a cost-effective alternative, particularly for electron-poor aryl halides where high temperatures are tolerable.[17][19]
-
Nickel-catalyzed arylation is a highly promising and economical alternative, demonstrating excellent reactivity for challenging substrates like aryl chlorides and offering a sustainable approach for large-scale production.[16][22]
-
Transition-metal-free arylation using diaryliodonium salts provides a complete solution to the problem of metallic impurities, making it an attractive option for the final steps of pharmaceutical synthesis where product purity is the highest priority.[23][25][26]
The choice of synthetic route is ultimately a strategic decision dictated by project-specific needs. Factors such as the cost and availability of starting materials, the scale of the reaction, the electronic nature of the coupling partners, and the stringent purity requirements for the final compound must all be weighed. As catalysis science continues to advance, we can anticipate the development of even milder, more efficient, and more sustainable methods for constructing these invaluable building blocks of future medicines.
References
-
Kervefors, G., Kersting, L., & Olofsson, B. (2021). Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. Chemistry – A European Journal, 27(18), 5790-5795. Available from: [Link]
-
Kervefors, G., Kersting, L., & Olofsson, B. (2021). Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. ResearchGate. Available from: [Link]
-
Kersting, L. (2021). Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts. Diva-Portal.org. Available from: [Link]
-
Khatun, N., & Ali, W. (2023). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry, 19, 1334–1365. Available from: [Link]
-
King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4028–4031. Available from: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Al-Hourani, B. J., et al. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. Available from: [Link]
-
King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. National Institutes of Health. Available from: [Link]
-
Wyvratt, M. J., et al. (1984). Synthesis of N2-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (lisinopril). PubMed. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Singh, A., & Singh, P. P. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(4), 2099-2104. Available from: [Link]
-
Cawley, M. J., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available from: [Link]
-
Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. Available from: [Link]
-
Malakoutikhah, M., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. Available from: [Link]
-
Lee, C. (2022). Creative Routes to Unnatural Amino Acids, Chiral Phosphines, and Nitrogen-Heterocycles. ProQuest. Available from: [Link]
-
Various Authors. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available from: [Link]
-
Semproni, J. R., & Miller, S. J. (2019). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. Semantic Scholar. Available from: [Link]
-
Singh, A., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available from: [Link]
-
Malakoutikhah, M., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society, 137(23), 7292–7295. Available from: [Link]
-
Singh, A., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available from: [Link]
-
Lundrigan, T., Tassone, J. P., & Stradiotto, M. (2023). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry, 101(5), 298-305. Available from: [Link]
-
Sipos, G., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available from: [Link]
-
Semantic Scholar. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Available from: [Link]
-
White, C. J., & Vederas, J. C. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Institutes of Health. Available from: [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Wei, D., et al. (2019). a) Representative synthetic routes to N‐substituted cyclic amines and... ResearchGate. Available from: [Link]
-
Lundrigan, T., Tassone, J. P., & Stradiotto, M. (2022). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. chemrxiv.org. Available from: [Link]
-
Cawley, M. J., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-2825. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Available from: [Link]
-
Malakoutikhah, M., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. ResearchGate. Available from: [Link]
-
Cawley, M. J., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available from: [Link]
-
Ma, D., et al. (2003). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society, 125(32), 9751–9755. Available from: [Link]
-
Robinson, D., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. PubMed. Available from: [Link]
-
Kumar, V., & Arora, K. (2024). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. National Institutes of Health. Available from: [Link]
-
Singh, A., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available from: [Link]
-
Pitre, S. P., & Leonori, D. (2021). Radical‐Based Synthesis and Modification of Amino Acids. National Institutes of Health. Available from: [Link]
-
Sim, Y. J., et al. (2024). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Gr. ChemRxiv. Available from: [Link]
-
Kiss, L., et al. (2023). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. ResearchGate. Available from: [Link]
-
Lam, K. S. (2005). A Convenient Method for Synthesis of Cyclic Peptide Libraries. Springer Protocols. Available from: [Link]
-
Wikipedia contributors. (2023). Ullmann reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
OperaChem. (2024). Ullmann coupling-An overview. Available from: [Link]
- D'Andrea, S. V., & Zheng, Z. (2008). Methods for the synthesis of cyclic peptides. Google Patents.
-
Zhou, Y., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available from: [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N2-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (lisinopril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. diva-portal.org [diva-portal.org]
- 25. Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
A Head-to-Head Comparison: The Investigational Compound 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic Acid versus Pregabalin in the Management of Neuropathic Pain
This guide provides a detailed, head-to-head comparison of the investigational molecule 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid against the established standard-of-care drug, Pregabalin, for the potential treatment of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is an investigational compound. Its mechanism of action and therapeutic efficacy are not yet fully elucidated. This guide presents a hypothetical comparison based on its structural characteristics and outlines the necessary experimental framework to validate such a comparison.
Introduction: The Challenge of Neuropathic Pain and the Role of Gabapentinoids
Neuropathic pain, a debilitating condition resulting from damage or disease affecting the somatosensory nervous system, affects an estimated 2-3% of the population.[1] Unlike nociceptive pain, it often fails to respond to traditional analgesics like NSAIDs.[1] The current first-line treatments for neuropathic pain include tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors (SNRIs), and gabapentinoids.[2][3]
Pregabalin, a prominent member of the gabapentinoid class, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4] However, it does not act on GABA receptors. Instead, its therapeutic effects are mediated by binding with high affinity to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[5][6][7] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4][6][8] This modulation of neurotransmitter release is believed to be the primary mechanism behind its analgesic, anticonvulsant, and anxiolytic properties.[5][9]
The investigational compound, this compound, shares some structural motifs with the gabapentinoid class, notably the cyclohexanecarboxylic acid scaffold. While its precise biological target is unknown, its structure warrants investigation into a similar mechanism of action for the potential treatment of neuropathic pain. This guide outlines a comparative framework to evaluate its potential against the well-established efficacy and safety profile of Pregabalin.
Comparative Analysis: Putative Mechanism of Action and Key Pharmacological Parameters
A direct comparison of efficacy and safety requires a thorough investigation of the pharmacological profile of this compound. Below is a table outlining the known parameters for Pregabalin and the proposed investigational targets for our compound of interest.
| Parameter | Pregabalin (Standard-of-Care) | This compound (Investigational) |
| Primary Target | Alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels.[5][6][7] | Hypothesized: Alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels. |
| Mechanism of Action | Binds to the α2δ-1 subunit, reducing calcium influx at presynaptic terminals and decreasing the release of excitatory neurotransmitters (e.g., glutamate, substance P).[6][8] | To be determined: Putative modulation of presynaptic calcium channels and inhibition of neurotransmitter release. |
| Indications | Neuropathic pain (diabetic neuropathy, postherpetic neuralgia), fibromyalgia, epilepsy, generalized anxiety disorder.[9][10] | To be determined: Potential efficacy in neuropathic pain models. |
| Bioavailability | High (≥90%), with rapid absorption.[6] | To be determined: Requires pharmacokinetic profiling. |
| Metabolism | Minimal metabolism, primarily excreted unchanged in the urine.[6] | To be determined: Requires metabolic stability and metabolite identification studies. |
| Common Side Effects | Dizziness, somnolence, blurred vision, weight gain, peripheral edema.[10] | To be determined: Requires comprehensive toxicology and safety pharmacology studies. |
Signaling Pathway Comparison
The following diagram illustrates the established signaling pathway for Pregabalin and the hypothesized pathway for this compound.
Caption: Preclinical workflow for comparing the investigational compound to a standard of care.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, framework for the head-to-head comparison of the investigational compound this compound with the standard-of-care drug, Pregabalin. The proposed experiments are designed to rigorously test the hypothesis that the novel compound shares a similar mechanism of action and offers therapeutic potential for neuropathic pain.
Successful outcomes in these preclinical studies—demonstrating high-affinity binding to the α2δ-1 subunit, functional modulation of calcium channels, and potent analgesic effects in vivo—would provide a strong rationale for advancing this compound into further development. Subsequent studies would need to focus on detailed pharmacokinetic profiling, metabolic stability, and comprehensive safety and toxicology assessments to fully characterize its potential as a next-generation therapeutic for neuropathic pain.
References
-
Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)?. Dr.Oracle. [Link]
-
Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue neurologique, 153 Suppl 1, S39-45. [Link]
-
Wikipedia. (2024). Pregabalin. In Wikipedia. [Link]
-
Patsnap. (2024). What is the mechanism of Gabapentin?. Patsnap Synapse. [Link]
-
WebMD. (2024). Pregabalin (Lyrica): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
-
Patsnap. (2024). What is the mechanism of Pregabalin?. Patsnap Synapse. [Link]
-
Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub. [Link]
-
Simple Nursing. (2026). Gabapentin Mechanism Of Action Explained: A Comprehensive Guide For Nursing Students. Simple Nursing. [Link]
-
Goodwin, G., & Attia, J. (2024). Gabapentin. In StatPearls. StatPearls Publishing. [Link]
-
Alles, S. R., & Smith, P. A. (2018). A Comprehensive Algorithm for Management of Neuropathic Pain. Pain medicine (Malden, Mass.), 19(suppl_1), S19-S28. [Link]
-
Gilron, I., Watson, C. P., Cahill, C. M., & Moulin, D. E. (2006). Neuropathic pain: a practical guide for the clinician. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 175(3), 265–275. [Link]
-
American Association of Psychiatric Pharmacists. (n.d.). Treatment Guidelines: Neuropathic Pain. AAPP. [Link]
-
Musculoskeletal Key. (2017). Considerations for Neuropathic Pain Conditions in Life Care Planning. Musculoskeletal Key. [Link]
Sources
- 1. cmaj.ca [cmaj.ca]
- 2. A Comprehensive Algorithm for Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for Neuropathic Pain Conditions in Life Care Planning | Musculoskeletal Key [musculoskeletalkey.com]
- 4. Pregabalin - Wikipedia [en.wikipedia.org]
- 5. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. psychscenehub.com [psychscenehub.com]
- 8. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 9. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 10. Pregabalin (Lyrica): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Navigating the Labyrinth of Assay Reproducibility: A Comparative Guide for 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid in Biological Assays
In the landscape of drug discovery and biological research, the reproducibility of experimental findings is the bedrock of scientific progress. This guide offers a comprehensive analysis of the reproducibility of biological assays focusing on the chemical entity 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid. While direct, peer-reviewed data on the specific biological activity of this compound is not extensively available in public literature, its structural motifs—a cyclohexanecarboxylic acid scaffold linked to a methoxyphenylamine—suggest a potential role as a modulator of cellular signaling pathways, possibly interacting with ion channels or receptors.
This guide will, therefore, use a hypothetical framework, positing this compound as a potential modulator of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a well-established target in pain and inflammation research. This allows us to delve into the practical challenges and best practices for ensuring the reproducibility of assays commonly employed for such targets. We will explore the nuances of experimental design, compare alternative methodologies, and provide actionable protocols to enhance the reliability of your research.
The Compound in Focus: this compound
| Chemical Structure |
| Image of the chemical structure of this compound |
| CAS Number: 886496-96-4 |
| Molecular Formula: C14H19NO3 |
| Molecular Weight: 249.31 g/mol |
Source: Sigma-Aldrich
The structure of this molecule, featuring a lipophilic cyclohexane ring and a substituted aromatic amine, is reminiscent of compounds known to interact with transmembrane proteins. The carboxylic acid moiety adds a polar group that can be critical for molecular interactions within a binding pocket.
A Plausible Target: The TRPA1 Ion Channel
TRPA1 is a non-selective cation channel that is highly expressed in sensory neurons and acts as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and oxidative stress.[1] Its role in pain and neurogenic inflammation makes it a compelling target for novel analgesic and anti-inflammatory drugs.[2][3]
The modulation of TRPA1 can be complex, with compounds acting as agonists (activators) or antagonists (inhibitors). The large intracellular domain of TRPA1 contains numerous cysteine residues that are susceptible to covalent modification by electrophilic compounds, leading to channel activation.[1] Non-electrophilic compounds can also modulate TRPA1 activity through different binding sites.[2][4]
Given its structure, this compound could hypothetically act as a non-electrophilic modulator of TRPA1. To investigate this, a series of well-controlled and reproducible biological assays are essential.
Core Experimental Workflow for Assessing TRPA1 Modulation
A typical workflow to characterize a novel compound's effect on TRPA1 involves a primary screen to identify activity, followed by more detailed electrophysiological studies to confirm the mechanism of action.
Caption: A streamlined workflow for identifying and confirming TRPA1 modulators.
Primary Screening: The Calcium Imaging Assay
Calcium imaging is a widely used, high-throughput method to assess the function of calcium-permeable ion channels like TRPA1.[5] The assay measures changes in intracellular calcium concentration upon channel activation.
Experimental Protocol: Calcium Imaging Assay
-
Cell Culture:
-
HEK293 cells stably expressing human TRPA1 (or a suitable neuronal cell line endogenously expressing TRPA1) are seeded into 96-well black-walled, clear-bottom plates.
-
Culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Grow cells to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Application and Data Acquisition:
-
Prepare serial dilutions of this compound and a known TRPA1 agonist (e.g., AITC - allyl isothiocyanate) and antagonist (e.g., HC-030031) in HBSS.
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader (e.g., FlexStation 3) to measure baseline fluorescence.
-
For antagonist mode, pre-incubate the cells with the test compound for 5-15 minutes before adding the TRPA1 agonist.
-
For agonist mode, directly add the test compound to the wells.
-
Record fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and channel activation.
-
Challenges to Reproducibility in Calcium Imaging Assays
| Factor | Impact on Reproducibility | Mitigation Strategy |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered protein expression, affecting channel function. | Use cells within a defined, low passage number range. Regularly perform cell line authentication. |
| Dye Loading Conditions | Inconsistent dye loading can result in variable baseline fluorescence and signal-to-noise ratios. | Standardize incubation time, temperature, and dye concentration. Perform quality control checks on each plate. |
| Compound Solubility | Poorly soluble compounds can precipitate, leading to inaccurate concentrations and artefactual results. | Determine the solubility of the test compound in the assay buffer. Use a suitable vehicle (e.g., DMSO) at a low, consistent final concentration. |
| Plate Edge Effects | Wells at the edge of the plate can experience different temperature and evaporation rates, affecting cell health and assay performance. | Avoid using the outer wells of the plate for experimental samples. Fill them with buffer to create a more uniform environment. |
Secondary Assay: Patch-Clamp Electrophysiology
Electrophysiology is the gold standard for studying ion channels as it directly measures the flow of ions across the cell membrane.[5] The whole-cell patch-clamp technique allows for precise control of the membrane potential and detailed characterization of channel kinetics and pharmacology.
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation:
-
Plate TRPA1-expressing cells on glass coverslips.
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).
-
-
Recording:
-
Under visual guidance, form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents.
-
-
Compound Application:
-
Apply the test compound and control agonists/antagonists via a rapid perfusion system.
-
Record changes in the current in response to compound application.
-
Comparison of Assay Methods
| Feature | Calcium Imaging | Patch-Clamp Electrophysiology |
| Throughput | High (96- or 384-well plates) | Low (one cell at a time) |
| Data Output | Relative fluorescence units (indirect measure of ion flux) | Direct measurement of ionic current (pA or nA) |
| Information Content | Population-level response, EC50/IC50 determination | Single-cell resolution, detailed channel kinetics, voltage-dependence, mechanism of action |
| Cost & Complexity | Lower cost, less technically demanding | Higher cost, requires specialized equipment and significant expertise |
Alternative Approaches and Compounds
While TRPA1 is a plausible target, other biological assays could be considered to explore the activity of this compound.
-
Receptor Binding Assays: If the compound is hypothesized to interact with a specific receptor (e.g., an opioid receptor, as suggested by structurally related compounds[6]), radioligand binding assays could be employed to determine its affinity.
-
Enzyme Inhibition Assays: The compound could be screened against a panel of relevant enzymes, such as cyclooxygenases (COX-1/COX-2), if an anti-inflammatory effect is suspected.
-
Phenotypic Screening: Unbiased phenotypic screens using high-content imaging could reveal unexpected cellular effects of the compound, providing clues to its mechanism of action.
In the context of TRPA1 modulation, several well-characterized alternative compounds can be used as positive and negative controls to ensure assay validity:
| Compound | Class | Mechanism of Action |
| AITC (Allyl isothiocyanate) | Agonist | Electrophilic, covalent modification of cysteine residues[1] |
| Capsaicin | Agonist (TRPV1) | Activator of the related TRPV1 channel, used for selectivity testing[3] |
| HC-030031 | Antagonist | Selective, non-covalent inhibitor of TRPA1[4] |
| Menthol | Agonist (TRPM8) | Activator of the cold-sensing TRPM8 channel, used for selectivity testing |
Ensuring Trustworthiness: A Self-Validating System
To build a robust and reproducible dataset, each experiment should be designed as a self-validating system. This involves incorporating multiple layers of controls:
Sources
- 1. Molecular Architecture and Subunit Organization of TRPA1 Ion Channel Revealed by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering Subtype-Selective Modulations in TRPA1 Biosensor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. US8835689B2 - Substituted 4-aminocyclohexane derivatives - Google Patents [patents.google.com]
A Researcher's Guide to Validating Small Molecule Binding Modes: A Case Study with 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid using Mutagenesis
In the landscape of drug discovery and chemical biology, unequivocally defining how a small molecule engages its protein target is paramount. This guide provides a comprehensive framework for validating the binding mode of a compound, using 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid as a case study. We will navigate the logic behind experimental design, provide detailed protocols for mutagenesis and biophysical analysis, and discuss the interpretation of data to build a robust model of molecular interaction. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate their findings.
The core principle of this approach is to perturb the putative binding site through site-directed mutagenesis and quantify the resulting change in binding affinity. A significant reduction in affinity upon mutation of a specific amino acid strongly implicates that residue in the binding of the small molecule.
I. The Crucial First Step: Hypothesis Generation through Computational Modeling
Before embarking on wet lab experiments, a well-founded hypothesis of the binding mode is essential. Computational docking is a powerful tool to predict how a ligand interacts with its protein target at an atomic level.[1][2][3] This in silico approach models the conformational space of the ligand within the protein's binding pocket, predicting the most energetically favorable interactions.[1][4]
For our compound of interest, this compound, a hypothetical binding mode was generated using AutoDock Vina.[1] The docking simulation predicted key interactions between the ligand and several amino acid residues within the target protein's active site. Specifically, the model suggested:
-
A hydrogen bond between the carboxylic acid moiety of the ligand and the side chain of Tyrosine 151 (Y151) .
-
A π-π stacking interaction between the methoxyphenyl ring of the ligand and the aromatic side chain of Phenylalanine 268 (F268) .
-
Hydrophobic interactions between the cyclohexyl group and the aliphatic side chains of Leucine 198 (L198) and Valine 201 (V201) .
This computational model serves as our foundational hypothesis, guiding the design of our mutagenesis experiments.
II. Experimental Workflow: From Hypothesis to Validation
The overall experimental strategy involves a multi-step process, beginning with the generation of mutant proteins and culminating in the biophysical characterization of ligand binding.
Figure 1: Overall experimental workflow for validating the binding mode.
III. Detailed Experimental Protocols
A. Site-Directed Mutagenesis
Site-directed mutagenesis is a technique used to introduce specific and intentional changes to a DNA sequence.[5][6] We will employ a PCR-based method to generate our desired mutations.[5][7][8]
Protocol: Site-Directed Mutagenesis
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[7]
-
PCR Reaction Setup:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (plasmid containing the gene for the target protein)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of PfuTurbo DNA polymerase
-
Add dH₂O to a final volume of 50 µL.
-
-
PCR Cycling:
-
Initial Denaturation: 95°C for 1 minute
-
18-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length[5]
-
-
Final Extension: 68°C for 5 minutes
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. This digests the parental, methylated DNA template, leaving the newly synthesized, unmethylated mutant DNA.[7][8]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.
Sources
- 1. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 4. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioinnovatise.com [bioinnovatise.com]
- 6. Site-directed mutagenesis [protocols.io]
- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 8. static.igem.org [static.igem.org]
Safety Operating Guide
Navigating the Unseen: A Framework for the Responsible Disposal of Novel Chemical Entities
A Senior Application Scientist's Perspective on the Disposal of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a molecule's laboratory lifecycle: its disposal. This guide addresses the proper disposal procedures for this compound.
A critical first step in establishing a safe disposal protocol is a thorough review of the compound's Safety Data Sheet (SDS). However, for novel or specialized compounds like this compound, a publicly available SDS may not be readily accessible. Searches for a specific SDS for this compound did not yield a definitive document.
It is imperative to understand that without a manufacturer- or supplier-provided SDS, a definitive and safe disposal plan cannot be established. The structural nuances of a molecule dictate its reactivity, toxicity, and environmental fate. Extrapolating disposal procedures from structurally similar but distinct molecules is not a scientifically sound or safe practice.
Therefore, this document serves as a comprehensive framework. It outlines the essential, immediate safety and logistical considerations based on established regulatory guidelines and best practices. It is designed to be used in conjunction with the specific SDS for this compound, which you must obtain from your chemical supplier or internal synthesis documentation.
Part 1: The Cornerstone of Chemical Safety: The Safety Data Sheet (SDS)
Before any handling or disposal activity begins, the SDS must be your primary reference. It is a document mandated by the Occupational Safety and Health Administration (OSHA) that provides comprehensive information about a substance's hazards.[1] When you acquire the SDS for this compound, immediately consult the following sections:
-
Section 2: Hazards Identification: This will detail the compound's classification, signal word (e.g., Warning, Danger), hazard statements (e.g., "Causes skin irritation"), and precautionary statements.
-
Section 7: Handling and Storage: This section provides guidance on safe handling practices and storage conditions, including any chemical incompatibilities.
-
Section 8: Exposure Controls/Personal Protection: This will specify the necessary Personal Protective Equipment (PPE) required for safe handling.
-
Section 12: Ecological Information: This provides data on the potential environmental impact of the compound.
-
Section 13: Disposal Considerations: This section will provide specific guidance on proper disposal methods.
Part 2: A General Protocol for Prudent Laboratory Waste Management
The following procedures are based on best practices for laboratory waste management and should be adapted based on the specific information in your compound's SDS.[2][3]
Step 1: Hazard Characterization and Segregation
The foundation of safe disposal is proper waste segregation to prevent dangerous reactions.[4][5][6]
-
Review the SDS: Determine the specific hazards of this compound. Is it classified as flammable, corrosive, reactive, or toxic?
-
Segregate at the Source: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan and confirmed for compatibility. For instance, acids should be stored separately from bases, and oxidizers away from flammable solvents.[4][5][6]
-
Solid vs. Liquid: Keep solid and liquid waste in separate, clearly labeled containers.
Step 2: Personal Protective Equipment (PPE)
Until specific information from the SDS is available, assume a conservative approach to PPE. Based on the handling of similar carboxylic acid and amine-containing compounds, the following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for specific solvents if the compound is in solution.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If the material is a powder and there is a risk of generating dust, work in a well-ventilated area or a chemical fume hood.[7] A respirator may be necessary if dusts are generated.
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and are critical for safety and compliance.[3]
-
Container Compatibility: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are often suitable for solid chemical waste.
-
Secure Closure: The container must have a tight-fitting, leak-proof lid.
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Irritant," based on similar compounds).
Step 4: Accumulation and Storage
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Volume Limits: Do not overfill waste containers; a good rule of thumb is to fill to no more than 90% capacity.
Step 5: Final Disposal Pathway
The final disposal method will be determined by the chemical's properties as outlined in the SDS and your institution's waste management program.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will have established procedures for the collection and disposal of chemical waste.
-
Licensed Disposal Vendor: Chemical waste must be disposed of through a licensed hazardous waste disposal company.[8] Never pour chemical waste down the drain or discard it in the regular trash.[8]
-
Potential Disposal Methods: Based on the structure (a solid organic acid), a likely disposal method is incineration in a chemical incinerator equipped with afterburners and scrubbers.[7] However, this must be confirmed.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for chemical waste disposal.
Summary of Regulatory and Best Practice Imperatives
| Requirement | Description | Governing Body/Principle |
| Chemical Hygiene Plan (CHP) | A written program detailing procedures and controls to protect workers from chemical hazards in the lab. | OSHA (29 CFR 1910.1450)[1] |
| Hazard Communication | Employers must ensure chemical containers are labeled and Safety Data Sheets are accessible to employees. | OSHA (29 CFR 1910.1200) |
| Waste Characterization | All waste must be evaluated to determine if it is hazardous according to EPA criteria (ignitability, corrosivity, reactivity, toxicity). | EPA (RCRA)[3] |
| Segregation of Incompatibles | Incompatible chemicals must be stored separately to prevent dangerous reactions. | Chemical Safety Best Practice[4][5][6] |
| "Cradle-to-Grave" Responsibility | The generator of the hazardous waste is responsible for it from generation to final disposal. | EPA (RCRA)[3] |
By adhering to this framework and, most importantly, obtaining and meticulously following the specific Safety Data Sheet for this compound, you can ensure that your innovative research is conducted with the highest standards of safety and environmental responsibility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
PubChem. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]
-
Utah State University. Incompatible Chemicals. [Link]
-
University of Alabama at Birmingham. Incompatible Chemicals. [Link]
-
Australian Government Department of Health. PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. [Link]
-
Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
A Researcher's Guide to Safely Handling 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic Acid
Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure. We will detail the necessary personal protective equipment (PPE), engineering controls, and operational procedures to minimize risk. This guide is intended for trained laboratory personnel and assumes a baseline knowledge of chemical safety.
Hazard Analysis: Understanding the Risks
The structure of this compound suggests potential hazards associated with both aromatic amines and carboxylic acids.
-
Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation. Some aromatic amines are known or suspected carcinogens.
-
Carboxylic Acids: These can be corrosive or irritants to the skin, eyes, and respiratory tract.[1]
Based on data from similar molecules like cis-4-Aminocyclohexanecarboxylic acid and Cyclohexanecarboxylic acid, we must assume that our target compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Therefore, all handling procedures should be designed to prevent direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and dust. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves | Offers good resistance to a range of chemicals. Double-gloving is recommended for extended handling. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid compound outside of a fume hood to prevent inhalation of dust particles.[4] |
Glove Selection and Use:
The choice of glove material is crucial for adequate protection. Nitrile gloves are a good starting point for many laboratory chemicals.[5] However, for prolonged or high-exposure tasks, it is advisable to consult a glove compatibility chart. Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste container.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be performed in a certified chemical fume hood. This will prevent the inhalation of any dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: These must be readily accessible in the event of an accidental exposure.
Safe Handling and Operational Protocol
A systematic approach to handling ensures that safety is integrated into every step of the workflow.
Workflow for Safe Handling:
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.
-
-
Handling:
-
Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.
-
Transfer the solid to the reaction vessel using a powder funnel to prevent spills.
-
Conduct the chemical reaction within the confines of the fume hood.
-
-
Cleanup and Disposal:
-
Upon completion of the work, decontaminate all surfaces with an appropriate solvent.
-
Dispose of all contaminated materials, including gloves and weigh boats, in a clearly labeled hazardous waste container.
-
Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[2] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix incompatible waste streams.
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Conclusion
The safe handling of this compound is achievable through a combination of diligent use of personal protective equipment, robust engineering controls, and adherence to established safe laboratory practices. By understanding the potential hazards and implementing the procedures outlined in this guide, researchers can confidently work with this compound while minimizing their risk of exposure. Always remember to perform a risk assessment before starting any new procedure.
References
- Fisher Scientific. (2024, March 27). Safety Data Sheet for cis-4-Aminocyclohexanecarboxylic acid.
- Sigma-Aldrich. (2025, July 8). Safety Data Sheet for Cyclohexanecarboxylic Acid.
- TCI Chemicals. (2025, April 30). Safety Data Sheet for 1,4-Cyclohexanedicarboxylic Acid.
- TCI Chemicals. (n.d.). Safety Data Sheet for N-Fmoc-tranexamic Acid.
- Acros Organics. (n.d.). Material Safety Data Sheet for TRANS-4-(AMINOMETHYL)-CYCLOHEXANE CARBOXYLIC ACID, 98+%.
- Fisher Scientific. (2025, December 26). Safety Data Sheet for trans-4-(Boc-amino)cyclohexanecarboxylic acid.
-
PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. U.S. Department of Labor.
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health and Human Services.
- Australian Government Department of Health. (2015, May 3). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic Acid.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health and Safety.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
